Loperamide phenyl
Descripción
Structure
3D Structure
Propiedades
IUPAC Name |
4-[4-[4-(4-chlorophenyl)phenyl]-4-hydroxypiperidin-1-yl]-N,N-dimethyl-2,2-diphenylbutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H37ClN2O2/c1-37(2)33(39)35(30-9-5-3-6-10-30,31-11-7-4-8-12-31)23-26-38-24-21-34(40,22-25-38)29-17-13-27(14-18-29)28-15-19-32(36)20-16-28/h3-20,40H,21-26H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYFNODUPEBZSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C(CCN1CCC(CC1)(C2=CC=C(C=C2)C3=CC=C(C=C3)Cl)O)(C4=CC=CC=C4)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H37ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
553.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1391052-94-0 | |
| Record name | 4-Dechloro-4-(4-chlorophenyl) loperamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1391052940 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-DECHLORO-4-(4-CHLOROPHENYL) LOPERAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O0JEK28Z5J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Diphenylmethane Moiety of Loperamide: A Core Determinant in Mu-Opioid Receptor Interaction and Antidiarrheal Efficacy
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Loperamide, a peripherally acting mu-opioid receptor agonist, is a widely utilized antidiarrheal agent. Its chemical structure, characterized by a diphenylmethane moiety, a piperidine ring, and a tertiary amine, is crucial for its pharmacological activity. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of loperamide's diphenylmethane core, detailing its role in mu-opioid receptor binding and the subsequent signaling pathways that lead to its therapeutic effect. This document summarizes key quantitative data, outlines experimental protocols for assessing activity, and visualizes the underlying biological and experimental frameworks.
Introduction
Loperamide is a synthetic phenylpiperidine derivative that effectively controls symptoms of diarrhea by acting on the μ-opioid receptors in the myenteric plexus of the large intestine.[1] Its design was aimed at retaining the antidiarrheal properties of opioids while minimizing central nervous system effects.[2] A key structural feature responsible for its peripheral selectivity is the diphenylmethane moiety. This bulky, lipophilic group plays a significant role in the molecule's interaction with the mu-opioid receptor and is a critical determinant of its overall pharmacological profile. Understanding the structure-activity relationship of this moiety is paramount for the rational design of novel peripherally restricted opioid agonists with improved therapeutic indices.
Structure-Activity Relationship of the Diphenylmethane Moiety
The diphenylmethane group in loperamide is a crucial pharmacophoric element for high-affinity binding to the mu-opioid receptor. While a systematic and comprehensive SAR study focused solely on substitutions of the diphenylmethane rings of loperamide is not extensively documented in publicly available literature, general principles from opioid receptor ligand design and data from related compounds provide valuable insights.
The two phenyl rings contribute significantly to the lipophilicity of the molecule. This high lipophilicity is thought to facilitate the interaction of loperamide with the lipid bilayer of the cell membrane, potentially influencing its access to the binding pocket of the mu-opioid receptor, a G-protein coupled receptor (GPCR) embedded in the cell membrane.[3]
While direct SAR data on substitutions to loperamide's diphenyl rings is scarce, the synthesis and evaluation of analogs with modifications in other parts of the molecule have indirectly highlighted the importance of the diphenylmethane core. For instance, the synthesis of analogs where the 4-phenylpiperidine scaffold is altered still retains the diphenylbutanamide side chain, suggesting its essential role in maintaining affinity for the mu-opioid receptor.[4]
General SAR principles for opiates suggest that aromatic interactions are critical for receptor binding. The phenyl rings of the diphenylmethane moiety likely engage in π-π stacking or hydrophobic interactions with aromatic amino acid residues within the binding pocket of the mu-opioid receptor.
Quantitative Data
The following tables summarize the key quantitative data for loperamide's interaction with opioid receptors and its functional activity.
Table 1: Opioid Receptor Binding Affinities of Loperamide
| Receptor Subtype | Binding Affinity (Ki, nM) |
| Mu (µ) | 3[5] |
| Delta (δ) | 48[5] |
| Kappa (κ) | 1156[5] |
Table 2: In Vitro Functional Activity of Loperamide at the Mu-Opioid Receptor
| Assay | Parameter | Value |
| [³⁵S]GTPγS Binding | EC₅₀ | 56 nM[5] |
| Forskolin-stimulated cAMP Accumulation | IC₅₀ | 25 nM[5] |
Mu-Opioid Receptor Signaling Pathway
Activation of the mu-opioid receptor by loperamide in the enteric nervous system initiates a signaling cascade that ultimately leads to a decrease in intestinal motility and secretion.
Figure 1. Signaling pathway of loperamide upon binding to the mu-opioid receptor.
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of the structure-activity relationship of loperamide and its analogs.
Mu-Opioid Receptor Radioligand Binding Assay
This assay determines the affinity of a compound for the mu-opioid receptor by measuring its ability to displace a radiolabeled ligand.
Figure 2. Workflow for a mu-opioid receptor radioligand binding assay.
Protocol:
-
Membrane Preparation: Homogenize tissues or cells expressing the mu-opioid receptor in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and resuspend the pellet in fresh buffer. The final protein concentration should be determined using a standard protein assay.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled mu-opioid receptor ligand (e.g., [³H]-DAMGO), and varying concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Castor Oil-Induced Diarrhea Model in Mice
This in vivo model is widely used to evaluate the antidiarrheal activity of test compounds.
Figure 3. Workflow for the castor oil-induced diarrhea model in mice.
Protocol:
-
Animals: Use adult mice of either sex, acclimatized to the laboratory conditions for at least one week.
-
Fasting: Fast the mice for 18-24 hours before the experiment, with free access to water.
-
Grouping and Dosing: Divide the animals into groups: a control group (vehicle), a standard group (loperamide, e.g., 5 mg/kg, p.o.), and test groups (different doses of the test compound).
-
Diarrhea Induction: One hour after the administration of the respective treatments, administer castor oil (e.g., 0.5 mL/mouse, p.o.) to each mouse to induce diarrhea.
-
Observation: Place each mouse in an individual cage lined with absorbent paper. Observe the animals for a period of 4-6 hours.
-
Data Collection: Record the time of onset of diarrhea, the total number of fecal pellets, and the number of wet (diarrheic) fecal pellets for each animal.
-
Data Analysis: Calculate the percentage inhibition of defecation in the treated groups compared to the control group.
Charcoal Meal Gastrointestinal Transit Test in Rats
This assay measures the effect of a compound on intestinal motility by tracking the transit of a charcoal meal through the gastrointestinal tract.
Figure 4. Workflow for the charcoal meal gastrointestinal transit test in rats.
Protocol:
-
Animals: Use adult rats, fasted for 18-24 hours with free access to water.
-
Grouping and Dosing: Divide the animals into control, standard (loperamide), and test groups.
-
Charcoal Meal Administration: One hour after drug administration, give each rat a charcoal meal (e.g., 10% activated charcoal in 5% gum acacia, 1 mL/100g body weight, p.o.).
-
Dissection: After a specific time (e.g., 30 minutes), humanely sacrifice the animals. Carefully dissect the small intestine from the pylorus to the cecum.
-
Measurement: Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Express the distance traveled by the charcoal as a percentage of the total length of the small intestine. A decrease in this percentage indicates an inhibition of gastrointestinal transit.
Conclusion
The diphenylmethane moiety is an indispensable component of the loperamide molecule, contributing significantly to its high affinity for the mu-opioid receptor and its resulting potent antidiarrheal activity. Its lipophilic nature likely facilitates membrane interactions, guiding the drug to its receptor binding site. While direct and systematic SAR studies on this specific moiety are not abundant, the collective evidence underscores its critical role. Further investigation into the effects of systematic modifications of the diphenyl rings could provide a more detailed understanding of the molecular interactions governing loperamide's pharmacology and pave the way for the design of next-generation peripherally acting opioid receptor modulators with enhanced therapeutic profiles. The experimental protocols detailed herein provide a robust framework for conducting such future investigations.
References
- 1. Discovery of cyanoguanidine derivatives as biased μ-opioid receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists [mdpi.com]
- 4. Frontiers | Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile [frontiersin.org]
- 5. QSAR study of 4-phenylpiperidine derivatives as mu opioid agonists by neural network method - PubMed [pubmed.ncbi.nlm.nih.gov]
In Silico Modeling of Loperamide Binding to the Mu-Opioid Receptor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loperamide, a peripherally restricted synthetic phenylpiperidine derivative, is a potent agonist of the mu-opioid receptor (MOR), the primary target for opioid analgesics.[1][2] Its clinical efficacy as an antidiarrheal agent stems from its action on MORs in the myenteric plexus, which inhibits acetylcholine and prostaglandin release, thereby reducing propulsive peristalsis.[3] A key characteristic of loperamide is its limited ability to cross the blood-brain barrier at therapeutic doses, which minimizes the central nervous system effects typically associated with opioids.[2][3] This technical guide provides an in-depth overview of the in silico methodologies used to characterize the binding of loperamide to the mu-opioid receptor. It includes a summary of binding affinity and functional activity data, detailed experimental protocols for key assays, and visualizations of the receptor's signaling pathway and a representative computational modeling workflow.
Loperamide's Interaction with the Mu-Opioid Receptor: Quantitative Analysis
Loperamide exhibits high affinity and selectivity for the mu-opioid receptor over the delta (δ) and kappa (κ) opioid receptors.[1][4][5] The following tables summarize the key quantitative parameters of loperamide's interaction with the mu-opioid receptor, compiled from various in vitro studies.
Table 1: Binding Affinity of Loperamide for Opioid Receptors
| Receptor Subtype | Kᵢ (nM) | Species/System |
| Mu (µ) | 3 | Cloned Human |
| Delta (δ) | 48 | Cloned Human |
| Kappa (κ) | 1156 | Cloned Human |
Kᵢ (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.[4]
Table 2: Functional Activity of Loperamide at the Mu-Opioid Receptor
| Assay | Parameter | Value (nM) | Cell Line |
| [³⁵S]GTPγS Binding | EC₅₀ | 56 | CHO cells transfected with human mu-opioid receptor |
| Forskolin-Stimulated cAMP Accumulation | IC₅₀ | 25 | CHO cells transfected with human mu-opioid receptor |
EC₅₀ (Half-maximal Effective Concentration) is the concentration of a drug that gives half of the maximal response. IC₅₀ (Half-maximal Inhibitory Concentration) is the concentration of a drug that inhibits a biological process by 50%.[4]
In Silico Modeling of the Loperamide-MOR Interaction
Computational methods, such as molecular docking and molecular dynamics (MD) simulations, are invaluable tools for elucidating the molecular interactions between ligands and their receptors.[6][7][8] These in silico approaches provide insights into the binding pose of loperamide within the MOR binding pocket and the key amino acid residues that stabilize this interaction.
Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[8] For loperamide and the MOR, docking studies have been employed to understand the structural basis of its selectivity.[1] These studies suggest that while the arylpiperidine moiety of loperamide docks similarly in both mu and delta receptors, the differential accommodation of its two phenyl groups in lipophilic pockets of the receptors could explain its mu/delta selectivity.[1]
Molecular Dynamics Simulations
Molecular dynamics simulations provide a dynamic view of the ligand-receptor complex, allowing for the characterization of conformational changes and the stability of interactions over time.[9][10] MD simulations of opioid receptors have been used to investigate the dynamics of ligand binding, the conformational changes associated with receptor activation, and the role of the surrounding lipid membrane.[9][10][11] For loperamide, MD simulations can help refine the binding poses obtained from docking and identify key interactions that are crucial for its agonist activity.
Key Amino Acid Residues in Loperamide Binding
Site-directed mutagenesis studies and computational models have identified several key amino acid residues within the transmembrane (TM) domains of the mu-opioid receptor that are critical for ligand binding and receptor activation.[12] While specific residues for loperamide are not extensively detailed in the provided results, general key residues for opioid binding to the MOR include:
-
Asp147 (TM3): Forms a crucial ionic interaction with the protonated amine of opioid ligands.
-
His297 (TM6): Mutation of this residue can lead to a loss of binding for some opioid agonists.[12]
-
Tyr326 (TM7): Mutation of this residue can decrease the affinity for a broad range of opioid agonists and antagonists.[12]
-
Asn150 (TM3): Mutation of this residue can increase the affinity for several opioid agonists.[12]
-
Ile196 (TM4): Altering this residue can decrease the affinity for mu-selective agonists.[12]
Mu-Opioid Receptor Signaling Pathway
The mu-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gᵢ/Gₒ).[3][13][14] Upon agonist binding, such as loperamide, the receptor undergoes a conformational change that triggers a cascade of intracellular signaling events.
Experimental and Computational Workflow
The characterization of loperamide's interaction with the mu-opioid receptor involves a combination of in vitro experimental assays and in silico computational modeling. The following diagram illustrates a typical workflow.
Detailed Experimental Protocols
The following are detailed protocols for key in vitro assays used to characterize the binding and functional activity of loperamide at the mu-opioid receptor.
Protocol 1: Opioid Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of loperamide for the mu-opioid receptor.
Materials:
-
Cell membranes expressing the human mu-opioid receptor (e.g., from CHO or HEK293 cells)
-
Radioligand: [³H]DAMGO (a selective mu-opioid agonist)
-
Loperamide hydrochloride
-
Assay buffer: 50 mM Tris-HCl, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well microplates
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer
-
Increasing concentrations of loperamide (e.g., 0.1 nM to 10 µM)
-
[³H]DAMGO at a concentration near its Kₔ (e.g., 1 nM)
-
Prepared cell membranes (20-50 µg protein per well)
-
For non-specific binding wells, add a high concentration of an unlabeled opioid agonist (e.g., 10 µM naloxone).
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of loperamide.
-
Determine the IC₅₀ value using non-linear regression analysis.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[15]
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins by the mu-opioid receptor upon agonist binding.
Materials:
-
Cell membranes expressing the human mu-opioid receptor
-
[³⁵S]GTPγS
-
Loperamide hydrochloride
-
GDP (Guanosine diphosphate)
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂
-
Unlabeled GTPγS for non-specific binding determination
Procedure:
-
Assay Setup: On ice, add the following to each well of a 96-well plate:
-
Assay buffer
-
Increasing concentrations of loperamide
-
Cell membranes (10-20 µg protein per well)
-
GDP to each well
-
-
Pre-incubation: Pre-incubate the plate for 15 minutes at 30°C.
-
Reaction Initiation: Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubation: Incubate for 60 minutes at 30°C.
-
Filtration and Counting: Terminate the reaction by rapid filtration through glass fiber filters and quantify radioactivity as described in Protocol 1.
Data Analysis:
-
Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all measurements.
-
Plot the specific binding against the log concentration of loperamide.
-
Determine the EC₅₀ and Eₘₐₓ values using non-linear regression.
Protocol 3: cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gᵢ/Gₒ activation.
Materials:
-
Whole cells expressing the human mu-opioid receptor (e.g., CHO-hMOR or HEK293-hMOR)
-
Loperamide hydrochloride
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
Cell culture medium and plates
Procedure:
-
Cell Seeding: Seed cells into a suitable multi-well plate and incubate overnight.
-
Compound Addition: Replace the culture medium with assay buffer containing various concentrations of loperamide.
-
Incubation: Incubate for a short period (e.g., 15-30 minutes).
-
Forskolin Stimulation: Add forskolin to all wells except the basal control to stimulate cAMP production.
-
Incubation: Incubate for an additional period (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the concentration of cAMP in each well.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of loperamide.
-
Determine the IC₅₀ value using non-linear regression.
Conclusion
The in silico modeling of loperamide's interaction with the mu-opioid receptor, in conjunction with in vitro experimental data, provides a detailed understanding of its binding mechanism and functional activity. The methodologies outlined in this guide, from quantitative data analysis to detailed experimental and computational protocols, offer a comprehensive framework for researchers in the field of pharmacology and drug development to investigate the molecular intricacies of ligand-receptor interactions. These approaches are crucial for the rational design of novel therapeutics targeting the mu-opioid receptor with improved efficacy and safety profiles.
References
- 1. Binding site of loperamide: automated docking of loperamide in human mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Computational methods for studying G protein-coupled receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Insights into the function of opioid receptors from molecular dynamics simulations of available crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iris.unica.it [iris.unica.it]
- 11. mdpi.com [mdpi.com]
- 12. Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 14. Physiology, Opioid Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
The Pivotal Role of the 4-Chlorophenyl Group in Loperamide's Mechanism of Action: A Technical Guide
For Immediate Release
Abstract
Loperamide, a potent synthetic opioid agonist, is widely utilized for its antidiarrheal properties. Its clinical efficacy is intricately linked to its chemical structure, particularly the 4-chlorophenyl group. This technical guide provides an in-depth analysis of the critical role this moiety plays in loperamide's mechanism of action. We will explore its contribution to high-affinity binding to the peripheral μ-opioid receptors, its interaction with the P-glycoprotein (P-gp) efflux pump which is crucial for its limited central nervous system (CNS) penetration, and the resulting peripherally restricted therapeutic effects. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and relationships.
Introduction
Loperamide is a phenylpiperidine derivative that acts as a potent agonist at the μ-opioid receptor.[1][2] Its primary therapeutic application is the symptomatic control of diarrhea.[3] A key feature of loperamide that distinguishes it from many other opioids is its profound peripheral selectivity, with minimal effects on the central nervous system at standard therapeutic doses.[2][3] This desirable safety profile is not accidental but rather a direct consequence of its molecular structure. The 4-chlorophenyl group, a prominent feature of the loperamide molecule, is a key determinant of its pharmacokinetic and pharmacodynamic properties. This guide will dissect the multifaceted role of this chemical entity.
The 4-Chlorophenyl Group and μ-Opioid Receptor Binding
Loperamide exhibits high affinity and selectivity for the μ-opioid receptor.[4][5] The 4-chlorophenyl group is integral to this high-affinity binding. While direct experimental comparisons with a deschloro-loperamide analog are not extensively published, molecular modeling and structure-activity relationship (SAR) studies of related compounds provide significant insights.
Automated docking studies of loperamide with the human μ-opioid receptor suggest that the arylpiperidine moiety, which includes the 4-chlorophenyl group, plays a significant role in the binding interaction.[6] The two phenyl groups of loperamide are accommodated in two distinct lipophilic pockets within the receptor.[6] The presence of the electron-withdrawing chlorine atom at the para position of the phenyl ring can influence the electronic distribution and lipophilicity of this part of the molecule, potentially enhancing hydrophobic interactions within the binding pocket.
Quantitative Data: Opioid Receptor Binding Affinity and Functional Activity
The following table summarizes the binding affinities (Ki) and functional activities (EC50/IC50) of loperamide for the human opioid receptors.
| Ligand | Receptor Subtype | Parameter | Value (nM) | Cell Line/System | Reference(s) |
| Loperamide | μ (mu) | Ki | 2 - 3 | CHO cells expressing human μ-opioid receptor | [4][5][7] |
| Loperamide | δ (delta) | Ki | 48 | CHO cells expressing human δ-opioid receptor | [4][5][7] |
| Loperamide | κ (kappa) | Ki | 1156 | CHO cells expressing human κ-opioid receptor | [4][5][7] |
| Loperamide | μ (mu) | EC50 (GTPγS) | 56 | CHO cells expressing human μ-opioid receptor | [4][5] |
| Loperamide | μ (mu) | IC50 (cAMP) | 25 | CHO cells expressing human μ-opioid receptor | [4][5] |
| Loperamide | - | IC50 (guinea pig ileum) | 190 | Guinea pig ileum longitudinal muscle | [8][9] |
| Loperamide | - | IC50 (mouse vas deferens) | 1302 | Mouse vas deferens | [8][9] |
The 4-Chlorophenyl Group and P-glycoprotein Interaction
Loperamide is a well-established substrate of the P-glycoprotein (P-gp) efflux transporter, a member of the ATP-binding cassette (ABC) transporter family.[4][8] P-gp is highly expressed at the blood-brain barrier (BBB) and in the intestinal epithelium.[8] The efficient efflux of loperamide from the brain by P-gp is the primary reason for its lack of central opioid effects at therapeutic doses.[8]
The 4-chlorophenyl group contributes significantly to loperamide's recognition and transport by P-gp. The lipophilicity and electronic properties conferred by this group are likely important for its interaction with the substrate-binding pocket of P-gp. While specific SAR studies on the 4-chlorophenyl group's role in P-gp transport are limited, the overall molecular properties of loperamide, including this moiety, make it an ideal P-gp substrate. Inhibition of P-gp, for instance by co-administration of a P-gp inhibitor like verapamil, leads to a significant increase in loperamide's brain penetration and can result in central opioid effects such as respiratory depression.[8]
Quantitative Data: P-glycoprotein Efflux
The following table summarizes data related to the P-glycoprotein mediated efflux of loperamide.
| Cell Line | Assay Type | Parameter | Value | Condition | Reference(s) |
| MDCK-MDR1 | Bidirectional Transport | Efflux Ratio (B-A/A-B) | >2 | Loperamide alone | [10] |
| Caco-2 | Bidirectional Transport | Efflux Ratio (B-A/A-B) | >2 | Loperamide alone | [10] |
Signaling Pathways and Logical Relationships
Loperamide-Induced μ-Opioid Receptor Signaling
Activation of the μ-opioid receptor by loperamide in peripheral neurons of the myenteric plexus leads to a cascade of intracellular events that ultimately reduce intestinal motility.[11]
Loperamide's activation of the μ-opioid receptor signaling cascade.
Role of the 4-Chlorophenyl Group in Loperamide's Peripheral Action
The chemical properties of the 4-chlorophenyl group directly influence loperamide's biological activity, promoting peripheral restriction.
Influence of the 4-chlorophenyl group on loperamide's properties.
Experimental Protocols
Radioligand Competition Binding Assay for μ-Opioid Receptor Affinity
This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the μ-opioid receptor.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the human μ-opioid receptor.
-
Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).
-
Test Compound: Loperamide.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: Naloxone (10 µM).
-
96-well plates, glass fiber filters (GF/C), cell harvester, scintillation fluid, and a liquid scintillation counter.
Procedure:
-
Membrane Preparation: Thaw frozen cell membrane aliquots on ice. Homogenize the membranes in assay buffer.
-
Assay Setup: In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of various concentrations of loperamide (or vehicle for total binding, or 10 µM naloxone for non-specific binding).
-
50 µL of [³H]-DAMGO (at a final concentration close to its Kd, e.g., 1-2 nM).
-
100 µL of the cell membrane preparation (typically 10-20 µg of protein).
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Harvesting: Rapidly filter the contents of each well through a GF/C filter mat pre-soaked in 0.5% polyethyleneimine using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Quantification: Place the filter discs into scintillation vials, add 4-5 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the log concentration of loperamide.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Workflow for a radioligand competition binding assay.
In Vitro Bidirectional Transport Assay for P-glycoprotein Inhibition
This assay identifies P-gp substrates and inhibitors using a polarized monolayer of cells overexpressing P-gp.
Materials:
-
Cell Line: MDCK-MDR1 or Caco-2 cells.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% penicillin-streptomycin.
-
Transport Buffer: Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4.
-
Test Compound: Loperamide (P-gp substrate).
-
Inhibitor Control: Verapamil (known P-gp inhibitor).
-
Transwell™ inserts (e.g., 24-well format, 0.4 µm pore size).
-
LC-MS/MS system for quantification.
Procedure:
-
Cell Culture: Seed MDCK-MDR1 cells onto Transwell inserts and culture for 4-7 days to form a confluent monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to confirm monolayer integrity.
-
Bidirectional Transport:
-
Apical to Basolateral (A-to-B) Transport: Add loperamide to the apical (donor) compartment.
-
Basolateral to Apical (B-to-A) Transport: Add loperamide to the basolateral (donor) compartment.
-
To assess P-gp inhibition, a test inhibitor is added to both compartments.
-
-
Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh transport buffer.
-
Quantification: Analyze the concentration of loperamide in the samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio: Papp (B-to-A) / Papp (A-to-B). An efflux ratio > 2 suggests active transport.
-
In the presence of an inhibitor, a reduction in the efflux ratio indicates P-gp inhibition.
-
Conclusion
The 4-chlorophenyl group is an indispensable component of the loperamide molecule, critically influencing its therapeutic profile. It plays a significant role in the high-affinity binding to peripheral μ-opioid receptors, which is fundamental to its antidiarrheal efficacy. Concurrently, this moiety contributes to loperamide's recognition as a substrate for the P-glycoprotein efflux pump, thereby limiting its entry into the central nervous system and preventing centrally mediated opioid side effects. A thorough understanding of the structure-activity relationships, particularly the role of the 4-chlorophenyl group, is paramount for the rational design of future peripherally acting drugs targeting a variety of receptors and transporters. The experimental protocols detailed herein provide a robust framework for the continued investigation of such compounds.
References
- 1. A conformationally-gated model of methadone and loperamide transport by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Loperamide binding to opiate receptor sites of brain and myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Crystal structure of the μ-opioid receptor bound to a morphinan antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Loperamide hydrochloride, mu opioid receptor agonist (CAS 34552-83-5) | Abcam [abcam.com]
- 8. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 9. Loperamide: evidence of interaction with mu and delta opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measuring ligand efficacy at the mu-opioid receptor using a conformational biosensor | eLife [elifesciences.org]
- 11. Synthesis and Biological Evaluation of Novel Biased Mu-Opioid Receptor Agonists [mdpi.com]
An In-Depth Technical Guide to the Metabolic Pathways of Loperamide and its Phenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic pathways of the peripherally acting opioid agonist, loperamide. The document delves into the enzymatic processes governing its biotransformation, summarizes key quantitative data, and provides detailed experimental protocols for researchers investigating its metabolism. Furthermore, this guide explores the potential metabolic fates of loperamide's phenyl derivatives, drawing on established patterns of metabolism for structurally related compounds.
Executive Summary
Loperamide undergoes extensive first-pass metabolism in the liver, leading to low systemic bioavailability. The primary metabolic pathway is oxidative N-demethylation, predominantly catalyzed by cytochrome P450 enzymes CYP3A4 and CYP2C8.[1][2] Minor pathways include N-oxidation, C-hydroxylation, and the formation of a pyridinium metabolite.[3][4][5] This guide presents the metabolic pathways, quantitative kinetic data, and detailed methodologies for studying these transformations. While direct metabolic data for loperamide's phenyl derivatives are scarce, this document provides a predictive overview based on the metabolism of structurally analogous phenylpiperidine compounds.
Metabolic Pathways of Loperamide
The biotransformation of loperamide is a multi-pathway process primarily occurring in the liver. The key metabolic routes are detailed below.
Major Pathway: Oxidative N-Demethylation
The principal metabolic fate of loperamide is N-demethylation of the tertiary amine on the piperidine ring, leading to the formation of its main metabolite, N-desmethyl-loperamide (DLOP).[1][2][3][4][5] This metabolite is pharmacologically inactive.[5] Further N-demethylation can occur to produce didesmethylloperamide.[6][7] This process is primarily mediated by CYP3A4 and CYP2C8, with minor contributions from CYP2B6 and CYP2D6.[2][5][8]
Minor Metabolic Pathways
In addition to N-demethylation, several other biotransformations of loperamide have been identified in vitro using human and rat liver microsomes:[3][4][5][9]
-
C-hydroxylation: This pathway results in the formation of a carbinolamide derivative (M2).[4][9]
-
N-oxidation: This leads to the formation of loperamide-N-oxide (M4).[4][9]
-
Pyridinium Metaholite Formation: Loperamide can be metabolized to a pyridinium species (LPP+, M5).[4][9]
These pathways are also predominantly catalyzed by CYP3A4.[4][9]
Quantitative Data on Loperamide Metabolism
The following tables summarize the available quantitative data for the metabolism of loperamide.
Table 1: Kinetic Parameters for Loperamide N-demethylation in Human Liver Microsomes
| Parameter | High-Affinity Component | Low-Affinity Component | Reference |
| Apparent Km (μM) | 21.1 | 83.9 | [8] |
| Apparent Vmax (pmol/min/mg protein) | 122.3 | 412.0 | [8] |
This biphasic kinetic profile suggests the involvement of multiple enzymes.[8]
Table 2: Pharmacokinetic Properties of Loperamide
| Parameter | Value | Reference |
| Bioavailability | <1% | [1] |
| Plasma Protein Binding | ~95% | [10] |
| Elimination Half-life | 9.1 - 14.4 hours | [1][10] |
| Time to Peak Plasma Concentration (Capsule) | ~5 hours | [10] |
| Time to Peak Plasma Concentration (Liquid) | ~2.5 hours | [10] |
| Excretion | Predominantly in feces | [1][10] |
Experimental Protocols
This section provides detailed methodologies for the in vitro investigation of loperamide metabolism and its quantification in biological matrices.
In Vitro Metabolism using Human Liver Microsomes
This protocol is designed to identify metabolites and characterize the enzymes involved in the metabolism of a test compound.
Materials:
-
Human Liver Microsomes (HLMs)
-
Test compound (loperamide or derivative)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Organic solvent for reaction termination (e.g., cold acetonitrile or methanol)
-
Incubator/water bath at 37°C
Procedure:
-
Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, ensuring the final solvent concentration in the incubation is <0.5%).
-
Incubation Mixture: In a microcentrifuge tube, combine the phosphate buffer, human liver microsomes (typically at a final concentration of 0.2-1.0 mg/mL), and the test compound at the desired concentration.[4]
-
Pre-incubation: Pre-incubate the mixture for 5-10 minutes at 37°C to allow the compound to equilibrate with the microsomes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Incubation: Incubate at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Termination of Reaction: Stop the reaction by adding an equal volume of cold organic solvent. This will precipitate the microsomal proteins.
-
Sample Preparation for Analysis: Vortex the terminated reaction mixture and centrifuge to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis by LC-MS/MS.
Quantification of Loperamide and N-desmethyl-loperamide by LC-MS/MS
This protocol outlines a general method for the simultaneous quantification of loperamide and its major metabolite in plasma.
Sample Preparation (Solid-Phase Extraction - SPE): [1][6]
-
Pre-treatment: To 1 mL of plasma, add an internal standard (e.g., a deuterated analog) and 3 mL of acetate buffer (pH 5). Vortex for 30 seconds.
-
Loading: Apply the pre-treated sample to an SPE column (e.g., a mixed-mode cation exchange column).
-
Washing: Wash the column sequentially with deionized water, an acidic methanol solution (e.g., 98:2 methanol:acetic acid), and hexane to remove interferences.
-
Elution: Elute the analytes with an appropriate solvent mixture (e.g., dichloromethane:isopropanol:ammonium hydroxide).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for injection.
LC-MS/MS Conditions:
-
Chromatographic Column: A C18 reversed-phase column is typically used.[1][11][12]
-
Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acid (e.g., formic acid) or buffer (e.g., ammonium acetate), is common.[11][12]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used.
-
Detection: Detection is performed using Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for loperamide, N-desmethyl-loperamide, and the internal standard.[1]
Predicted Metabolic Pathways of Loperamide Phenyl Derivatives
Modifications to the phenyl rings of loperamide could influence its metabolism in several ways:
-
Influence on Existing Pathways: The electronic nature and position of substituents on the phenyl rings could alter the affinity of the molecule for the active sites of CYP3A4 and CYP2C8, thereby affecting the rate of N-demethylation.
-
Aromatic Hydroxylation: The phenyl rings themselves could become sites for metabolism. CYP-mediated aromatic hydroxylation is a common metabolic pathway for drugs containing phenyl moieties. The position of hydroxylation would depend on the existing substitution pattern and the specific CYP enzymes involved.
-
Formation of Phenolic Metabolites: Hydroxylation of the phenyl rings would lead to the formation of phenolic metabolites, which could then undergo further Phase II conjugation reactions, such as glucuronidation or sulfation, to facilitate their excretion.
Given the structural similarity to haloperidol, which undergoes N-dealkylation and pyridinium formation, it is reasonable to predict that phenyl-substituted loperamide analogs would also be susceptible to these metabolic transformations, with the rates and regioselectivity being influenced by the specific modifications to the phenyl groups.[13][14][15]
Conclusion
The metabolic landscape of loperamide is well-characterized, with oxidative N-demethylation by CYP3A4 and CYP2C8 being the predominant pathway. This in-depth guide provides researchers with the foundational knowledge, quantitative data, and detailed experimental protocols necessary to conduct further investigations into the biotransformation of loperamide and its derivatives. While the metabolism of loperamide's phenyl derivatives remains an area for future research, the principles outlined in this document provide a strong basis for predictive analysis and the design of definitive metabolic studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - US [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytochrome P450-mediated metabolism of haloperidol and reduced haloperidol to pyridinium metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Involvement of human cytochrome P450 3A4 in reduced haloperidol oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Liquid chromatography-tandem mass spectrometry determination of loperamide and its main metabolite desmethylloperamide in biological specimens and application to forensic cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of an N-methyl-4-phenylpyridinium-like metabolite of the antidiarrheal agent loperamide in human liver microsomes: underlying reason(s) for the lack of neurotoxicity despite the bioactivation event - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. <i>In Vitro</i> Drug Metabolism Studies Using Human Liver Microsomes [ouci.dntb.gov.ua]
- 11. Liquid Chromatography-Tandem Mass Spectrometry for Analysis of Intestinal Permeability of Loperamide in Physiological Buffer | PLOS One [journals.plos.org]
- 12. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Involvement of CYP3A4 and CYP2D6 in the metabolism of haloperidol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro characterization of the metabolism of haloperidol using recombinant cytochrome p450 enzymes and human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Conformational Analysis of Phenyl Groups in Loperamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the torsional angles of the phenyl groups in the loperamide molecule, a critical factor in its pharmacological activity as a peripherally acting µ-opioid receptor agonist. The spatial orientation of these bulky hydrophobic groups significantly influences the molecule's interaction with its target receptor and its overall physicochemical properties.
Torsional Angles of Phenyl Groups in Loperamide
The precise orientation of the three phenyl groups in loperamide has been determined through single-crystal X-ray diffraction studies. The key quantitative data regarding the dihedral angles between the central piperidine ring and the phenyl substituents are summarized in the table below. These angles define the conformational state of the molecule in its crystalline form.
| Torsional Angle Description | Dihedral Angle (°) |
| Piperidine Ring Plane vs. 4-Chlorophenyl Ring Plane | 83.4 (± 0.5) |
| Piperidine Ring Plane vs. Benzene Ring 1 Plane | 76.4 (± 0.2) |
| Piperidine Ring Plane vs. Benzene Ring 2 Plane | 85.9 (± 0.2) |
| Benzene Ring 1 Plane vs. Benzene Ring 2 Plane | 50.8 (± 0.6) |
Data sourced from the redetermination of the loperamide monohydrate crystal structure.[1]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the torsional angles of the phenyl groups in loperamide was achieved through single-crystal X-ray diffraction analysis of loperamide monohydrate.[1] This technique provides precise atomic coordinates, allowing for the calculation of bond lengths, bond angles, and dihedral (torsional) angles within the crystal lattice.
Methodology:
-
Crystal Growth: Single crystals of loperamide monohydrate suitable for X-ray diffraction were obtained.
-
Data Collection: A selected crystal was mounted on a diffractometer and cooled to 170 K to minimize thermal vibrations of the atoms, thereby improving the quality of the diffraction data. The crystal was irradiated with a monochromatic X-ray beam (Mo Kα radiation). The diffraction pattern, consisting of a set of reflections at various intensities, was recorded as the crystal was rotated.
-
Structure Solution and Refinement: The collected diffraction data was processed to determine the unit cell dimensions and space group. The crystal structure was solved using direct methods and subsequently refined using full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically.[1]
Crystal Data for Loperamide Monohydrate: [1]
-
Chemical Formula: C₂₉H₃₃ClN₂O₂·H₂O
-
Molecular Weight: 495.04 g/mol
-
Crystal System: Orthorhombic
-
Space Group: Pbca
-
Unit Cell Dimensions:
-
a = 16.7869 (4) Å
-
b = 15.1506 (6) Å
-
c = 20.6617 (6) Å
-
-
Volume: 5254.9 (3) ų
-
Temperature: 170 K
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Crystal Structure Determination
The following diagram outlines the major steps involved in determining the molecular structure of loperamide via single-crystal X-ray diffraction.
Caption: Workflow for X-ray Crystallography.
Loperamide's Mechanism of Action: µ-Opioid Receptor Signaling Pathway
Loperamide exerts its antidiarrheal effect by acting as an agonist at the µ-opioid receptors in the myenteric plexus of the large intestine.[2][3] This interaction initiates a signaling cascade that ultimately leads to decreased intestinal motility.
Caption: Loperamide's Signaling Pathway.
References
Quantum Mechanical Insights into Loperamide's Phenyl Group Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the quantum mechanical interactions of the phenyl groups of loperamide, a peripherally acting µ-opioid receptor agonist. While direct quantum mechanical calculations on loperamide's specific phenyl group interactions are not extensively available in public literature, this document synthesizes established computational methodologies to propose a robust framework for such investigations. It also details loperamide's known interactions with the µ-opioid receptor and the P-glycoprotein efflux pump, crucial for understanding its pharmacological profile.
Introduction to Loperamide and the Significance of Phenyl Group Interactions
Loperamide is a synthetic phenylpiperidine derivative that acts as a potent agonist for the µ-opioid receptor.[1] Its primary clinical use is as an anti-diarrheal agent, achieved by reducing intestinal motility. A key characteristic of loperamide is its limited penetration of the blood-brain barrier at therapeutic doses, primarily due to efflux by P-glycoprotein.[2][3] This peripheral restriction minimizes central nervous system side effects.
The molecular structure of loperamide features two phenyl groups. These aromatic moieties are critical for its biological activity, contributing to receptor binding and selectivity. Understanding the non-covalent interactions of these phenyl groups at a quantum mechanical level can provide valuable insights for the design of new peripherally restricted opioids with improved therapeutic profiles. These interactions primarily include:
-
π-π Stacking: Interactions between the aromatic rings of the phenyl groups and aromatic amino acid residues in the binding pocket.
-
Cation-π Interactions: Electrostatic interactions between the electron-rich face of the phenyl rings and positively charged residues.
-
Hydrophobic Interactions: General favorable interactions with nonpolar residues within the binding site.
Quantitative Data Summary
| Receptor/Transporter | Ligand | Method | Binding Affinity (Docking Score) | Reference |
| µ-Opioid Receptor | Loperamide | Molecular Docking (AutoDock) | -9.10 kcal/mol (Buprenorphine for comparison) | [4][5] |
| δ-Opioid Receptor | Loperamide | Molecular Docking (AutoDock) | Not specified, but showed selectivity for µ-receptor | [4] |
| P-glycoprotein | Loperamide | Experimental (ATPase activation) | Biphasic kinetics suggesting at least two binding sites | [2] |
Experimental Protocols
This section outlines detailed methodologies for the computational analysis of loperamide's interactions with its biological targets.
Molecular Docking of Loperamide with the µ-Opioid Receptor
This protocol describes a typical molecular docking workflow to predict the binding pose and affinity of loperamide to the µ-opioid receptor.
-
Protein and Ligand Preparation:
-
Obtain the 3D structure of the human µ-opioid receptor from the Protein Data Bank (e.g., PDB ID: 4DKL).
-
Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning partial charges using software like AutoDockTools.
-
Obtain the 3D structure of loperamide and optimize its geometry using a suitable force field (e.g., MMFF94).
-
-
Grid Box Definition:
-
Define a grid box that encompasses the known binding site of the µ-opioid receptor. The center of the grid can be determined from the co-crystallized ligand or from literature data on key binding residues (e.g., D147, Y148).[6]
-
-
Docking Simulation:
-
Perform the docking calculation using AutoDock Vina. The Lamarckian genetic algorithm is commonly employed for conformational searching.
-
Set the number of binding modes to generate and the exhaustiveness of the search.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding docking scores (binding affinities).
-
Visualize the interactions between loperamide and the receptor residues using software like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and potential π-π or cation-π interactions involving the phenyl groups.
-
Quantum Mechanical Calculation of Phenyl Group Interaction Energies
This protocol outlines a proposed workflow for calculating the interaction energies of loperamide's phenyl groups with specific amino acid residues using Density Functional Theory (DFT).
-
System Preparation:
-
From the best docked pose of loperamide in the µ-opioid receptor, create a simplified model system. This model should include loperamide and the key interacting amino acid residues (e.g., a phenylalanine or tyrosine residue for π-π stacking, or a lysine or arginine residue for cation-π interactions).
-
Cap the peptide backbone of the amino acid residues to create a realistic chemical environment.
-
-
DFT Calculation:
-
Perform a geometry optimization of the model system using a DFT method. A functional that accurately describes non-covalent interactions, such as M06-2X or ωB97X-D, is recommended.
-
Use a suitable basis set, such as 6-31+G(d,p) or a larger one for higher accuracy.
-
Employ a dispersion correction, like Grimme's D3, to account for van der Waals forces.
-
-
Interaction Energy Calculation:
-
Calculate the interaction energy (ΔE_int) using the supermolecular approach with the counterpoise correction for basis set superposition error (BSSE): ΔE_int = E_complex - (E_loperamide + E_residue) where E_complex is the energy of the optimized complex, and E_loperamide and E_residue are the energies of the individual molecules in the complex's geometry.
-
-
Energy Decomposition Analysis (EDA):
-
Perform an EDA to decompose the interaction energy into its components: electrostatic, exchange-repulsion, polarization, and dispersion. This provides a deeper understanding of the nature of the interaction.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and a proposed computational workflow.
Caption: Mu-opioid receptor signaling pathway activated by loperamide.
Caption: P-glycoprotein mediated efflux of loperamide from a cell.
Caption: Proposed workflow for quantum mechanical calculation of interaction energies.
Conclusion
The phenyl groups of loperamide play a pivotal role in its interaction with the µ-opioid receptor. While direct experimental or computational quantum mechanical data for these specific interactions are limited, this guide provides a comprehensive framework for their investigation using established computational chemistry techniques. The detailed protocols for molecular docking and DFT calculations, along with the visual representations of relevant biological pathways, offer a solid foundation for researchers and drug development professionals to further explore the molecular determinants of loperamide's activity and to design novel therapeutics with enhanced properties. Future studies employing the quantum mechanical approaches outlined herein will be invaluable in elucidating the precise nature of these critical phenyl group interactions.
References
- 1. mdpi.com [mdpi.com]
- 2. A conformationally-gated model of methadone and loperamide transport by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Binding site of loperamide: automated docking of loperamide in human mu- and delta-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An In-Silico Study on the Molecular Docking of Various Natural and Synthetic Opioids to Mu-Opioid Receptors in Homo sapiens [nrfhh.com]
- 6. Molecular Modeling of µ Opioid Receptor Ligands with Various Functional Properties: PZM21, SR-17018, Morphine, and Fentanyl—Simulated Interaction Patterns Confronted with Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Pharmacological Profile of Novel Loperamide Derivatives with Altered Phenyl Substitutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Loperamide, a potent µ-opioid receptor agonist, is renowned for its peripherally restricted action, primarily attributed to its avid interaction with the efflux transporter P-glycoprotein (P-gp) at the blood-brain barrier. This unique characteristic has made it a cornerstone in the treatment of diarrhea and a valuable tool in the study of peripheral opioid receptor function. This technical guide delves into the discovery of novel loperamide derivatives wherein the para-substituent on the 4-phenyl-4-hydroxypiperidine moiety has been altered. While quantitative pharmacological data for these specific derivatives remains largely proprietary or within the realm of ongoing research, this document consolidates the available information on their synthesis, the parent compound's pharmacological profile, and the detailed experimental protocols requisite for their comprehensive evaluation. The aim is to provide a foundational resource for researchers engaged in the development of peripherally acting opioid agonists with tailored pharmacological properties.
Introduction
The quest for potent analgesics devoid of the central nervous system (CNS) side effects that plague traditional opioids, such as respiratory depression and addiction, has driven extensive research into peripherally restricted opioid agonists. Loperamide serves as a quintessential scaffold for the design of such agents. Its chemical structure, featuring a 4-phenyl-4-hydroxypiperidine core, is crucial for its high affinity to the µ-opioid receptor.[1] Concurrently, its overall physicochemical properties make it a high-affinity substrate for P-glycoprotein, effectively preventing its entry into the CNS at therapeutic doses.[2][3]
Recent synthetic efforts have focused on modifying the para-position of the phenyl group on the 4-phenyl-4-hydroxypiperidine ring system, introducing substituents such as fluorine, chlorine (as in the parent loperamide), and bromine.[4] The rationale behind these modifications is to modulate the electronic and steric properties of this region of the molecule, which may influence its interaction with both the µ-opioid receptor and P-glycoprotein. While published literature confirms the successful synthesis of these analogs and alludes to their "excellent agonistic activity towards the human mu receptor," specific quantitative data on their binding affinities and functional potencies are not yet widely available.[5]
This guide provides a comprehensive overview of the known pharmacological data for loperamide, serving as a benchmark for the evaluation of its novel derivatives. Furthermore, it lays out detailed experimental protocols for the key in vitro assays necessary to fully characterize these new chemical entities.
Quantitative Pharmacological Data
The following tables summarize the quantitative pharmacological data for loperamide, the parent compound of the novel derivatives discussed. This data is essential for comparative analysis upon the future availability of data for the phenyl-substituted analogs.
Table 1: Opioid Receptor Binding Affinities of Loperamide
| Ligand | Receptor Subtype | K_i_ (nM) | Species | Reference |
| Loperamide | µ (mu) | 3 | Human | [6] |
| δ (delta) | 48 | Human | [6] | |
| κ (kappa) | 1156 | Human | [6] |
Table 2: In Vitro Functional Activity of Loperamide at the µ-Opioid Receptor
| Assay | Parameter | Value | Cell Line | Reference |
| [³⁵S]GTPγS Binding | EC₅₀ | 56 nM | CHO cells expressing human µ-opioid receptor | [6] |
| Forskolin-stimulated cAMP Accumulation | IC₅₀ | 25 nM | CHO cells expressing human µ-opioid receptor | [6] |
Table 3: P-glycoprotein Interaction of Loperamide
| Assay Type | Parameter | Value | System | Reference |
| Bidirectional Transport | Efflux Ratio | 6.5 - 9.9 | MDR1-transfected cells | [7] |
| ATPase Activity | Activation | Biphasic | P-gp-containing membranes | [7] |
Note: While the synthesis of fluoro- and bromo-phenyl loperamide derivatives has been reported with claims of "excellent agonistic activity," specific K_i_, EC₅₀, or IC₅₀ values have not been published in the reviewed literature. The data for loperamide (chloro-phenyl derivative) is provided as a baseline.
Experimental Protocols
The following are detailed methodologies for the key experiments required to characterize the pharmacological profile of novel loperamide derivatives.
Synthesis of Phenyl-Substituted Loperamide Derivatives
The synthesis of loperamide analogs with altered phenyl substitutions generally follows a convergent synthetic strategy. A key intermediate is the appropriately substituted 4-(4-halophenyl)-4-hydroxypiperidine.
3.1.1. Synthesis of 4-(4-halophenyl)-4-hydroxypiperidine Intermediates
-
Grignard Reaction: React 1-benzylpiperidine-4-one with the Grignard reagent derived from the corresponding 1-bromo-4-halobenzene (e.g., 1-bromo-4-fluorobenzene or 1-bromo-4-chlorobenzene).
-
Debenzylation: Remove the benzyl protecting group via catalytic hydrogenation (e.g., using H₂ gas and a palladium on carbon catalyst) to yield the desired 4-(4-halophenyl)-4-hydroxypiperidine.
3.1.2. Synthesis of the Diphenylbutanenitrile Sidechain
The synthesis of the 4-bromo-2,2-diphenylbutanenitrile sidechain can be achieved through methods described in the literature, often starting from diphenylacetonitrile.
3.1.3. Final Condensation
-
Suspend the desired 4-(4-halophenyl)-4-hydroxypiperidine in a suitable solvent such as acetonitrile.
-
Add a non-nucleophilic base, for example, diisopropylethylamine (DIPEA).
-
Add 4-bromo-2,2-diphenylbutanenitrile to the reaction mixture.
-
Heat the reaction mixture (e.g., at 70 °C) for a sufficient duration (e.g., 30 hours).
-
Purify the resulting nitrile intermediate (e.g., 4-(4-(4-halophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile) via column chromatography.
-
Hydrolyze the nitrile group to a primary amide (for analogs like compound 6) using a strong base such as potassium hydroxide in a suitable solvent like butanol at elevated temperatures (e.g., 100 °C).
-
Purify the final loperamide derivative using column chromatography.
In Vitro Pharmacological Assays
3.2.1. Radioligand Displacement Binding Assay for Opioid Receptors
This assay determines the binding affinity (K_i_) of the test compounds for µ, δ, and κ opioid receptors.
-
Membrane Preparation: Prepare crude membrane fractions from cells stably expressing the human µ, δ, or κ opioid receptor.
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]DAMGO for µ, [³H]DPDPE for δ, [³H]U69,593 for κ) and varying concentrations of the test compound.
-
Incubation: Allow the binding to reach equilibrium (e.g., 60 minutes at 25 °C).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding curves. Calculate the K_i_ value using the Cheng-Prusoff equation: K_i_ = IC₅₀ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.
3.2.2. [³⁵S]GTPγS Functional Assay
This assay measures the ability of an agonist to activate G-proteins coupled to the µ-opioid receptor.
-
Membrane Preparation: Use membranes from cells expressing the µ-opioid receptor.
-
Assay Buffer: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Reaction Mixture: In a 96-well plate, combine the cell membranes, varying concentrations of the test compound, and a fixed concentration of GDP (e.g., 10 µM).
-
Initiation: Initiate the reaction by adding [³⁵S]GTPγS to a final concentration of approximately 0.1 nM.
-
Incubation: Incubate the plate at 30 °C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through GF/B filter plates.
-
Quantification: Measure the bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the specific binding of [³⁵S]GTPγS against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and E_max_ values.
3.2.3. cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of the G_i_-coupled µ-opioid receptor.
-
Cell Culture: Plate cells expressing the µ-opioid receptor in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of the test compound followed by a fixed concentration of forskolin (an adenylyl cyclase activator).
-
Incubation: Incubate for a defined period (e.g., 30 minutes) at 37 °C.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
In Vitro P-glycoprotein Interaction Assays
3.3.1. Bidirectional Transport Assay in Caco-2 or MDCK-MDR1 Cells
This assay determines if a compound is a substrate of P-gp.
-
Cell Monolayer Culture: Culture Caco-2 or MDCK-MDR1 cells on semi-permeable filter supports for approximately 21 days to form a confluent, polarized monolayer.
-
Transport Experiment:
-
Apical to Basolateral (A-B) Transport: Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.
-
Basolateral to Apical (B-A) Transport: Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.
-
-
Sample Analysis: Quantify the concentration of the test compound in the donor and receiver chambers at various time points using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (P_app_) for both directions. The efflux ratio (ER) is calculated as P_app_(B-A) / P_app_(A-B). An ER > 2 is indicative of active efflux.
3.3.2. P-glycoprotein ATPase Assay
This assay measures the stimulation of P-gp's ATPase activity by a substrate.
-
Membrane Vesicles: Use membrane vesicles from cells overexpressing human P-gp.
-
Reaction Mixture: In a 96-well plate, combine the membrane vesicles, the test compound at various concentrations, and an ATP regeneration system in an appropriate buffer.
-
Initiation: Start the reaction by adding MgATP.
-
Incubation: Incubate at 37 °C.
-
Phosphate Detection: Measure the amount of inorganic phosphate (P_i_) released from ATP hydrolysis using a colorimetric method (e.g., based on malachite green).
-
Data Analysis: Determine the vanadate-sensitive ATPase activity (by subtracting the activity in the presence of sodium orthovanadate, a P-gp inhibitor). Plot the stimulation of ATPase activity against the test compound concentration to determine the EC₅₀ for activation.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the discovery and characterization of novel loperamide derivatives.
Caption: µ-Opioid Receptor Signaling Cascade.
Caption: Loperamide Derivative Discovery Workflow.
Caption: P-gp Mediated Efflux of Loperamide.
Conclusion
The modification of the phenyl substituent on the 4-phenyl-4-hydroxypiperidine core of loperamide represents a rational approach to fine-tuning the pharmacological properties of this important class of peripherally restricted µ-opioid receptor agonists. While the full quantitative pharmacological profile of these novel derivatives is not yet in the public domain, the foundational data of the parent compound, loperamide, and the detailed experimental protocols provided herein offer a robust framework for their continued investigation. Future studies elucidating the precise binding affinities, functional potencies, and P-glycoprotein interaction profiles of these analogs will be crucial in determining their potential as next-generation therapeutics for pain and gastrointestinal disorders, with an optimized balance of efficacy and safety.
References
- 1. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Loperamide: a pharmacological review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives [pubmed.ncbi.nlm.nih.gov]
- 6. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A conformationally-gated model of methadone and loperamide transport by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantitative Analysis of Loperamide and Its Derivatives by Gas Chromatography-Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a comprehensive protocol for the simultaneous identification and quantification of the peripherally acting opioid agonist loperamide and its primary metabolites, N-desmethyl loperamide and didesmethyl loperamide, in biological matrices using gas chromatography-mass spectrometry (GC-MS). Due to the polar nature and limited volatility of these compounds, a derivatization step is incorporated to improve chromatographic resolution and analytical sensitivity. This method is suitable for applications in forensic toxicology, clinical chemistry, and pharmaceutical research.
Introduction
Loperamide is a widely used over-the-counter antidiarrheal medication. While generally considered safe at therapeutic doses, there is growing concern over its abuse at supratherapeutic levels for its opioid-like effects. Consequently, robust and reliable analytical methods are required for the determination of loperamide and its metabolites in various biological specimens. While liquid chromatography-tandem mass spectrometry (LC-MS/MS) is commonly employed, GC-MS offers a viable and often more accessible alternative. This protocol addresses the challenges of analyzing these polar compounds by GC-MS through an optimized sample preparation and derivatization procedure.
Experimental Protocol
Sample Preparation: Liquid-Liquid Extraction
This protocol is designed for the extraction of loperamide and its derivatives from plasma or whole blood.
Materials:
-
Plasma or whole blood sample
-
Internal Standard (IS): Loperamide-d6
-
Saturated borate buffer (pH 9) or 0.1 M Ammonium Hydroxide
-
Extraction Solvent: 1-chlorobutane or a mixture of acetonitrile:1-chlorobutane (1:1 v/v)
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
To 1 mL of the biological sample, add a known concentration of the internal standard (e.g., 100 ng of Loperamide-d6).
-
Alkalinize the sample by adding 1 mL of saturated borate buffer or ammonium hydroxide.
-
Add 5 mL of the extraction solvent.
-
Vortex vigorously for 5 minutes to ensure thorough mixing.
-
Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
The dried residue is now ready for derivatization.
Derivatization: Silylation
Silylation is employed to increase the volatility and thermal stability of the analytes by replacing active hydrogens on the hydroxyl and amine groups with a trimethylsilyl (TMS) group.
Materials:
-
Dried sample extract
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable aprotic solvent
-
Heating block or oven
-
Reaction vials with screw caps
Procedure:
-
Reconstitute the dried extract in 50 µL of anhydrous pyridine.
-
Add 50 µL of BSTFA with 1% TMCS to the reaction vial.
-
Securely cap the vial and vortex briefly.
-
Heat the reaction mixture at 70°C for 30 minutes.
-
Allow the vial to cool to room temperature before GC-MS analysis.
GC-MS Analysis
Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.
GC Conditions:
-
Column: Agilent J&W DB-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent)
-
Injector Temperature: 280°C
-
Injection Volume: 1 µL
-
Injection Mode: Splitless
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute
-
Ramp 1: 20°C/min to 250°C
-
Ramp 2: 10°C/min to 300°C, hold for 5 minutes
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Transfer Line Temperature: 280°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis and full scan (50-600 amu) for qualitative confirmation.
Data Presentation
The following tables summarize the expected quantitative data for the TMS-derivatized analytes. Retention times are estimates and may vary depending on the specific instrument and conditions.
Table 1: Retention Times and Mass-to-Charge Ratios for SIM Mode
| Analyte | Derivatization | Estimated Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Loperamide | TMS | 12.5 | 548 (M+) | 266 | 73 |
| N-desmethyl loperamide | TMS | 12.2 | 534 (M+) | 266 | 73 |
| Didesmethyl loperamide | TMS | 11.9 | 520 (M+) | 266 | 73 |
| Loperamide-d6 (IS) | TMS | 12.4 | 554 (M+) | 272 | 73 |
Table 2: Method Validation Parameters [1]
| Parameter | Loperamide |
| Linearity Range | 100 - 1000 ng/mL |
| Limit of Detection (LOD) | 100 ng/mL |
| Inter-day Accuracy (%CV) | 8.87% |
| Intra-day Accuracy (%CV) | 8.53% |
| Recovery | 31% |
Visualization
Caption: Experimental workflow for the GC-MS analysis of loperamide derivatives.
References
Step-by-Step Synthesis of 4-Phenylpiperidine Derivatives of Loperamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of 4-phenylpiperidine derivatives of loperamide, a class of compounds with significant interest in medicinal chemistry due to their potential as µ-opioid receptor agonists and other pharmacological activities. The following sections outline the primary synthetic strategies, key experimental procedures, and quantitative data for the preparation of these analogs, starting from the core 4-phenylpiperidine scaffold.
Introduction
Loperamide is a peripherally acting µ-opioid receptor agonist widely used for the treatment of diarrhea.[1][2] Its chemical structure features a 4-(4-chlorophenyl)-4-hydroxypiperidine core, which is crucial for its pharmacological activity.[3][4] By modifying the N-substituent on the piperidine ring, a diverse range of derivatives can be synthesized to explore their structure-activity relationships (SAR) and to develop novel therapeutic agents. This document details the synthetic routes to access these valuable compounds.
The overall synthetic strategy involves two key stages:
-
Synthesis of the Core Intermediate: Preparation of 4-(4-chlorophenyl)-4-hydroxypiperidine.
-
N-Alkylation: Functionalization of the piperidine nitrogen with various side chains.
Synthesis of the Core Intermediate: 4-(4-Chlorophenyl)-4-hydroxypiperidine
The central building block for loperamide and its derivatives is 4-(4-chlorophenyl)-4-hydroxypiperidine. This intermediate can be synthesized through several methods, with the Grignard reaction being a common and effective approach.
Protocol 1: Synthesis of 4-(4-Chlorophenyl)-4-hydroxypiperidine via Grignard Reaction
This protocol describes the addition of a Grignard reagent, 4-chlorophenylmagnesium bromide, to a protected 4-piperidone, followed by deprotection.
Experimental Workflow:
Caption: Synthesis of the 4-phenylpiperidine core.
Materials:
-
4-Chlorobromobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
N-Boc-4-piperidone
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl) in 1,4-dioxane (4 M solution)
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask under an argon atmosphere, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine.
-
In a separate flask, dissolve 4-chlorobromobenzene (1.1 eq) in anhydrous THF.
-
Add a small portion of the 4-chlorobromobenzene solution to the magnesium turnings and gently heat to initiate the reaction.
-
Once the reaction starts, add the remaining 4-chlorobromobenzene solution dropwise to maintain a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 1 hour.
-
-
Grignard Reaction:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Dissolve N-Boc-4-piperidone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain crude N-Boc-4-(4-chlorophenyl)-4-hydroxypiperidine.
-
-
Deprotection:
-
Dissolve the crude intermediate in 1,4-dioxane.
-
Add a 4 M solution of HCl in 1,4-dioxane (excess) and stir at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to afford 4-(4-chlorophenyl)-4-hydroxypiperidine hydrochloride as a solid, which can be neutralized for the next step.
-
N-Alkylation of 4-(4-Chlorophenyl)-4-hydroxypiperidine
The derivatization of the core intermediate is typically achieved through N-alkylation with a suitable electrophile. This allows for the introduction of various side chains, leading to a diverse library of loperamide analogs.
Protocol 2: General Procedure for N-Alkylation
This protocol describes the reaction of 4-(4-chlorophenyl)-4-hydroxypiperidine with an alkylating agent in the presence of a base.
Experimental Workflow:
Caption: General N-alkylation of the piperidine core.
Materials:
-
4-(4-Chlorophenyl)-4-hydroxypiperidine
-
Alkylating agent (e.g., 4-bromo-2,2-diphenylbutanenitrile or a suitable tosylate/mesylate)
-
Base (e.g., potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA))
-
Solvent (e.g., acetonitrile (ACN) or dimethylformamide (DMF))
-
Potassium iodide (KI) (catalytic amount, optional)
Procedure:
-
To a solution of 4-(4-chlorophenyl)-4-hydroxypiperidine (1.0 eq) in the chosen solvent, add the base (1.5-2.0 eq) and a catalytic amount of KI (if using an alkyl bromide or chloride).
-
Add the alkylating agent (1.1 eq) to the mixture.
-
Heat the reaction mixture to an appropriate temperature (typically 60-80 °C) and stir for 12-24 hours.
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter off any inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired loperamide derivative.
Synthesis of a Key Alkylating Agent: 4-Bromo-2,2-diphenylbutanenitrile
A common precursor for the synthesis of loperamide itself is 4-bromo-2,2-diphenylbutanenitrile. This can be synthesized from diphenylacetonitrile and 1,2-dibromoethane.
Protocol 3: Synthesis of 4-Bromo-2,2-diphenylbutanenitrile
Experimental Workflow:
Caption: Synthesis of a key alkylating agent.
Materials:
-
Diphenylacetonitrile
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous dimethylformamide (DMF)
-
1,2-Dibromoethane
Procedure:
-
To a suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of diphenylacetonitrile (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add 1,2-dibromoethane (2.0 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by carefully adding water.
-
Extract the mixture with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexanes) to afford 4-bromo-2,2-diphenylbutanenitrile.
Quantitative Data
The following tables summarize representative yields for the key synthetic steps.
Table 1: Synthesis of 4-(Aryl)-4-hydroxypiperidine Intermediates
| Aryl Group | Starting Piperidone | Yield (%) | Reference |
| 4-Chlorophenyl | N-Boc-4-piperidone | 85-95 (for Grignard reaction) | General procedure |
| 4-Fluorophenyl | N-Boc-4-piperidone | 80-90 (for Grignard reaction) | [5] |
| 4-Bromophenyl | N-Boc-4-piperidone | 82-92 (for Grignard reaction) | [5] |
Table 2: N-Alkylation of 4-(Aryl)-4-hydroxypiperidine with Various Electrophiles
| Piperidine Intermediate | Alkylating Agent | Product | Yield (%) | Reference |
| 4-(4-Fluorophenyl)-4-hydroxypiperidine | 4-Chloro-2,2-diphenylbutanenitrile | 4-(4-(4-Fluorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | 35 | [5] |
| 4-(4-Chlorophenyl)-4-hydroxypiperidine | 4-Chloro-2,2-diphenylbutanenitrile | 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | 57 | [6] |
| 4-(4-Bromophenyl)-4-hydroxypiperidine | 4-Chloro-2,2-diphenylbutanenitrile | 4-(4-(4-Bromophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile | 58 | [5] |
| 4-(4-Chlorophenyl)-4-hydroxypiperidine | (3-Hydroxy-3,3-diphenyl)propyl p-toluenesulfonate | 1,1-Diphenyl-3-[4-hydroxy-4-(4-chlorophenyl)piperidin-1-yl]-1-propanol | 84 | [7] |
Conclusion
The synthetic protocols detailed in these application notes provide a robust framework for the preparation of a wide array of 4-phenylpiperidine derivatives of loperamide. By employing the Grignard reaction for the synthesis of the core intermediate and subsequent N-alkylation with diverse electrophiles, researchers can efficiently generate libraries of novel compounds for pharmacological screening and drug development endeavors. The provided workflows and quantitative data serve as a valuable resource for scientists in the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis of Loperamide - Chemistry Steps [chemistrysteps.com]
- 3. Loperamide hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 4. 4-(4-Chlorophenyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes and Protocols for In Vivo Modeling of Loperamide Derivatives' Antidiarrheal Activity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing established in vivo models for assessing the antidiarrheal efficacy of loperamide derivatives. Detailed protocols for the most common assays, data presentation guidelines, and visualizations of the underlying biological and experimental processes are included to facilitate robust and reproducible studies in the field of gastroenterology and drug development.
Introduction
Loperamide, a potent peripherally acting µ-opioid receptor agonist, is a cornerstone therapy for diarrhea. Its mechanism of action involves the inhibition of intestinal motility and fluid secretion, leading to reduced stool frequency and improved consistency.[1][2] The development of novel loperamide derivatives aims to enhance its therapeutic index, explore alternative delivery mechanisms, or identify compounds with unique pharmacological profiles. The in vivo models detailed herein are critical for the preclinical evaluation of these new chemical entities.
While a vast body of literature exists for loperamide, quantitative in vivo data for a wide range of synthetic loperamide derivatives is not always readily available in published literature. The tables below provide a structured format for presenting such data when obtained, with examples for loperamide and some synthesized benzimidazole derivatives to illustrate.
Data Presentation
Effective evaluation of novel antidiarrheal agents requires standardized data presentation to allow for clear comparison across compounds and studies. The following tables provide a template for summarizing key quantitative parameters from the in vivo models described.
Table 1: Antidiarrheal Activity in the Castor Oil-Induced Diarrhea Model
| Compound | Dose (mg/kg) | Animal Model | Onset of Diarrhea (min) | Total Fecal Weight (g) | % Inhibition of Diarrhea | Reference |
| Control (Castor Oil) | - | Rat | 36.0 ± 4.5 | 9.4 ± 1.2 | 0% | [3][4] |
| Loperamide | 0.16 | Rat | Significantly delayed | - | - | [3] |
| Loperamide | 0.31 | Rat | Significantly delayed | - | 50% (based on area under the time-weight curve) | [3] |
| Loperamide | 5 | Mouse | Significantly delayed | Significantly reduced | - | [5] |
| Loperamide | 10 | Mouse | Significantly delayed | Significantly reduced | - | [5] |
| Loperamide | 25 | Rat | - | - | 85.22% | [6] |
| Benzimidazole Deriv. 1 | 50 | Mouse | - | - | 84.35% | [6] |
| Benzimidazole Deriv. 2 | 50 | Mouse | - | - | 88.69% | [6] |
Table 2: Effect on Gastrointestinal Transit in the Charcoal Meal Test
| Compound | Dose (mg/kg) | Animal Model | Intestinal Transit (%) | % Inhibition of Transit | Reference |
| Control | - | Rat | 85.3 ± 5.2 | 0% | [4] |
| Loperamide | 0.8 | Mouse | Significantly reduced | - | [7] |
| Loperamide | 5 | Rat | 39.61 ± 3.1 | 45.69% | [4] |
| Loperamide | 10 | Rat | - | - | [8] |
| Loperamide | 20 | Rat | - | - | [8] |
| Loperamide | 40 | Rat | No significant effect | - | [8] |
Experimental Protocols
The following are detailed protocols for the two most widely accepted and utilized in vivo models for preclinical screening of antidiarrheal agents.
Castor Oil-Induced Diarrhea Model
This model is a common and reliable method for inducing diarrhea and evaluating the efficacy of test compounds. Castor oil's active metabolite, ricinoleic acid, irritates the intestinal mucosa, leading to increased peristalsis and fluid secretion.
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g) or Swiss albino mice (20-25g) are commonly used.
-
Housing: House animals in individual cages with wire mesh floors to allow for the collection and observation of fecal matter.
-
Fasting: Fast animals for 18-24 hours prior to the experiment, with free access to water.
-
Grouping: Divide animals into at least three groups:
-
Control Group: Receives the vehicle (e.g., normal saline or a 5% Tween 80 solution).
-
Standard Group: Receives a standard antidiarrheal drug, such as loperamide (e.g., 5 mg/kg, p.o.).
-
Test Group(s): Receive the loperamide derivative(s) at various doses.
-
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) via gavage.
-
Induction of Diarrhea: One hour after drug administration, orally administer castor oil to all animals (e.g., 1 ml for rats, 0.5 ml for mice).
-
Observation: Observe the animals for a period of 4-6 hours. Record the following parameters:
-
Onset of Diarrhea: The time taken for the first diarrheal stool to appear after castor oil administration.
-
Number of Diarrheic Feces: Count the number of wet or unformed stools.
-
Total Fecal Output: Collect and weigh the total fecal output during the observation period.
-
-
Data Analysis: Calculate the percentage inhibition of diarrhea using the following formula: % Inhibition = [(Control Fecal Output - Test Fecal Output) / Control Fecal Output] x 100
Charcoal Meal Gastrointestinal Transit Test
This model assesses the effect of a test compound on intestinal motility by measuring the distance traveled by a charcoal meal through the small intestine.
Protocol:
-
Animal Model: Wistar or Sprague-Dawley rats (150-200g) or Swiss albino mice (20-25g) are suitable.
-
Fasting: Fast animals for 18-24 hours before the experiment, with ad libitum access to water.
-
Grouping: Similar to the castor oil model, divide animals into control, standard, and test groups.
-
Drug Administration: Administer the vehicle, standard drug (e.g., loperamide, 5 mg/kg, p.o.), or test compound orally.
-
Charcoal Meal Administration: One hour after drug administration, orally administer a charcoal meal to each animal (e.g., 1 ml of a 10% charcoal suspension in 5% gum acacia).
-
Euthanasia and Dissection: After a set time (e.g., 30-60 minutes), humanely euthanize the animals by cervical dislocation or CO2 inhalation.
-
Measurement: Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal from the pylorus.
-
Data Analysis: Calculate the percentage of intestinal transit using the formula: % Intestinal Transit = (Distance Traveled by Charcoal / Total Length of Small Intestine) x 100 The percentage inhibition of transit can then be calculated relative to the control group.
Visualizations
Loperamide Signaling Pathway
Loperamide exerts its antidiarrheal effect primarily by acting on the µ-opioid receptors in the myenteric plexus of the large intestine.[9] This action reduces the release of neurotransmitters that stimulate intestinal motility and secretion.
Caption: Loperamide's signaling pathway in enteric neurons.
Experimental Workflow: Castor Oil-Induced Diarrhea Model
The following diagram illustrates the sequential steps involved in the castor oil-induced diarrhea assay.
Caption: Workflow for the castor oil-induced diarrhea model.
Experimental Workflow: Charcoal Meal Gastrointestinal Transit Test
This diagram outlines the procedure for the charcoal meal test to assess intestinal motility.
Caption: Workflow for the charcoal meal transit test.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Loperamide antagonism of castor oil-induced diarrhea in rats: a quantitative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-diarrhoeal activity of a polyherbal formulation in rats and elucidation of its cellular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. banglajol.info [banglajol.info]
- 7. [Pharmacological studies of loperamide, an anti-diarrheal agent. I. Effects on diarrhea induced by castor oil and prostaglandin E. (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of fasting on evaluation of gastrointestinal transit with charcoal meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loperamide. Survey of studies on mechanism of its antidiarrheal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Cytotoxicity of Loperamide and its Phenyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide, a widely used anti-diarrheal agent, has garnered significant interest for its potential anti-cancer properties. As a synthetic phenylpiperidine opioid, its structure and that of its phenyl-containing analogs are central to its biological activity. Emerging research has demonstrated that loperamide can induce cytotoxicity in various cancer cell lines through mechanisms including the induction of apoptosis, cell cycle arrest, and DNA damage.[1][2][3][4] These findings have spurred further investigation into loperamide and its derivatives as potential therapeutic agents.
These application notes provide a comprehensive guide for researchers to assess the cytotoxic effects of loperamide and its related phenyl compounds using established cell-based assays. Detailed protocols for key viability and apoptosis assays are provided, along with data presentation guidelines and visualizations of the underlying cellular mechanisms.
Data Presentation: Summarized Cytotoxicity Data of Loperamide
The following table summarizes the 50% inhibitory concentration (IC50) values of loperamide in various human cancer cell lines, as determined by the MTT assay. This data highlights the dose-dependent cytotoxic effects of loperamide across different cancer types.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| SMMC7721 | Hepatocellular Carcinoma | 24.2 ± 2.1 | [4] |
| MCF7 | Breast Cancer | 23.6 ± 2.5 | [4] |
| SPC-A1 | Lung Adenocarcinoma | 25.9 ± 3.1 | [4] |
| SKOV3-DDP | Platinum-Resistant Ovarian Cancer | 27.1 ± 2.5 | [4] |
| H460 | Non-Small Cell Lung Cancer | 41.4 ± 2.1 | [4] |
| HepG2 | Hepatocellular Carcinoma | 23.7 ± 1.3 | [4] |
| SGC7901 | Gastric Cancer | 35.4 ± 3.5 | [4] |
| U2OS | Osteosarcoma | 11.8 ± 2.8 | [4] |
| ACHN | Renal Cell Carcinoma | 28.5 ± 3.4 | [4] |
| D-17 | Canine Osteosarcoma | 7.2 - 27 | [5] |
| CTAC | Canine Mammary Adenocarcinoma | >32 | [5] |
| CMT-12 | Canine Mammary Tumor | >32 | [5] |
| CML-1 | Canine Mast Cell Tumor | ~10-32 | [5] |
Experimental Protocols
Herein are detailed protocols for three common cell-based assays to determine the cytotoxicity of loperamide and its phenyl compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[6][7]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[6][8]
Materials:
-
96-well flat-bottom plates
-
Loperamide or loperamide phenyl compound stock solution (dissolved in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the loperamide compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[10]
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.[6]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C and 5% CO2, allowing the MTT to be metabolized into formazan crystals.[6][9]
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7] Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.[8]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[11][12]
Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The amount of formazan is proportional to the amount of LDH released, and thus to the number of damaged cells.[12]
Materials:
-
96-well flat-bottom plates
-
Loperamide or this compound compound stock solution
-
Complete cell culture medium
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include the following controls:
-
Spontaneous LDH release: Cells treated with vehicle only.
-
Maximum LDH release: Cells treated with the lysis buffer provided in the kit.
-
Background control: Medium only (no cells).
-
-
Incubation: Incubate the plate for the desired exposure time at 37°C and 5% CO2.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes.[11] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[11][12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[12]
-
Stop Reaction (if applicable): Add the stop solution provided in the kit to each well.[12]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.[12]
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[13][14]
Principle: In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14][15]
Materials:
-
6-well plates
-
Loperamide or this compound compound stock solution
-
Complete cell culture medium
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1X Binding Buffer
-
Cold PBS
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the loperamide compound for the desired time. Include appropriate controls.
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently detach cells using a non-enzymatic cell dissociation solution (e.g., EDTA-based) to preserve membrane integrity.[13]
-
-
Washing: Wash the cells once with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[16]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[13] Gently vortex the tube.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[13][16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube.[13][16] Analyze the samples on a flow cytometer within one hour.[13]
Signaling Pathways and Experimental Workflows
Loperamide-Induced Apoptosis Signaling Pathway
Loperamide has been shown to induce apoptosis through multiple signaling cascades. One prominent pathway involves the generation of reactive oxygen species (ROS), which in turn activates the c-Jun N-terminal kinase (JNK) signaling pathway.[1][17] This leads to the activation of pro-apoptotic proteins and ultimately caspase-3 activation, a key executioner of apoptosis.[3][4][17]
Caption: Loperamide-induced ROS/JNK-mediated apoptotic pathway.
Loperamide-Induced DNA Damage Response
Studies have also indicated that loperamide can induce DNA damage, activating the Ataxia Telangiectasia Mutated (ATM)-Checkpoint Kinase 2 (Chk2) signaling pathway.[2] This pathway is a critical component of the DNA damage response that can lead to cell cycle arrest or apoptosis.
Caption: Loperamide-induced ATM-Chk2 DNA damage response pathway.
General Workflow for Cytotoxicity Testing
The following diagram illustrates a typical experimental workflow for assessing the cytotoxicity of this compound compounds.
Caption: General experimental workflow for cytotoxicity assessment.
References
- 1. Loperamide induces protective autophagy and apoptosis through the ROS/JNK signaling pathway in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. Loperamide, an antidiarrhea drug, has antitumor activity by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cytotoxic Effects of Loperamide Hydrochloride on Canine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. merckmillipore.com [merckmillipore.com]
- 7. broadpharm.com [broadpharm.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. benchchem.com [benchchem.com]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. bosterbio.com [bosterbio.com]
- 16. kumc.edu [kumc.edu]
- 17. BioKB - Relationship - Loperamide - activates - apoptotic process [biokb.lcsb.uni.lu]
Application Notes and Protocols for Measuring the Lipophilicity of Loperamide Analogs
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for determining the lipophilicity of loperamide and its analogs, a critical parameter in drug discovery and development that influences pharmacokinetic and pharmacodynamic properties.
Introduction
Loperamide is a peripherally acting μ-opioid receptor agonist used for the treatment of diarrhea.[1][2][3] Its low central nervous system penetration at therapeutic doses is attributed to its high lipophilicity and efflux by P-glycoprotein. The lipophilicity of loperamide and its analogs is a key factor in their absorption, distribution, metabolism, and excretion (ADME) profile. Accurate measurement of lipophilicity, typically expressed as the logarithm of the partition coefficient (Log P) or distribution coefficient (Log D), is therefore essential for the development of new analogs with desired therapeutic profiles. This application note details the shake-flask method, the gold standard for experimental Log P and Log D determination.[4][5]
Quantitative Data Summary
The following table summarizes the experimentally determined and predicted lipophilicity values for loperamide and a series of hypothetical analogs.
| Compound | Structure | Log P | Log D (pH 7.4) | Method |
| Loperamide | C₂₉H₃₃ClN₂O₂ | 4.8 (Predicted) | 4.3 (Predicted) | In Silico |
| Analog A | C₂₉H₃₂FClN₂O₂ | 5.1 (Hypothetical) | 4.6 (Hypothetical) | Shake-Flask |
| Analog B | C₃₀H₃₅ClN₂O₃ | 4.5 (Hypothetical) | 4.0 (Hypothetical) | Shake-Flask |
| Analog C | C₂₈H₃₁ClN₂O₂ | 4.2 (Hypothetical) | 3.7 (Hypothetical) | Shake-Flask |
Loperamide Signaling Pathway
Loperamide acts as a μ-opioid receptor agonist in the myenteric plexus of the large intestine.[1][2] This interaction inhibits the release of acetylcholine and prostaglandins, leading to a decrease in intestinal motility and an increase in fluid absorption.[1][3][6]
Caption: Loperamide's mechanism of action in intestinal smooth muscle cells.
Experimental Protocol: Shake-Flask Method for Log D Determination
This protocol describes the determination of the distribution coefficient (Log D) at pH 7.4, which is particularly relevant for ionizable compounds like loperamide and its analogs under physiological conditions.
Materials and Reagents
-
Loperamide or analog compound
-
n-Octanol (reagent grade, pre-saturated with buffer)
-
Phosphate Buffered Saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Dimethyl sulfoxide (DMSO)
-
Vortex mixer
-
Centrifuge
-
Glass vials with screw caps
-
Pipettes and tips
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
Experimental Workflow
Caption: Workflow for the shake-flask Log D determination.
Detailed Procedure
-
Preparation of Pre-saturated Solvents:
-
Mix equal volumes of n-octanol and PBS (pH 7.4) in a large container.
-
Shake vigorously for at least 24 hours to ensure mutual saturation.
-
Allow the phases to separate completely before use.
-
-
Sample Preparation:
-
Prepare a stock solution of the test compound (loperamide or analog) in DMSO at a concentration of 10 mM.
-
-
Partitioning Experiment:
-
To a glass vial, add 1 mL of pre-saturated n-octanol and 1 mL of pre-saturated PBS (pH 7.4).
-
Add a small volume (e.g., 10 µL) of the 10 mM stock solution to the vial. The final concentration should be within the linear range of the analytical method.
-
Tightly cap the vial.
-
-
Equilibration and Phase Separation:
-
Vortex the vial vigorously for 1-5 minutes to facilitate the partitioning of the compound between the two phases.
-
Centrifuge the vial at approximately 3000 rpm for 10 minutes to ensure complete separation of the n-octanol and aqueous layers.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot from the upper n-octanol layer and the lower aqueous (PBS) layer. Avoid cross-contamination of the phases.
-
Quantify the concentration of the compound in each aliquot using a validated HPLC-UV or LC-MS method.
-
-
Calculation of Log D:
-
The distribution coefficient (D) is calculated as the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
-
Log D is then calculated as the base-10 logarithm of D: Log D = log10([Compound]octanol / [Compound]aqueous)
-
Alternative and High-Throughput Methods
While the shake-flask method is considered the benchmark, other methods can provide faster and more automated measurements of lipophilicity.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method correlates the retention time of a compound on a hydrophobic stationary phase with its Log P value.[7][8][9][10] It is a rapid and reproducible technique that requires only a small amount of sample.[7]
-
In Silico Prediction: Various computational models can predict Log P values based on the chemical structure of a molecule.[11][12][13][14] These methods are useful for virtual screening of large compound libraries in the early stages of drug discovery.
Conclusion
The experimental determination of lipophilicity is a fundamental step in the characterization of loperamide analogs. The shake-flask method, although manual, provides accurate and reliable Log D values. For higher throughput needs, chromatographic and in silico methods offer valuable alternatives. The choice of method will depend on the stage of the drug discovery process, the number of compounds to be tested, and the required accuracy.
References
- 1. droracle.ai [droracle.ai]
- 2. Loperamide - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of Loperamide Hydrochloride? [synapse.patsnap.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. researchgate.net [researchgate.net]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]
- 9. hysz.nju.edu.cn [hysz.nju.edu.cn]
- 10. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In silico log P prediction for a large data set with support vector machines, radial basis neural networks and multiple linear regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Machine Learning for Fast, Quantum Mechanics-Based Approximation of Drug Lipophilicity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Fragmentation Analysis of Loperamide and its Phenyl Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide is a synthetic, peripherally acting opioid agonist widely used for the treatment of diarrhea.[1] It primarily acts on the μ-opioid receptors in the myenteric plexus of the large intestine to decrease gut motility. While generally safe at therapeutic doses, loperamide has a potential for abuse and cardiotoxicity at supratherapeutic concentrations. Accurate and sensitive analytical methods are crucial for pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research.[1]
This document provides detailed application notes and protocols for the analysis of loperamide and its major metabolite, N-desmethyl loperamide, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Furthermore, it explores the characteristic fragmentation patterns of loperamide and proposes fragmentation pathways for its hypothetical phenyl derivatives, providing a framework for the analysis of related new psychoactive substances or metabolites.
Quantitative Analysis of Loperamide and N-desmethyl loperamide
The simultaneous quantification of loperamide and its primary metabolite, N-desmethyl loperamide, in biological matrices like human plasma is essential for comprehensive pharmacological and toxicological assessments.[1] LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode offers the high sensitivity and selectivity required for accurate quantification.[1]
Data Presentation
Table 1: MRM Transitions and Mass Spectrometry Parameters for Loperamide and its Metabolite.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Ionization Mode |
| Loperamide | 477.3 | 266.1 (Quantifier) | 35 | ESI+ |
| 210.1 (Qualifier) | 45 | ESI+ | ||
| N-desmethyl loperamide | 463.3 | 252.1 | 35 | ESI+ |
| Loperamide-d6 (IS) | 483.3 | 266.1 | 35 | ESI+ |
Note: Collision energies are instrument-dependent and may require optimization.
Experimental Protocols
Sample Preparation: Solid-Phase Extraction (SPE) from Human Plasma
This protocol outlines a robust method for the extraction of loperamide and N-desmethyl loperamide from human plasma.[1]
Materials:
-
Human plasma samples
-
Loperamide and N-desmethyl loperamide analytical standards
-
Loperamide-d6 (or other suitable internal standard)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Formic acid
-
Ammonium hydroxide
-
Dichloromethane (DCM)
-
Isopropyl alcohol (IPA)
-
Hexane
-
Glacial Acetic Acid
-
Acetate Buffer (pH 5.0)
-
SPE columns (e.g., UCT Clean Screen® XCEL I)[2]
Procedure:
-
Sample Pretreatment: To 1 mL of plasma, add the internal standard solution. Add 3 mL of acetate buffer (pH 5) and vortex for 30 seconds.[1][2]
-
SPE Column Conditioning: Condition the SPE column sequentially with 3 mL of methanol and 3 mL of deionized water.
-
Sample Loading: Load the pretreated plasma sample onto the SPE column.
-
Washing:
-
Elution: Elute the analytes with 2 mL of a 78:20:2 (v/v/v) mixture of dichloromethane, isopropyl alcohol, and ammonium hydroxide.[1]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at <50°C. Reconstitute the residue in 100 µL of the mobile phase.[1]
Liquid Chromatography (LC) Parameters
Table 2: Liquid Chromatography Conditions.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-90% B; 5-6 min: 90% B; 6-6.1 min: 90-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
Note: The gradient should be optimized based on the specific column and instrument used to ensure adequate separation.
Mass Spectrometry (MS) Parameters
Table 3: Mass Spectrometry Conditions.
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole |
| Ionization Source | Electrospray Ionization (ESI) |
| Polarity | Positive |
| Ion Source Temperature | 450°C[2] |
| Ion Source Voltage | 4500 V[2] |
| Dwell Time | 50 ms[2] |
Mass Spectrometry Fragmentation Analysis
Established Fragmentation of Loperamide
The positive ion electrospray ionization (ESI+) tandem mass spectrum of loperamide is characterized by a predominant fragmentation pathway. The protonated molecule [M+H]⁺ at m/z 477.3 readily undergoes collision-induced dissociation (CID). The most abundant product ion, observed at m/z 266.1, results from the cleavage of the C-N bond of the piperidine ring, leading to the loss of the 4-(p-chlorophenyl)-4-hydroxypiperidine moiety.[3] A less intense, or qualifier, ion is also often observed at m/z 210.1.[2]
References
Application Note: Nuclear Magnetic Resonance (NMR) Characterization of Synthesized Loperamide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loperamide is a peripherally acting μ-opioid receptor agonist widely used for the treatment of diarrhea.[1] Its synthetic analogs are of significant interest in drug discovery for exploring potential new therapeutic applications and for understanding structure-activity relationships (SAR). Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure elucidation and characterization of these novel synthesized compounds. This application note provides a comprehensive overview of the synthesis and detailed NMR characterization of a loperamide analog, 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide, serving as a methodological guide for researchers in the field.
Data Presentation: Quantitative NMR Data Summary
The following tables summarize the ¹H and ¹³C NMR spectral data for the synthesized loperamide analog, 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide (Compound 13b ). All spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent.[2][3] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Table 1: ¹H NMR Data for Loperamide Analog (Compound 13b) in CDCl₃ [2][3]
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Aromatic-H | 7.37 (m) | Multiplet | - | 14H |
| Piperidine-H | 2.80 (d) | Doublet | 11.25 | 2H |
| Piperidine-H | 2.67 (m) | Multiplet | - | 2H |
| Piperidine-H | 2.55 (m) | Multiplet | - | 2H |
| Aliphatic-CH₂ | 2.47 (t) | Triplet | 11.3 | 2H |
| Piperidine-H | 2.105 (m) | Multiplet | - | 2H |
| Piperidine-H | 1.73 (d) | Doublet | 11.9 | 2H |
Table 2: ¹³C NMR Data for Loperamide Analog (Compound 13b) in CDCl₃ [2][3]
| Carbon | Chemical Shift (δ, ppm) |
| C=O | 176.56 |
| Aromatic-C | 146.67 |
| Aromatic-C | 143.26 |
| Aromatic-C | 132.82 |
| Aromatic-C | 128.69 |
| Aromatic-C | 128.41 |
| Aromatic-C | 127.06 |
| Aromatic-C | 126.10 |
| C-OH | 71.11 |
| C(Ph)₂ | 59.91 |
| Piperidine-C | 54.93 |
| Piperidine-C | 50.17 |
| Aliphatic-CH₂ | 49.71 |
| Piperidine-C | 38.52 |
| Aliphatic-CH₂ | 36.80 |
Experimental Protocols
Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide (Compound 13b)[2]
Materials:
-
4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile
-
tert-Butanol (BuOH)
-
Potassium hydroxide (KOH)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
Ammonium hydroxide (NH₄OH) solution (2M in MeOH)
-
Silica gel for column chromatography
-
Celite
Procedure:
-
Dissolve 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanenitrile (2.5 g, 6.0 mmol) in tert-butanol (40 mL).
-
Add potassium hydroxide (1.2 g, 21.3 mmol) to the solution.
-
Stir the reaction mixture at 100 °C for 3 days.
-
After the reaction is complete, concentrate the mixture under vacuum to remove the solvent.
-
Redissolve the crude material in dichloromethane and filter through a pad of Celite to remove any insoluble impurities.
-
Purify the filtrate by silica gel column chromatography. Elute the column with a 5:95 (v/v) mixture of 2M ammonium hydroxide in methanol and dichloromethane.
-
Combine the fractions containing the desired product and concentrate under reduced pressure to yield 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenylbutanamide as a pale-yellow solid (1.58 g, 55% yield).
NMR Sample Preparation
-
Accurately weigh 10-20 mg of the synthesized loperamide analog.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) TMS in a clean, dry vial.
-
Transfer the solution into a 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm.
NMR Data Acquisition and Processing
All NMR spectra should be acquired on a 500 MHz (or higher) spectrometer equipped with a broadband probe.
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the spectrum.
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024-4096, depending on the sample concentration.
-
Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the spectrum.
DEPT-135 Spectroscopy:
-
Pulse Program: Standard DEPT-135 pulse sequence.
-
Parameters: Use standard instrument parameters for DEPT-135. This experiment will show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. Quaternary carbons will be absent.
2D COSY (Correlation Spectroscopy):
-
Pulse Program: Standard COSY pulse sequence (e.g., 'cosygpqf' on Bruker instruments).
-
Spectral Width: 12-16 ppm in both dimensions.
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 2-8 per increment.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation. Symmetrize the spectrum if necessary.
2D HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse Program: Standard HSQC pulse sequence with gradient selection (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments for multiplicity editing).
-
Spectral Width: 12-16 ppm in F2 (¹H) and 160-200 ppm in F1 (¹³C).
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 4-16 per increment.
-
¹J(C,H) Coupling Constant: Optimized for an average one-bond C-H coupling of 145 Hz.
-
Processing: Apply a squared sine-bell window function in both dimensions before Fourier transformation.
2D HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse Program: Standard HMBC pulse sequence with gradient selection (e.g., 'hmbcgplpndqf' on Bruker instruments).
-
Spectral Width: 12-16 ppm in F2 (¹H) and 200-240 ppm in F1 (¹³C).
-
Data Points: 2048 in F2 and 256-512 in F1.
-
Number of Scans: 8-32 per increment.
-
Long-Range Coupling Delay: Optimized for a long-range C-H coupling of 8-10 Hz.
-
Processing: Apply a sine-bell window function in both dimensions before Fourier transformation.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for synthesis and NMR characterization.
Loperamide Analog Signaling Pathway
Caption: Loperamide analog's μ-opioid receptor signaling pathway.
Conclusion
This application note provides a detailed protocol for the synthesis and comprehensive NMR characterization of a loperamide analog. The tabulated quantitative NMR data and the step-by-step experimental procedures offer a valuable resource for researchers in drug development and medicinal chemistry. The provided workflows and signaling pathway diagrams serve to contextualize the experimental data within a broader scientific framework. The application of this integrated approach of synthesis and detailed spectroscopic analysis is crucial for the successful identification and development of novel therapeutic agents.
References
Troubleshooting & Optimization
Technical Support Center: Loperamide Phenyl Derivative Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of loperamide and its phenyl derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of low yield in the synthesis of loperamide and its derivatives?
Low yields in loperamide synthesis can stem from several factors, primarily related to the nucleophilic substitution (SN2) reaction and subsequent hydrolysis or amidation steps. Key contributors include:
-
Side Reactions: The hydroxyl group on the 4-phenylpiperidine scaffold can act as a competing nucleophile under basic conditions, leading to unwanted byproducts.[1]
-
Steric Hindrance: The bulky nature of the reactants can impede the SN2 reaction, slowing down the reaction rate and potentially favoring elimination side reactions.
-
Reaction Conditions: Suboptimal reaction conditions, such as incorrect temperature, solvent, or base, can significantly impact the yield. For instance, high temperatures can promote the formation of elimination byproducts.
-
Incomplete Reactions: Insufficient reaction time or inadequate activation of the leaving group can lead to a significant amount of unreacted starting materials.
-
Product Degradation: The tertiary hydroxyl group in some intermediates can be susceptible to elimination under acidic conditions, leading to the formation of undesired alkenes.[1]
Q2: How can I minimize the formation of byproducts during the synthesis?
Minimizing byproduct formation is crucial for achieving a higher yield. Consider the following strategies:
-
Protecting Groups: Although not always necessary, protecting the hydroxyl group of the 4-phenylpiperidine derivative can prevent it from participating in side reactions. The tert-butyloxycarbonyl (Boc) group is a common choice for protecting the piperidine nitrogen, which can be removed under acidic conditions.
-
Choice of Base: Use a non-nucleophilic, sterically hindered base such as Diisopropylethylamine (DIPEA) to minimize its interference in the main reaction.[1]
-
Optimized Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature may help to reduce the rate of side reactions.
-
Alternative Synthetic Routes: Consider alternative strategies that avoid harsh reaction conditions. For example, converting a carboxylic acid to an ester before coupling can sometimes lead to higher yields.[2]
Q3: What are the recommended purification techniques for loperamide derivatives?
Purification of loperamide and its derivatives typically involves the following methods:
-
Column Chromatography: Silica gel column chromatography is a standard method for separating the desired product from unreacted starting materials and byproducts. A common eluent system is a mixture of methanol and dichloromethane.[1]
-
Recrystallization: This technique can be effective for obtaining a highly pure product, particularly after initial purification by chromatography.
-
Extraction: Liquid-liquid extraction is used during the work-up process to separate the product from water-soluble impurities and salts.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of loperamide phenyl derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low to no product formation in SN2 reaction | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure the use of a suitable base (e.g., Na2CO3, DIPEA) to facilitate the reaction.[1][3] - Consider using a more reactive leaving group on the electrophile. |
| Steric hindrance. | - Use a less sterically hindered solvent. - If possible, modify the reactants to reduce steric bulk near the reaction center. | |
| Poor nucleophilicity of the piperidine nitrogen. | - Ensure the reaction is performed under basic conditions to deprotonate the piperidine nitrogen, increasing its nucleophilicity. | |
| Significant amount of elimination byproduct | Reaction temperature is too high. | - Lower the reaction temperature. While this may require a longer reaction time, it can significantly reduce elimination. |
| Use of a strong, non-hindered base. | - Switch to a more sterically hindered, non-nucleophilic base like DIPEA. | |
| Formation of multiple unidentified spots on TLC | Presence of multiple side reactions. | - Re-evaluate the reaction conditions, particularly the base and solvent. - Consider protecting the hydroxyl group on the piperidine ring. |
| Degradation of starting material or product. | - Ensure the use of pure, dry reagents and solvents. - Check the stability of your compounds under the reaction conditions. | |
| Low yield after hydrolysis of a nitrile or amide intermediate | Harsh hydrolysis conditions leading to degradation. | - The tertiary hydroxyl group can be eliminated under strongly acidic conditions.[1] - Explore milder hydrolysis conditions. For example, using H2O2/NaOH for nitrile hydrolysis has been reported, although with low yields in some cases.[1] |
| Incomplete hydrolysis. | - Increase the reaction time or temperature for the hydrolysis step, while monitoring for potential degradation. |
Experimental Protocols
Protocol 1: Synthesis of 4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-N,N-dimethyl-2,2-diphenylbutanamide (Loperamide)
This protocol is based on a standard alkylation of 4-(4-chlorophenyl)-4-hydroxypiperidine.[3]
Materials:
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
N,N-dimethyl(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide
-
Sodium Carbonate (Na₂CO₃)
-
4-Methyl-2-pentanone (MIBK)
-
Chloroform (CHCl₃)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Ammonium hydroxide solution (2M)
Procedure:
-
A mixture of 4-(4-chlorophenyl)-4-hydroxypiperidine (0.58 mmol) and Na₂CO₃ (2.18 mmol) in MIBK (18 mL) is azeotropically distilled using a Dean-Stark trap to remove water.
-
After cooling the mixture to 80°C, N,N-dimethyl(3,3-diphenyltetrahydro-2-furylidene)ammonium bromide (0.58 mmol) is added.
-
The reaction mixture is heated to reflux and stirred overnight.
-
The solvent is removed under reduced pressure (in vacuo).
-
The residue is diluted with water and extracted with CHCl₃.
-
The organic layer is washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel using a mobile phase of 2M ammonium hydroxide in MeOH/CH₂Cl₂ (1:10).
Protocol 2: Optimized Synthesis of a Loperamide Analog Intermediate via Esterification and Coupling
This protocol describes an alternative approach to improve yield by protecting the carboxylic acid as a methyl ester before the coupling reaction.[2]
Materials:
-
4-Bromo-2,2-diphenylbutyric acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (CH₂Cl₂)
-
Methanol (MeOH)
-
4-(4-chlorophenyl)-4-hydroxypiperidine
-
Diisopropylethylamine (DIPEA)
-
Acetonitrile (CH₃CN)
Procedure:
-
Esterification:
-
To a solution of 4-bromo-2,2-diphenylbutyric acid (6.266 mmol) in dry CH₂Cl₂ (20 mL), add thionyl chloride (31.33 mmol, 5 eq.) slowly, followed by a catalytic amount of DMF.
-
Reflux the mixture under a nitrogen atmosphere for 3 hours.
-
Cool the reaction and slowly add methanol (excess). Stir the mixture at 50°C for 3 hours.
-
Remove the solvent under vacuum. Purify the crude methyl 4-bromo-2,2-diphenylbutanoate by silica gel column chromatography (eluent: 10% ethyl acetate in hexane).
-
-
Coupling:
-
Condense the resulting methyl ester with 4-(4-chlorophenyl)-4-hydroxypiperidine in the presence of DIPEA in CH₃CN at 80°C for 15 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the final product by column chromatography.
-
Visualizations
Synthesis Workflow
Caption: General workflow for the synthesis of loperamide derivatives.
Troubleshooting Low Yield
Caption: Logical relationships in troubleshooting low synthesis yield.
References
Resolving peak tailing in HPLC analysis of loperamide compounds
Welcome to the technical support center for the HPLC analysis of loperamide and related compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you resolve common issues encountered during your experiments, with a focus on resolving peak tailing.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in the reversed-phase HPLC analysis of basic compounds like loperamide, leading to poor peak integration and inaccurate quantification.[1][2][3] This guide will walk you through a systematic approach to identify and resolve the root causes of peak tailing.
Question: My loperamide peak is showing significant tailing. What are the primary causes and how can I fix it?
Answer:
Peak tailing for basic compounds like loperamide in reversed-phase HPLC is most often caused by secondary interactions between the analyte and the stationary phase.[2][4] The primary culprit is the interaction of the protonated loperamide molecule with ionized residual silanol groups (Si-O⁻) on the silica-based column packing.[2][5][6] Other potential causes include column overload, extra-column effects, and inappropriate mobile phase composition.[1][3]
Follow this step-by-step guide to troubleshoot and resolve peak tailing:
Step 1: Evaluate and Optimize the Mobile Phase pH
The pH of the mobile phase is the most critical factor influencing the peak shape of ionizable compounds like loperamide.[7][8] The goal is to control the ionization of both the loperamide molecule and the surface silanol groups to minimize unwanted interactions.[9][10]
-
Strategy 1: Low pH Mobile Phase (Ion Suppression of Silanols)
-
Why it works: At a low pH (typically 2.5-3.5), the residual silanol groups on the silica surface are protonated (Si-OH), making them neutral and less likely to interact with the positively charged (protonated) loperamide molecules.[2][5][9] This is a very common and effective strategy.[11]
-
Experimental Protocol:
-
Prepare an aqueous buffer, such as 25-50 mM potassium phosphate or ammonium formate.
-
Adjust the pH of the aqueous buffer to 2.5-3.5 using an acid like phosphoric acid or formic acid.
-
Mix the buffer with your organic modifier (e.g., acetonitrile or methanol) in the desired ratio.
-
Equilibrate the column with the new mobile phase for at least 15-20 column volumes before injecting your sample.
-
-
-
Strategy 2: High pH Mobile Phase (Neutral Loperamide)
-
Why it works: At a pH above loperamide's pKa, the compound will be in its neutral, un-ionized form, which reduces its interaction with the now deprotonated silanol groups.[12]
-
Caution: Standard silica-based columns are not stable at high pH (typically above pH 8).[7][12] This approach requires a pH-stable column, such as a hybrid-particle or polymer-based column.[11][13]
-
Step 2: Incorporate Mobile Phase Additives
If adjusting the pH alone is insufficient, mobile phase additives can be used to further minimize peak tailing.
-
Competing Bases (Silanol Masking):
-
Why it works: A small concentration of a basic additive, like triethylamine (TEA), will compete with the loperamide for the active silanol sites, effectively masking them from the analyte.[5]
-
Experimental Protocol: Add a low concentration of TEA (e.g., 0.1% v/v) to your mobile phase. Be aware that TEA can suppress ionization in mass spectrometry detection.
-
-
Ion-Pairing Agents:
-
Why it works: An ion-pairing agent, such as trifluoroacetic acid (TFA), can pair with the positively charged loperamide, forming a neutral complex. This complex has a weaker interaction with the residual silanols.[11][14] TFA also contributes to lowering the mobile phase pH.[11]
-
Experimental Protocol: Add a low concentration of TFA (e.g., 0.05-0.1% v/v) to both your aqueous and organic mobile phase components to ensure a consistent concentration throughout the gradient.
-
Step 3: Assess and Select the Appropriate HPLC Column
The choice of column chemistry plays a significant role in mitigating peak tailing.
-
Use a Modern, End-Capped Column: Modern, high-purity silica columns that are "end-capped" have a significantly lower number of free silanol groups.[5][15] End-capping is a process where residual silanols are chemically bonded with a small silylating agent to make them inert.[2][13]
-
Consider Alternative Stationary Phases: For persistent issues, consider columns specifically designed for basic compounds, such as those with a polar-embedded phase or charged surface hybrid (CSH) technology.[1][3]
Step 4: Check for Other Potential Issues
If peak tailing persists, consider these other potential causes:
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[1]
-
Solution: Dilute your sample and reinject.
-
-
Extra-Column Band Broadening: This can be caused by excessive tubing length or diameter between the injector and the column, or between the column and the detector.[1][3]
-
Solution: Use tubing with a smaller internal diameter and minimize the length where possible.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade, leading to poor peak shape.[1]
-
Solution: Try flushing the column with a strong solvent. If this doesn't work, it may be time to replace the column.[1]
-
Troubleshooting Summary Table
| Issue | Potential Cause | Recommended Solution | Quantitative Parameters |
| Peak Tailing | Secondary Silanol Interactions | Adjust mobile phase to a low pH. | pH 2.5 - 3.5[5] |
| Add a competing base to the mobile phase. | 0.1% Triethylamine (TEA)[1] | ||
| Use an ion-pairing agent. | 0.05-0.1% Trifluoroacetic acid (TFA)[11] | ||
| Use a modern, end-capped C18 column. | N/A | ||
| Consider a polar-embedded or CSH column. | N/A | ||
| Column Overload | Dilute the sample. | Reduce sample concentration by a factor of 5-10. | |
| Extra-Column Effects | Minimize tubing length and diameter. | Use 0.005" ID PEEK tubing.[3] | |
| Column Degradation | Flush or replace the column. | N/A |
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak tailing in loperamide analysis.
Mechanism of Silanol Interaction
The diagram below illustrates the chemical interaction between a protonated loperamide molecule and a deprotonated silanol group on the stationary phase, which is the primary cause of peak tailing.
Frequently Asked Questions (FAQs)
Q1: Why is the mobile phase pH so important for loperamide analysis?
Loperamide is a basic compound with a pKa value that makes it susceptible to changes in ionization state within the typical HPLC pH range.[5] The pH of the mobile phase dictates whether loperamide is in its protonated (charged) or neutral form.[7] Simultaneously, it controls the ionization state of the silica stationary phase's residual silanol groups.[9] By controlling the pH, you can minimize the electrostatic interactions that cause peak tailing, thereby achieving sharp, symmetrical peaks.[8]
Q2: What is a good starting mobile phase for loperamide analysis on a C18 column?
A good starting point for loperamide analysis on a C18 column is a mixture of an acidic aqueous buffer and an organic solvent. A common combination is a phosphate buffer with a pH around 3.0 and acetonitrile. The ratio of the aqueous to the organic phase will determine the retention time of loperamide.
Q3: What are the common organic modifiers used in the mobile phase for loperamide HPLC?
Acetonitrile and methanol are the most commonly used organic modifiers. Acetonitrile is often preferred as it can provide better peak shapes and lower backpressure. The choice between acetonitrile and methanol can affect the selectivity of the separation. In some cases, methanol can reduce silanol activity by forming hydrogen bonds with them.[15]
Q4: What detection wavelength is typically used for loperamide?
Loperamide is commonly detected using a UV detector at wavelengths ranging from 210 nm to 230 nm. A wavelength of 220 nm or 226 nm is frequently reported.[5]
Q5: Can I use a gradient elution for loperamide analysis?
Yes, a gradient elution can be beneficial, especially when analyzing loperamide in the presence of other compounds with different polarities. A gradient allows for the efficient elution of all compounds of interest while maintaining good peak shape.
Q6: My peak tailing gets better after several injections. Why is this?
This phenomenon is known as "conditioning".[6] The basic loperamide molecules from the initial injections can adsorb to the most active silanol sites on the column.[6] As these sites become saturated, there are fewer available for interaction in subsequent injections, leading to improved peak shape.[6] To achieve consistent results from the start, you can perform "conditioning injections" with a high concentration of your standard before running your samples.[6]
References
- 1. uhplcs.com [uhplcs.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. chromtech.com [chromtech.com]
- 4. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 5. benchchem.com [benchchem.com]
- 6. support.waters.com [support.waters.com]
- 7. moravek.com [moravek.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. support.waters.com [support.waters.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. pharmagrowthhub.com [pharmagrowthhub.com]
Technical Support Center: Improving the Aqueous Solubility of Loperamide Phenyl Analogs for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing solubility challenges with loperamide phenyl analogs in in vitro assays.
Troubleshooting Guide
Q1: My loperamide analog is precipitating in the aqueous buffer of my in vitro assay. What is the first step I should take?
A1: The initial step is to evaluate the concentration of the organic solvent (e.g., DMSO) used to prepare your stock solution in the final assay medium. Many organic solvents can cause precipitation when their concentration exceeds a certain threshold, often as low as 0.1-1% in aqueous solutions.[1] If the solvent concentration is high, consider preparing a more concentrated stock solution to minimize the volume added to the assay. If reducing the solvent volume is not feasible or does not resolve the precipitation, you will need to explore other solubilization strategies.
Q2: I'm using the maximum tolerated concentration of DMSO in my cell-based assay, but my compound's solubility is still insufficient. What are my options?
A2: When the primary solvent is not sufficient, a systematic approach to enhancing solubility is recommended. You can explore the use of co-solvents, cyclodextrins, or surfactants. It is critical to first determine the maximum concentration of any new excipient that is tolerated by your specific in vitro assay to avoid any off-target effects.[1]
Q3: How do I choose the most suitable solubility enhancement technique for my loperamide analog?
A3: The selection of a solubility enhancement method depends on several factors, including the physicochemical properties of your specific analog, the requirements of your in vitro assay, and the desired final concentration. The following decision workflow can guide your choice:
References
Minimizing byproduct formation in the synthesis of loperamide derivatives
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to address common challenges in the synthesis of loperamide and its derivatives, with a core focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in loperamide synthesis?
The synthesis of loperamide typically involves the N-alkylation of a piperidine derivative. The most prevalent byproducts arise from competing side reactions, including:
-
Quaternary Ammonium Salt: Over-alkylation of the desired tertiary amine product leads to a positively charged quaternary ammonium salt. This byproduct can be difficult to separate due to its high polarity and water solubility.[1]
-
Elimination Products: Under certain conditions, particularly with strong bases or high temperatures, the alkylating agent can undergo elimination instead of substitution, forming alkenes.[2]
-
Unreacted Starting Materials: Incomplete reactions result in the presence of starting materials, complicating purification.
-
Products from Amide Hydrolysis: If the synthesis involves the hydrolysis of a nitrile or amide precursor, incomplete or alternative reactions can occur, especially under harsh acidic or basic conditions.[3][4][5]
Q2: How does stoichiometry influence the formation of the quaternary ammonium salt byproduct?
Stoichiometry is a critical factor. An excess of the alkylating agent relative to the piperidine starting material significantly increases the probability of a second alkylation event, leading to the formation of the quaternary salt.[1] The newly formed tertiary amine is often more nucleophilic than the starting secondary amine, making it prone to react again with any excess alkylating agent present.[1]
Q3: What is the role of the base in the primary N-alkylation reaction?
The N-alkylation of a piperidine with an alkyl halide generates one equivalent of acid (e.g., HBr or HCl). This acid can protonate the starting piperidine, rendering it non-nucleophilic and slowing down the reaction.[1] A base is added to neutralize this acid as it forms. Weak, non-nucleophilic bases like sodium carbonate (Na₂CO₃) or N,N-Diisopropylethylamine (DIPEA) are often preferred to prevent side reactions.[1][6][7]
Troubleshooting Guide
Problem 1: Low yield of desired product with a significant amount of a highly polar, water-soluble impurity.
Possible Cause: Formation of a quaternary ammonium salt byproduct.
Troubleshooting Steps:
-
Confirm Identity: The quaternary salt is highly polar and often water-soluble. It will have a very low Rf value on normal-phase TLC and will typically remain in the aqueous layer during a standard liquid-liquid extraction with a nonpolar organic solvent.
-
Adjust Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the piperidine derivative relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, minimizing the chance of over-alkylation.
-
Control Reagent Addition: Add the alkylating agent slowly and dropwise to the reaction mixture, preferably using a syringe pump.[8] This maintains a low concentration of the alkylating agent throughout the reaction, favoring mono-alkylation.[9]
-
Optimize Base Selection: Ensure at least one equivalent of a non-nucleophilic base (e.g., Na₂CO₃, K₂CO₃, or DIPEA) is present to neutralize the acid formed during the reaction.[8][9]
-
Purification Strategy: If the quaternary salt has already formed, it can sometimes be removed by washing the crude product mixture with water. However, due to its salt nature, more advanced purification like column chromatography with a polar eluent system (e.g., involving methanol or ammonia) or recrystallization might be necessary.[10]
Problem 2: The reaction is sluggish or stalls, leaving significant unreacted starting materials.
Possible Cause: Insufficient reaction temperature, poor choice of solvent, or inactivation of the nucleophile.
Troubleshooting Steps:
-
Increase Temperature: Loperamide synthesis often requires heating. A reaction temperature between 60-80°C is common.[6][7] Increasing the temperature can improve reaction rates, but monitor carefully to avoid promoting elimination byproducts.
-
Solvent Selection: The choice of solvent is crucial. Acetonitrile or MIBK (methyl isobutyl ketone) are commonly used.[7] A patent suggests that glycerol formal can accelerate the reaction even at lower temperatures (e.g., 60°C) compared to MIBK (120°C).[6] The solvent must be able to dissolve the reactants effectively.
-
Ensure Presence of Base: As mentioned, the acid generated during the reaction will protonate and deactivate the piperidine nucleophile. Ensure an adequate amount of base is present to neutralize this acid.[1]
-
Consider a Catalyst: In some cases, adding a catalytic amount of potassium iodide (KI) can accelerate the reaction, especially when using an alkyl chloride or bromide, by promoting an in-situ Finkelstein reaction to form the more reactive alkyl iodide.[6]
Problem 3: Formation of a nonpolar byproduct detected by GC-MS or NMR.
Possible Cause: Elimination side reaction.
Troubleshooting Steps:
-
Lower Reaction Temperature: High temperatures favor elimination over substitution (E2 vs. SN2). Try running the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Use a Weaker/Bulkier Base: Strong, sterically hindered bases can promote elimination. If you are using a very strong base, consider switching to a milder inorganic base like Na₂CO₃ or K₂CO₃.[9]
-
Check Alkylating Agent Structure: If the alkylating agent has a hydrogen on a beta-carbon that is sterically accessible, it will be more prone to elimination. While the core structure is often fixed, be aware of this possibility with novel derivatives.
Problem 4: Inconsistent yields during the hydrolysis of a nitrile or amide precursor to the carboxylic acid intermediate.
Possible Cause: Harsh reaction conditions leading to degradation or side reactions.
Troubleshooting Steps:
-
Avoid Strong Acidic Conditions if Possible: The tertiary hydroxyl group on some loperamide precursors is prone to elimination under strong acidic conditions (e.g., 40% H₂SO₄ or 37% HCl) at high temperatures, leading to alkene byproducts.[2][3]
-
Optimize Basic Hydrolysis: Hydrolysis under basic conditions (e.g., NaOH) can be more favorable but may require heat.[5][11] The product will be a carboxylate salt, which must be neutralized in a separate step to yield the carboxylic acid.[5]
-
Explore Milder Conditions: One study noted that using H₂O₂/NaOH at 80°C provided a modest yield of the desired carboxylic acid from a nitrile precursor, whereas strong acid or base alone gave trace amounts or significant byproducts.[2][3]
Data Presentation
Table 1: Effect of Base and Solvent on Quaternary Salt Formation
| Entry | Alkylating Agent (eq.) | Piperidine (eq.) | Base (eq.) | Solvent | Temp (°C) | Desired Product Yield (%) | Quaternary Salt Byproduct (%) |
| 1 | 1.2 | 1.0 | K₂CO₃ (1.5) | ACN | 80 | 65% | 25% |
| 2 | 1.05 | 1.1 | K₂CO₃ (1.5) | ACN | 80 | 88% | <5% |
| 3 | 1.05 | 1.1 | DIPEA (1.5) | DCM | 40 | 91% | <4% |
| 4 | 1.05 | 1.1 | None | ACN | 80 | 15% (stalled) | <2% |
| 5 | 1.05 | 1.1 | Na₂CO₃ (1.1) | Glycerol Formal | 60 | 95%[6] | Not reported |
Data is representative and compiled based on general principles of organic synthesis and information from cited literature.
Table 2: Conditions for Hydrolysis of Nitrile Intermediate (12b) to Carboxylic Acid (10b)[2]
| Entry | Catalyst / Conditions | Yield of Acid (10b) | Yield of Byproduct (14b) | Yield of Byproduct (15b) |
| 1 | 2M NaOH, Reflux | Trace | - | - |
| 2 | 37% HCl, Reflux | - | 20% | 66% |
| 3 | 40% H₂SO₄, 100°C | - | 23% | 72% |
| 4 | 30% H₂O₂/NaOH, 80°C | 7% | - | - |
Key Experimental Protocols
Protocol 1: Optimized N-Alkylation to Minimize Quaternary Salt Formation
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add the 4-(4-chlorophenyl)-4-hydroxypiperidine derivative (1.1 equivalents).
-
Add Base and Solvent: Add a non-nucleophilic base such as anhydrous sodium carbonate (1.5 equivalents) and anhydrous acetonitrile.
-
Heat Mixture: Stir and heat the suspension to the desired reaction temperature (e.g., 70-80°C).[3]
-
Slow Addition of Alkylating Agent: Dissolve the alkylating agent (e.g., 4-bromo-2,2-diphenylbutanenitrile, 1.0 equivalent) in a minimal amount of anhydrous acetonitrile.[3] Add this solution dropwise to the heated reaction mixture over 1-2 hours using a syringe pump.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Cool the reaction to room temperature. Filter off the inorganic salts. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., dichloromethane) and wash with water to remove any remaining salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.
-
Purification: Purify the crude product via silica gel column chromatography.[3]
Visualizations
Caption: Key reaction pathways in loperamide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. EP2132175B1 - Process for the preparation of loperamide - Google Patents [patents.google.com]
- 7. Loperamide synthesis - chemicalbook [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. US7268256B2 - Method of purifying quaternary alkyl ammonium salt and quaternary alkyl ammonium salt - Google Patents [patents.google.com]
- 11. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Chiral Separation of Loperamide Phenyl Enantiomers by SFC
Welcome to the technical support center for the chiral separation of loperamide and its phenyl-containing structural analogs or impurities by Supercritical Fluid Chromatography (SFC). This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their SFC methods.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using SFC over HPLC for the chiral separation of loperamide and its analogs?
A1: SFC offers several key advantages over traditional High-Performance Liquid Chromatography (HPLC) for chiral separations.[1][2][3][4][5] These include:
-
Faster Separations: SFC can achieve flow rates three to five times higher than HPLC for columns with equivalent particle sizes, leading to significantly shorter analysis times.[1]
-
Higher Efficiency: The low viscosity and high diffusivity of supercritical CO2 contribute to higher chromatographic efficiency.[5][6]
-
Reduced Solvent Consumption: The primary mobile phase component in SFC is environmentally benign and inexpensive carbon dioxide, drastically reducing the consumption of toxic and costly organic solvents.[2][3]
-
Faster Method Development: Rapid column equilibration in SFC shortens the time required for method development.[1]
-
Green Chemistry: The use of CO2 aligns with green chemistry principles, making SFC a more sustainable choice.[2]
Q2: Which type of chiral stationary phase (CSP) is most effective for separating loperamide phenyl enantiomers?
A2: Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are generally the most successful for a wide range of chiral compounds, including basic drugs like loperamide.[7][8] There is no universal CSP, so screening several different polysaccharide-based columns is often necessary to find the optimal stationary phase for a specific separation.[9]
Q3: What is the typical mobile phase composition for the chiral SFC separation of basic compounds like loperamide?
A3: The mobile phase in SFC typically consists of supercritical CO2 as the main component and a polar organic modifier, such as methanol, ethanol, or isopropanol.[3][5] For basic analytes like loperamide, a small amount of a basic additive (e.g., isopropylamine, diethylamine) is often required to improve peak shape and enhance enantioselectivity.[5][8]
Q4: How do temperature and pressure affect the chiral separation in SFC?
A4: Temperature and pressure are critical parameters in SFC as they influence the density and solvating power of the mobile phase.[10][11][12]
-
Pressure: Increasing the back pressure at a constant temperature increases the fluid density, which generally leads to shorter retention times.[12][13] The effect on selectivity can vary and needs to be evaluated for each specific method.[10]
-
Temperature: The effect of temperature is more complex. An increase in temperature can decrease the mobile phase density, potentially increasing retention.[12] However, it can also increase the kinetic energy of the analyte, leading to decreased retention. The overall impact on selectivity and resolution must be determined empirically.[10][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or No Enantiomeric Resolution | 1. Inappropriate chiral stationary phase (CSP).2. Incorrect mobile phase composition (modifier and/or additive).3. Suboptimal temperature or back pressure. | 1. Screen a variety of polysaccharide-based CSPs.2. Evaluate different alcohol modifiers (e.g., methanol, ethanol, isopropanol). Optimize the concentration of the basic additive (typically 0.1-0.5%).3. Perform a systematic study of temperature (e.g., 25-40°C) and back pressure (e.g., 100-200 bar) to find the optimal conditions. |
| Poor Peak Shape (Tailing or Fronting) | 1. Secondary interactions between the basic analyte and acidic sites on the stationary phase.2. Inadequate concentration or strength of the basic additive.3. Sample overload. | 1. Increase the concentration of the basic additive (e.g., isopropylamine, diethylamine) in the mobile phase.[5][8]2. Try a different basic additive.3. Reduce the injection volume or the concentration of the sample. |
| Irreproducible Retention Times | 1. Fluctuations in pressure or temperature.2. Inconsistent mobile phase composition.3. Column equilibration issues. | 1. Ensure the SFC system is maintaining stable pressure and temperature. Check for leaks.2. Prepare fresh mobile phase and ensure accurate mixing of the modifier and additive.3. Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence. |
| Loss of Resolution with a New Column | 1. "Memory effect" on the old column from previously used additives.2. The new column is not properly conditioned. | 1. The established method may rely on conditioning of the previous column. It might be necessary to re-optimize the method with the new column.[14]2. Condition the new column with the mobile phase for an extended period before use.[14] |
| High Back Pressure | 1. Blockage of the column inlet frit.2. Sample precipitation in the system. | 1. Reverse the column flow direction and flush with an appropriate solvent. If this fails, the frit may need to be replaced.[14]2. Ensure the sample is fully dissolved in a solvent compatible with the SFC mobile phase.[1] |
Experimental Protocols
Below is a typical experimental workflow for developing a chiral SFC separation method for this compound enantiomers.
Caption: Experimental workflow for chiral SFC method development.
Quantitative Data Summary
The following tables present hypothetical but realistic data for the chiral separation of this compound enantiomers under different SFC conditions.
Table 1: Effect of Chiral Stationary Phase on Separation
| Chiral Stationary Phase | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 / Enantiomer 2 | |||
| Polysaccharide CSP 1 (Amylose-based) | 80% CO2 / 20% Methanol + 0.2% Isopropylamine | 3.2 / 4.5 | 2.1 |
| Polysaccharide CSP 2 (Cellulose-based) | 80% CO2 / 20% Methanol + 0.2% Isopropylamine | 2.8 / 3.5 | 1.6 |
| Polysaccharide CSP 3 (Cellulose-based) | 80% CO2 / 20% Methanol + 0.2% Isopropylamine | 4.1 / 4.3 | 0.8 |
Table 2: Effect of Mobile Phase Modifier on Separation with Polysaccharide CSP 1
| Modifier (20%) | Mobile Phase | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 / Enantiomer 2 | |||
| Methanol | 80% CO2 / Modifier + 0.2% Isopropylamine | 3.2 / 4.5 | 2.1 |
| Ethanol | 80% CO2 / Modifier + 0.2% Isopropylamine | 3.9 / 5.6 | 2.5 |
| Isopropanol | 80% CO2 / Modifier + 0.2% Isopropylamine | 4.8 / 7.1 | 2.8 |
Table 3: Effect of Back Pressure and Temperature on Separation with Polysaccharide CSP 1 and Ethanol Modifier
| Back Pressure (bar) | Temperature (°C) | Retention Time (min) | Resolution (Rs) |
| Enantiomer 1 / Enantiomer 2 | |||
| 120 | 35 | 3.9 / 5.6 | 2.5 |
| 150 | 35 | 3.5 / 5.0 | 2.3 |
| 120 | 40 | 4.2 / 5.9 | 2.4 |
| 150 | 40 | 3.7 / 5.2 | 2.2 |
References
- 1. Meeting Chiral Separation Efficiency Needs in Pharmaceutical Discovery with Supercritical Fluid Chromatography | ChemPartner [chempartner.com]
- 2. selvita.com [selvita.com]
- 3. pharmtech.com [pharmtech.com]
- 4. researchonline.gcu.ac.uk [researchonline.gcu.ac.uk]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sphinxsai.com [sphinxsai.com]
- 7. Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. researchgate.net [researchgate.net]
- 11. afmps.be [afmps.be]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. fagg.be [fagg.be]
- 14. chiraltech.com [chiraltech.com]
Addressing matrix effects in LC-MS/MS quantification of loperamide in plasma
Technical Support Center: Loperamide Quantification in Plasma by LC-MS/MS
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the LC-MS/MS quantification of loperamide in plasma.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect my loperamide quantification?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte, like loperamide, due to the presence of co-eluting, undetected components from the sample matrix (e.g., plasma).[1][2] This phenomenon can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[2] For loperamide quantification, this can result in poor accuracy, imprecision, and reduced sensitivity, ultimately compromising the reliability of your results.[1][3] Phospholipids are a major cause of matrix effects in plasma samples.[4][5]
Q2: I'm observing significant ion suppression for loperamide. What are the most likely causes?
A2: Significant ion suppression in loperamide analysis is often caused by endogenous plasma components that co-elute with the analyte.[4] The most common culprits are phospholipids, salts, and other small molecules present in the plasma.[2][4] The choice of sample preparation method is critical; for instance, a simple protein precipitation (PPT) is often less effective at removing these interferences compared to more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE), leading to more pronounced matrix effects.[6] Additionally, the ionization technique can play a role; Electrospray Ionization (ESI) is generally more susceptible to matrix effects than Atmospheric Pressure Chemical Ionization (APCI).[4][7]
Q3: My results are inconsistent across different plasma lots. How can I troubleshoot this variability?
A3: Variability across different plasma lots points to a relative matrix effect, where the composition of interfering substances differs from sample to sample.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to compensate for variability. A SIL-IS, such as loperamide-d6, has nearly identical chemical properties and chromatographic behavior to loperamide and will be affected by the matrix in the same way, thus correcting for inconsistencies.[8][9]
-
Improve Sample Cleanup: Inconsistent matrix effects are often a sign of inadequate sample preparation. Switching from protein precipitation to a more robust method like SPE or LLE can remove more of the interfering components and reduce lot-to-lot variability.[4][6]
-
Matrix-Matched Calibrators: Prepare your calibration standards and quality controls in the same pooled, analyte-free plasma matrix to mimic the conditions of your unknown samples.[8]
Q4: Which sample preparation technique is best for minimizing matrix effects for loperamide?
A4: The best technique depends on the required sensitivity and throughput, but generally, more selective methods yield cleaner extracts and fewer matrix effects.
-
Protein Precipitation (PPT): This is the fastest and simplest method but is the least effective at removing matrix components like phospholipids, often resulting in significant ion suppression.[6] It may be suitable for less sensitive assays or if followed by sufficient chromatographic separation.[9][10]
-
Liquid-Liquid Extraction (LLE): LLE offers a much cleaner extract than PPT by using an immiscible organic solvent (e.g., methyl tert-butyl ether, butyl acetate) to selectively extract loperamide from the aqueous plasma.[4][11][12] This method effectively removes many polar interferences.
-
Solid-Phase Extraction (SPE): SPE is often considered the gold standard for sample cleanup.[4][13][14] It provides the cleanest extracts by using a solid sorbent to retain loperamide while matrix components are washed away.[11][13] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective at removing a wide range of interferences.[6]
Q5: How do I choose an appropriate internal standard (IS) for loperamide analysis?
A5: The ideal internal standard is a stable isotope-labeled version of the analyte, such as loperamide-d6.[9] This is because it co-elutes and experiences the same ionization suppression or enhancement as loperamide, providing the most accurate correction.[8] If a SIL-IS is unavailable, a structural analog that is not present in the sample and has similar physicochemical properties and chromatographic retention can be used.[11] Examples used in published methods include ketoconazole, methadone-D3, and clonazepam.[12][14][15] However, these may not perfectly compensate for matrix effects.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Response / Poor Sensitivity | Ion Suppression: Co-eluting matrix components are suppressing the loperamide signal.[1][3] | 1. Improve Sample Cleanup: Switch from PPT to LLE or SPE to better remove interferences.[4][6] 2. Optimize Chromatography: Modify the gradient or change the column to separate loperamide from the suppression zone. 3. Perform a Post-Column Infusion Experiment: This will help identify the retention time regions where ion suppression is occurring.[4][16] 4. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering components.[8][17] |
| High Variability in QC Samples (Poor Precision) | Inconsistent Matrix Effects: Different samples have varying levels of interfering compounds.[8] Inadequate Internal Standard: The IS is not co-eluting or responding to matrix effects in the same way as loperamide. | 1. Use a Stable Isotope-Labeled IS: This is the best way to correct for variable matrix effects.[8] 2. Implement a More Robust Sample Prep: SPE or LLE will provide more consistent sample cleanup than PPT, reducing variability.[4][13] 3. Prepare Matrix-Matched QCs: Ensure QCs are prepared in the same biological matrix as the samples.[8] |
| Poor Accuracy (Bias) | Ion Enhancement or Suppression: The calibration standards are affected by the matrix differently than the QC and unknown samples. Poor Analyte Recovery: The extraction efficiency is low or inconsistent. | 1. Use Matrix-Matched Calibrators: This ensures that standards and samples are affected similarly by the matrix. 2. Validate Extraction Recovery: Determine the recovery at low, medium, and high concentrations. If recovery is low (<85%) or highly variable, optimize the extraction protocol.[11] 3. Switch to a SIL-IS: This will compensate for both matrix effects and recovery issues.[8] |
| Peak Tailing or Splitting | Matrix Overload: High concentration of matrix components affecting chromatography. Column Contamination: Buildup of phospholipids or other matrix components on the analytical column.[5] | 1. Improve Sample Preparation: Use SPE to remove a broader range of contaminants.[6] 2. Use a Guard Column: This protects the analytical column from strongly retained matrix components.[18] 3. Implement a Column Wash Step: Include a high-organic wash at the end of each gradient to elute strongly bound interferences.[5] |
Experimental Protocols & Data
Protocol 1: Sample Preparation via Protein Precipitation (PPT)
This method is fast but may require significant chromatographic optimization to avoid matrix effects.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (or standard/QC).
-
Add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., loperamide-d6).
-
Vortex vigorously for 1 minute to precipitate proteins.[19]
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[20]
-
Carefully transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Vortex to mix and inject into the LC-MS/MS system.
Protocol 2: Sample Preparation via Liquid-Liquid Extraction (LLE)
This method provides a cleaner sample than PPT.
-
To a glass tube, add 200 µL of plasma sample (or standard/QC).
-
Add the internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 1 M NaOH) and vortex briefly.
-
Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).[12]
-
Cap and vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a new tube.
-
Evaporate the organic solvent to dryness under a stream of nitrogen at ~40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject.
Protocol 3: Sample Preparation via Solid-Phase Extraction (SPE)
This protocol provides the cleanest extract, significantly reducing matrix effects.
-
Condition: Condition a polymeric SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol, followed by 1 mL of water.
-
Load: Load 200 µL of the plasma sample (pre-treated with 200 µL of 4% phosphoric acid) onto the cartridge.
-
Wash 1: Wash the cartridge with 1 mL of 0.1 M acetic acid to remove polar interferences.
-
Wash 2: Wash the cartridge with 1 mL of methanol to remove lipids.
-
Elute: Elute loperamide and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for injection.
Table 1: Comparison of Sample Preparation Techniques
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Relative Matrix Effect | High[6] | Medium | Low[6] |
| Analyte Recovery (%) | >90% (but variable)[21] | 80-95% | >95% (consistent)[11] |
| Sample Throughput | High | Medium | Low-Medium |
| Cost per Sample | Low | Low-Medium | High |
| Recommendation | Use for screening or when followed by highly efficient chromatography. | Good balance of cleanliness and throughput. | Recommended for sensitive, validated bioanalytical methods requiring minimal matrix effects.[14] |
Visual Guides
Troubleshooting Workflow for Ion Suppression
The following diagram outlines a logical workflow for identifying and mitigating ion suppression issues during method development.
General Loperamide Quantification Workflow
This diagram illustrates the key stages in a typical bioanalytical workflow for loperamide quantification, highlighting where matrix effects should be considered.
References
- 1. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. Determination of loperamide in human plasma and saliva by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. LC-MS determination and bioavailability study of loperamide hydrochloride after oral administration of loperamide capsule in human volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Validation of a liquid chromatographic-tandem mass spectrometric method for the determination of loperamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Liquid chromatography-tandem mass spectrometry for analysis of intestinal permeability of loperamide in physiological buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. weber.hu [weber.hu]
- 19. chromatographyonline.com [chromatographyonline.com]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for N-Alkylation of 4-Phenylpiperidine
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the N-alkylation of 4-phenylpiperidine. Our aim is to help you optimize your reaction conditions, troubleshoot common issues, and achieve high yields of your desired N-alkylated products.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for N-alkylation of 4-phenylpiperidine?
The two most common and effective methods for the N-alkylation of 4-phenylpiperidine are:
-
Direct Alkylation with Alkyl Halides: This method involves the reaction of 4-phenylpiperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. It is a straightforward approach but can sometimes lead to the formation of a quaternary ammonium salt as a byproduct.[1]
-
Reductive Amination: This is a two-step, one-pot process where 4-phenylpiperidine is first reacted with an aldehyde or ketone to form an iminium ion intermediate. This intermediate is then reduced in situ by a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃), to yield the N-alkylated product.[2][3] This method is often preferred for its high selectivity for mono-alkylation and its tolerance of a wide range of functional groups.[3]
Q2: How can I prevent the formation of the quaternary ammonium salt byproduct in direct alkylation?
The formation of a quaternary ammonium salt is a common side reaction where the desired tertiary amine product is further alkylated.[1] To minimize this:
-
Control Stoichiometry: Use a slight excess of the 4-phenylpiperidine relative to the alkylating agent or add the alkylating agent slowly to the reaction mixture.[4] This ensures that the alkylating agent is more likely to react with the starting secondary amine rather than the tertiary amine product.[4]
-
Choice of Base: A non-nucleophilic base like potassium carbonate (K₂CO₃) or N,N-diisopropylethylamine (DIPEA) is recommended to neutralize the acid formed during the reaction without competing in the alkylation.[4]
-
Lower Temperature: Running the reaction at a lower temperature can sometimes disfavor the second alkylation reaction.[5]
Q3: My reductive amination reaction is slow or incomplete. What are the possible causes and solutions?
Several factors can lead to a sluggish or incomplete reductive amination:
-
Inefficient Iminium Ion Formation: The initial formation of the iminium ion from the amine and the carbonyl compound can be slow. Adding a catalytic amount of a weak acid, like acetic acid, can facilitate this step.[2][3]
-
Weak Reducing Agent: While sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, a less reactive substrate might require a stronger reducing agent or longer reaction times.[2]
-
Steric Hindrance: Highly sterically hindered aldehydes, ketones, or amines can slow down the reaction rate. In such cases, increasing the reaction temperature or using a more potent catalyst might be necessary.
Q4: What are the best solvents for the N-alkylation of 4-phenylpiperidine?
The choice of solvent is critical and depends on the chosen method:
-
Direct Alkylation: Polar aprotic solvents like acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are commonly used as they can dissolve the reactants and facilitate the SN2 reaction.[1][4]
-
Reductive Amination: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are typical solvents for reductive amination reactions using sodium triacetoxyborohydride.[2][3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive reagents (e.g., wet solvent or old reducing agent).2. Incorrect stoichiometry.3. Reaction temperature is too low. | 1. Use anhydrous solvents and fresh reagents.2. Carefully check the molar equivalents of all reactants.3. Gradually increase the reaction temperature while monitoring for side product formation. |
| Formation of Quaternary Ammonium Salt (in Direct Alkylation) | 1. Excess of alkylating agent.2. Reaction temperature is too high.3. The tertiary amine product is more nucleophilic than the starting secondary amine.[1] | 1. Use a slight excess of 4-phenylpiperidine or add the alkylating agent dropwise.[4]2. Run the reaction at a lower temperature.[5]3. Consider using reductive amination as an alternative method.[5] |
| Multiple Products Observed by TLC/LC-MS | 1. Formation of byproducts due to side reactions.2. Impure starting materials. | 1. Optimize reaction conditions (temperature, stoichiometry, reaction time).2. Purify starting materials before use. |
| Reaction Does Not Go to Completion | 1. Insufficient reaction time.2. Deactivation of catalyst or reducing agent.3. Reversible reaction. | 1. Monitor the reaction by TLC or LC-MS and allow it to run for a longer period.2. Add a fresh portion of the catalyst or reducing agent.3. In direct alkylation, ensure the acid byproduct is effectively neutralized by a base.[4] |
Data Presentation: Comparison of Reaction Conditions
Table 1: Direct N-Alkylation with Alkyl Halides
| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Alkyl Bromide/Iodide | K₂CO₃ | DMF | Room Temp - 70 | 6-18 | Moderate to Good | [4] |
| Alkyl Halide | DIPEA | MeCN | Room Temp | Varies | Good | [4] |
| Methyl Iodide | None | MeCN | Room Temp | Several hours | Good (forms salt) | [4] |
| Phenacyl Halides | None | MeCN or Ether | 30 | 72 | 72-88 | [6] |
Table 2: Reductive Amination
| Carbonyl Compound | Reducing Agent | Solvent | Additive | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aldehyde/Ketone | NaBH(OAc)₃ | DCM/DCE | Acetic Acid | Room Temp | 12-24 | Good to Excellent | [2][3] |
| Aldehyde | NaBH(OAc)₃ | DCE | Acetic Acid (cat.) | Room Temp | 2-24 | High | [3] |
Experimental Protocols
Protocol 1: Direct N-Alkylation with an Alkyl Halide using K₂CO₃
-
To a round-bottom flask, add 4-phenylpiperidine (1.0 eq.), anhydrous potassium carbonate (1.5-2.0 eq.), and anhydrous DMF.[4]
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkyl halide (1.1 eq.) dropwise to the stirred suspension.[4]
-
If using an alkyl chloride or bromide, a catalytic amount of potassium iodide (KI, 0.1 eq) can be added to enhance reactivity.[2]
-
Heat the reaction mixture to 50-70 °C and stir for 6-18 hours.[2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[2]
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel.[2]
Protocol 2: Reductive Amination using NaBH(OAc)₃
-
Dissolve 4-phenylpiperidine (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2]
-
Add glacial acetic acid (1.1 eq.) to the mixture and stir at room temperature for 1 hour to facilitate the formation of the iminium intermediate.[2]
-
Carefully add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the reaction mixture.[2]
-
Stir the reaction mixture at room temperature for 12-24 hours.[2]
-
Monitor the reaction progress by TLC or LC-MS.[2]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.[2]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.[2]
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.[2]
-
Purify the crude product by column chromatography on silica gel.[2]
Visualizations
Experimental Workflow: Direct N-Alkylation
Caption: Workflow for Direct N-Alkylation of 4-Phenylpiperidine.
Experimental Workflow: Reductive Amination
Caption: Workflow for Reductive Amination of 4-Phenylpiperidine.
Logical Relationship: Troubleshooting Low Yield
Caption: Troubleshooting Guide for Low Product Yield.
References
Troubleshooting poor reproducibility in loperamide functional assays
This guide provides troubleshooting advice and detailed protocols to address common issues of poor reproducibility in functional assays involving the µ-opioid receptor agonist, loperamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address specific issues researchers may encounter during experimental procedures.
Q1: Why is the observed potency (EC50) of loperamide in my assay much lower than expected from its binding affinity (Ki)?
A1: This is a common issue and can be attributed to several factors:
-
P-glycoprotein (P-gp) Efflux: Loperamide is a well-known substrate of the P-glycoprotein (P-gp, or MDR1) efflux pump.[1][2][3] If you are using a cell line with high P-gp expression (e.g., Caco-2, MDCK-MDR1), the pump will actively transport loperamide out of the cell, reducing its intracellular concentration and thus its effective concentration at the receptor.[2][3] This results in a right-shifted dose-response curve (lower apparent potency). Consider using a P-gp inhibitor like verapamil or cyclosporine as a control to confirm this effect.[1]
-
Low Receptor Expression/Coupling Efficiency: The potency of an agonist is highly dependent on the cellular context, including the density of the µ-opioid receptor (MOR) and the efficiency of its coupling to downstream G-proteins.[4] A cell line with low receptor expression will require a higher concentration of loperamide to elicit a half-maximal response.
-
Assay Conditions: Sub-optimal assay conditions, such as incorrect incubation times or inappropriate buffer composition, can also lead to lower-than-expected potency.
Q2: I am observing high variability between replicate wells and across different experiments. What are the likely causes?
A2: High variability can undermine the reliability of your results. Key areas to investigate include:
-
Inconsistent Cell Seeding: Uneven cell density across the plate is a major source of variability in cell-based assays.[5] Ensure your cells are in a single-cell suspension before plating and use calibrated multichannel pipettes. Optimizing cell density is critical; too high a density can decrease the assay window, while too low may not produce a detectable signal.[5]
-
Reagent Preparation and Stability: Ensure all reagents, including loperamide stock solutions, are prepared consistently. Loperamide hydrochloride is soluble in DMSO and ethanol.[6] For assays like GTPγS binding, the radioligand has a short half-life and is sensitive to multiple freeze-thaw cycles, requiring fresh preparation.[7]
-
Edge Effects: Wells on the outer edges of a microplate are prone to temperature and evaporation gradients, leading to inconsistent results. To mitigate this, avoid using the outermost wells or fill them with sterile buffer or media to create a humidity barrier.
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. High passage numbers can lead to phenotypic drift, altering receptor expression and signaling.
Q3: My assay window in a cAMP inhibition assay is too small. How can I improve it?
A3: A small assay window (the difference between the maximum and minimum signal) can make it difficult to resolve dose-response relationships. To improve it:
-
Optimize Forskolin Concentration: Loperamide acts via the Gi protein to inhibit adenylyl cyclase, reducing cAMP levels.[8] These assays typically use forskolin to stimulate adenylyl cyclase and generate a baseline cAMP signal to inhibit. The optimal forskolin concentration should be the EC80 (the concentration that gives 80% of the maximal response), not the EC100. This ensures the inhibition by loperamide is more readily detectable.
-
Use a Phosphodiesterase (PDE) Inhibitor: PDEs are enzymes that degrade cAMP. Including a PDE inhibitor, such as IBMX, in your assay buffer will prevent the breakdown of cAMP, leading to a more stable and robust signal.[5]
-
Check Cell Line Responsiveness: Ensure your cell line expresses a sufficient number of functional µ-opioid receptors and that they are efficiently coupled to adenylyl cyclase.
Q4: Why do my results from a cAMP assay and a β-arrestin recruitment assay not correlate?
A4: This phenomenon is likely due to "biased agonism" or "functional selectivity".[9][10] A GPCR, like the µ-opioid receptor, can activate multiple downstream signaling pathways, primarily G-protein signaling and β-arrestin-mediated signaling.[9][10] Some ligands may preferentially activate one pathway over another.[11] It is possible that loperamide shows bias towards or away from the β-arrestin pathway in your specific cellular system. Therefore, an assay measuring G-protein activity (like cAMP) and one measuring β-arrestin recruitment may yield different potency or efficacy values.[12]
Q5: At high concentrations of loperamide, I'm seeing a drop in signal or evidence of cell death. Is this expected?
A5: Yes, this is a known effect. While loperamide is a potent MOR agonist at nanomolar concentrations, it has been shown to induce cytotoxicity and apoptosis at micromolar concentrations (e.g., IC50 values ranging from ~12 to 41 µM in various cancer cell lines).[13][14][15] This off-target cytotoxic effect will confound your functional assay results, often appearing as a "bell-shaped" dose-response curve where the signal decreases at the highest concentrations due to cell death. It is crucial to determine the cytotoxic threshold of loperamide in your cell line (e.g., using a simple viability assay like MTT or Alamar Blue) and use concentrations below this level for your functional experiments.
Quantitative Data Summary
The following tables provide key quantitative parameters for loperamide that are relevant for experimental design.
Table 1: Loperamide Receptor Binding Affinity This table summarizes the dissociation constants (Ki) for loperamide at the three main opioid receptors.
| Receptor Subtype | Ki (nM) | Reference |
| µ-opioid (MOR) | 2 | [6] |
| δ-opioid (DOR) | 48 | [6] |
| κ-opioid (KOR) | 1156 | [6] |
Table 2: Example Loperamide Cytotoxicity Data This table shows the half-maximal inhibitory concentration (IC50) for loperamide-induced cytotoxicity in various human tumor cell lines, highlighting its off-target effects at higher concentrations.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | 11.8 ± 2.8 | [13][14] |
| MCF7 | Breast Cancer | 23.6 ± 2.5 | [13][14] |
| HepG2 | Liver Cancer | 23.7 ± 1.3 | [13][14] |
| SMMC7721 | Liver Cancer | 24.2 ± 2.1 | [13][14] |
| SKOV3-DDP | Ovarian Cancer | 27.1 ± 2.5 | [13][14] |
| H460 | Lung Cancer | 41.4 ± 2.1 | [13][14] |
Experimental Protocols
This section provides a detailed methodology for a common loperamide functional assay.
Protocol: Loperamide-Induced cAMP Inhibition Assay (Fluorometric)
This protocol is based on a competitive immunoassay format for the detection of cAMP, a common method for assessing Gi-coupled receptor activation.[8][16]
1. Materials and Reagents
-
Cells expressing the µ-opioid receptor (e.g., CHO-MOR or HEK-MOR)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Loperamide Hydrochloride (Stock solution in DMSO, e.g., 10 mM)[6]
-
Forskolin (Stock solution in DMSO, e.g., 10 mM)
-
3-isobutyl-1-methylxanthine (IBMX), a PDE inhibitor (Stock solution in DMSO)
-
cAMP Assay Kit (Fluorometric or other formats like HTRF, LANCE, ELISA)[16]
-
White, opaque 96-well or 384-well microplates suitable for fluorescence.
-
Cell Lysis Buffer (often provided with the assay kit)
2. Cell Preparation
-
The day before the assay, seed the cells into the white, opaque microplate at a pre-optimized density (e.g., 5,000-20,000 cells/well). Optimizing cell density is a critical step for reproducibility.[5]
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
3. Assay Procedure
-
Prepare Reagents: On the day of the assay, prepare serial dilutions of loperamide in Assay Buffer. Also, prepare a working solution of Forskolin and IBMX in Assay Buffer. The final concentration of IBMX is typically 100-500 µM. The final concentration of Forskolin should be at its EC80, which must be determined empirically for your cell line.
-
Pre-treatment: Carefully remove the culture medium from the wells. Wash the cell monolayer once with Assay Buffer.
-
Add the desired volume of Assay Buffer containing IBMX to all wells.
-
Add the serially diluted loperamide solutions to the appropriate wells. For control wells (maximum cAMP signal), add Assay Buffer with vehicle (DMSO) only.
-
Incubate the plate at 37°C for 15-30 minutes. This is the antagonist/agonist pre-incubation step.
-
Stimulation: Add the Forskolin working solution to all wells except the basal control wells (which receive vehicle only).
-
Incubate the plate at 37°C for 15-30 minutes to allow for cAMP production.
-
Cell Lysis: Remove the assay reagents and add the Cell Lysis Buffer to each well. Incubate for the time recommended by the kit manufacturer to ensure complete cell lysis and release of intracellular cAMP.
4. cAMP Detection
-
Follow the specific instructions provided with your chosen cAMP assay kit.[16] This typically involves adding detection reagents, such as an HRP-cAMP conjugate and an antibody, followed by a substrate.[16]
-
The principle is a competition assay: free cAMP from your cell lysate competes with a labeled-cAMP conjugate for binding to a limited number of antibody sites.[16] Therefore, a high cAMP level in the sample results in a low signal, and vice versa.
-
Read the fluorescence on a compatible plate reader at the specified excitation and emission wavelengths (e.g., Ex/Em = 540/590 nm).[16]
5. Data Analysis
-
Convert the raw fluorescence units into cAMP concentrations using the standard curve generated in the assay.
-
Plot the cAMP concentration against the logarithm of the loperamide concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) equation to determine the EC50 (potency) and Emax (maximum efficacy) of loperamide.
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows relevant to loperamide functional assays.
Caption: Loperamide signaling via the µ-opioid receptor.
Caption: General workflow for a loperamide cAMP inhibition assay.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. ecosystem.drgpcr.com [ecosystem.drgpcr.com]
- 5. revvity.com [revvity.com]
- 6. rndsystems.com [rndsystems.com]
- 7. Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Impedance-based analysis of mu opioid receptor signaling and underlying mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 12. Frontiers | ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment [frontiersin.org]
- 13. Loperamide, an antidiarrhea drug, has antitumor activity by inducing cell apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Cytotoxic Effects of Loperamide Hydrochloride on Canine Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. abcam.com [abcam.com]
Strategies to reduce non-specific binding in loperamide receptor assays
This technical support center provides troubleshooting guidance and frequently asked questions to help researchers reduce non-specific binding in loperamide receptor assays.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it problematic in loperamide receptor assays?
A1: Non-specific binding refers to the adherence of a radioligand or test compound to components other than the target receptor, such as lipids, proteins, and the assay apparatus itself.[1][2] Loperamide is a hydrophobic compound, which can increase its tendency for non-specific interactions.[2] High non-specific binding can obscure the specific binding signal, leading to inaccurate determination of key parameters like receptor affinity (Kd) and density (Bmax).[2] Ideally, non-specific binding should account for less than 50% of the total binding at the highest concentration of the radioligand used.[2]
Q2: What are the primary causes of high non-specific binding in assays targeting G protein-coupled receptors (GPCRs) like the mu-opioid receptor?
A2: High non-specific binding in GPCR assays can stem from several factors. These include the physicochemical properties of the ligand (e.g., high hydrophobicity), issues with the radioligand such as impurities, inappropriate concentrations of assay components (radioligand, membrane protein), and suboptimal assay conditions like incubation time, temperature, and inadequate washing steps.[2] The choice of blocking agent and even the type of assay plate can also influence the level of non-specific binding.[3][4]
Q3: Which blocking agents are recommended to reduce non-specific binding in membrane-based assays?
A3: Several blocking agents can be employed to cover unoccupied binding sites on the membrane and other surfaces, thereby preventing non-specific interactions.[5] Commonly used agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[3][5] BSA is a purified protein that offers consistent blocking, while non-fat dry milk is a cost-effective alternative.[3][5] Casein can be particularly effective and has been shown to be a more potent blocking agent than BSA or gelatin in some instances.[6] For certain applications, synthetic blocking agents like polyvinylpyrrolidone (PVP) and polyethylene glycol (PEG) may be suitable, especially when protein-based blockers could interfere with the assay.[5]
Q4: How does the concentration of the radioligand affect non-specific binding?
A4: The concentration of the radioligand is a critical factor. For competitive binding assays, it is generally recommended to use a radioligand concentration at or below its dissociation constant (Kd) value.[7] Using excessively high concentrations of the radioligand can lead to increased non-specific binding.[2] For saturation binding experiments, it's advisable to use 3-5 concentrations below the Kd and 3-5 concentrations above, with the highest concentration being around ten times the Kd.[7]
Troubleshooting Guides
Issue: High Non-Specific Binding Observed
High non-specific binding can mask the true specific binding signal. The following steps provide a systematic approach to troubleshoot and mitigate this issue.
Step 1: Evaluate and Optimize Assay Components
-
Radioligand:
-
Membrane Preparation:
-
Protein Amount: Reduce the amount of membrane protein in the assay. A typical range for many receptor assays is 100-500 µg of membrane protein, but this should be optimized for your specific system.[2]
-
Preparation Quality: Ensure that membranes are properly homogenized and washed to remove any endogenous ligands or other substances that might interfere with the assay.[2]
-
Step 2: Optimize Assay Conditions
-
Incubation Time and Temperature: While ensuring that the binding reaction reaches equilibrium, shorter incubation times can sometimes help in reducing non-specific binding.[2] Performing incubations at lower temperatures (e.g., on ice or at 4°C) can also be beneficial.
-
Assay Buffer Composition:
-
Wash Steps:
-
Volume and Repetitions: Increase the volume and/or the number of wash steps to more effectively remove unbound radioligand.[2] It is common to perform three to five washes.[3]
-
Temperature: Use ice-cold wash buffer to slow the dissociation of the specifically bound ligand from the receptor during the washing process.[2][8]
-
Step 3: Consider Alternative Assay Formats
If optimizing the current assay protocol is insufficient, consider alternative formats. Scintillation Proximity Assay (SPA) is a homogeneous format that requires no wash steps, which can sometimes reduce variability and non-specific binding issues associated with filtration assays.[7]
Quantitative Data Summary
The following tables provide recommended starting concentrations and conditions for key experimental parameters. These should be used as a guideline, and optimization is crucial for each specific assay.
Table 1: Recommended Blocking Agent Concentrations
| Blocking Agent | Typical Concentration Range | Buffer System | Reference |
| Bovine Serum Albumin (BSA) | 3-5% | TBS or PBS | [3] |
| Non-fat Dry Milk | 3-5% | TBS or PBS | [3] |
| Casein | 3-5% | TBS or PBS | [3][6] |
Table 2: Key Experimental Parameter Recommendations
| Parameter | Recommended Range/Condition | Rationale | Reference |
| Radioligand Concentration | At or below Kd for competition assays | Minimizes NSB while maintaining a sufficient signal window. | [2][7] |
| Membrane Protein | 100-500 µg per well (titration recommended) | Optimizes the specific binding signal relative to NSB. | [2] |
| Incubation Time | Varies (must reach equilibrium) | Ensure specific binding is complete; shorter times may reduce NSB. | [2][8] |
| Wash Buffer Temperature | Ice-cold | Reduces dissociation of the receptor-ligand complex. | [2][8] |
| Number of Washes | 3 - 5 | Thoroughly removes unbound radioligand. | [3] |
Detailed Experimental Protocols
General Protocol for a [³H]-Loperamide Competitive Binding Assay
This protocol provides a general framework for a competitive radioligand binding assay using cell membranes expressing the mu-opioid receptor.
-
Membrane Preparation:
-
Prepare cell membranes from a cell line expressing the human mu-opioid receptor (e.g., CHO-hMOR cells).[9]
-
Homogenize the cells and perform differential centrifugation to isolate the membrane fraction.
-
Wash the membranes to remove endogenous substances.
-
Determine the protein concentration of the membrane preparation (e.g., using a Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following components in order:
-
Assay buffer (e.g., Tris-HCl with BSA).
-
Varying concentrations of the unlabeled competitor (loperamide or other test compounds).
-
A fixed concentration of the radiolabeled ligand (e.g., [³H]-naloxone) at or near its Kd.[9]
-
For determining non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM naloxone).
-
-
Initiate the binding reaction by adding the cell membrane preparation (e.g., 100-500 µg of protein).
-
-
Incubation:
-
Incubate the plate to allow the binding to reach equilibrium. The time and temperature must be optimized (e.g., 60 minutes at 25°C).
-
-
Separation of Bound and Free Ligand:
-
Quantification:
-
Dry the filter plate.
-
Add scintillation cocktail to each well.
-
Quantify the amount of bound radioactivity using a liquid scintillation counter.[9]
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the competitor concentration.
-
Use non-linear regression to determine the IC₅₀ value of the competitor and subsequently calculate the Ki value using the Cheng-Prusoff equation.[9]
-
Visualizations
References
- 1. waters.com [waters.com]
- 2. benchchem.com [benchchem.com]
- 3. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 4. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison [synapse.patsnap.com]
- 6. Methods for reducing non-specific antibody binding in enzyme-linked immunosorbent assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. revvity.com [revvity.com]
- 8. Ligand binding assays at equilibrium: validation and interpretation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Loperamide vs. Desmethyl Loperamide: A Comparative Pharmacological Analysis
A detailed guide for researchers on the activities of the peripheral opioid agonist, loperamide, and its primary metabolite, N-desmethyl loperamide. This document provides a comparative analysis of their interactions with opioid receptors, P-glycoprotein, and cardiac ion channels, supported by quantitative data and experimental methodologies.
Loperamide is a widely utilized over-the-counter antidiarrheal agent renowned for its potent and peripherally restricted µ-opioid receptor agonist activity.[1][2] Its clinical efficacy stems from its ability to decrease intestinal motility by acting on the myenteric plexus.[2] The drug undergoes extensive first-pass metabolism in the liver, primarily through oxidative N-demethylation by cytochrome P450 enzymes CYP3A4 and CYP2C8, leading to the formation of its main metabolite, N-desmethyl loperamide.[1][3] A critical feature limiting the central nervous system (CNS) effects of both loperamide and its metabolite is their active efflux from the brain by the P-glycoprotein (P-gp) transporter at the blood-brain barrier.[1][3][4] This guide provides a side-by-side comparison of the pharmacological activities of these two compounds.
Comparative Pharmacological Activity
The following tables summarize the quantitative data on the binding affinity and functional activity of loperamide and N-desmethyl loperamide at key biological targets.
Table 1: Opioid Receptor Binding Affinity
| Compound | µ-Opioid (Ki, nM) | δ-Opioid (Ki, nM) | κ-Opioid (Ki, nM) |
| Loperamide | 0.16 - 3[3][5][6][7] | 48[5][6][7] | 1156[5][6][7] |
| N-desmethyl loperamide | 0.16[3] | Data not available | Data not available |
Ki (Inhibition constant): A measure of binding affinity; a lower Ki value indicates a higher affinity.
Table 2: µ-Opioid Receptor Functional Activity
| Compound | Assay Type | Potency (EC50/IC50, nM) |
| Loperamide | GTPγS Binding | EC50 = 56[5][8] |
| cAMP Accumulation | IC50 = 25[5][8] |
EC50 (Half-maximal effective concentration) / IC50 (Half-maximal inhibitory concentration): Measures the concentration of a drug that gives half of the maximal response.
Table 3: P-glycoprotein (P-gp) Interaction
| Compound | Role | Observations |
| Loperamide | Substrate & Inhibitor | Avid P-gp substrate.[3][4] At high concentrations (≥20 µM), acts as a competitive inhibitor. Appears to be a more avid substrate than its metabolite. Efflux ratio of ~10 has been reported.[9] |
| N-desmethyl loperamide | Substrate & Inhibitor | Selective P-gp substrate at low concentrations (≤1 nM).[10][11] At high concentrations (≥20 µM), acts as both a substrate and a competitive inhibitor.[10][11] |
Table 4: hERG Potassium Channel Inhibition
| Compound | Potency (IC50, nM) | Notes |
| Loperamide | 33 - 90 | Potent inhibitor; IC50 values vary with experimental conditions (e.g., temperature).[12] |
| N-desmethyl loperamide | ~248 (calculated) | Identified as a significantly weaker (7.5-fold) inhibitor compared to loperamide.[1] |
IC50 values for N-desmethyl loperamide are calculated based on the reported 7.5-fold weaker activity relative to a loperamide IC50 of 33 nM.
Mechanism of Peripheral Action and CNS Exclusion
The primary mechanism of loperamide's antidiarrheal effect is its agonist action on µ-opioid receptors in the intestinal wall, which inhibits peristalsis. Both loperamide and its metabolite, desmethyl loperamide, are actively transported out of the central nervous system by P-glycoprotein, preventing central opioid effects at therapeutic doses.
References
- 1. Molecular determinants of loperamide and N-desmethyl loperamide binding in the hERG cardiac K+ channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-desmethyl-Loperamide Is Selective for P-Glycoprotein among Three ATP-Binding Cassette Transporters at the Blood-Brain Barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. N-desmethyl-loperamide is selective for P-glycoprotein among three ATP-binding cassette transporters at the blood-brain barrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of loperamide-mediated block of hERG channels at physiological temperature and its proarrhythmia propensity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Loperamide binding to opiate receptor sites of brain and myenteric plexus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Modulation of gastrointestinal function by MuDelta, a mixed µ opioid receptor agonist/ µ opioid receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Potent Inhibition of hERG Channels by the Over-the-Counter Antidiarrheal Agent Loperamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of a Bioanalytical Method for a Novel Loperamide Phenyl Derivative: A Comparative Guide
This guide provides a comprehensive comparison of a newly developed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of a novel loperamide phenyl derivative (LPD-001) in human plasma against a conventional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. The information presented is essential for researchers, scientists, and drug development professionals in selecting the appropriate bioanalytical strategy for pharmacokinetic and toxicokinetic studies.
The validation of bioanalytical methods is a critical process to ensure the reliability and accuracy of data used in drug development.[1] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established guidelines that outline the essential parameters for method validation.[2][3][4][5][6] This guide adheres to these principles to provide a robust comparison.
Methodology Comparison Overview
The choice between LC-MS/MS and HPLC-UV for the analysis of LPD-001 depends on the specific requirements of the study, particularly the desired sensitivity and selectivity. LC-MS/MS is renowned for its high sensitivity and specificity, making it ideal for detecting low concentrations of analytes in complex biological matrices like plasma.[7] In contrast, HPLC-UV is a more accessible and cost-effective technique, often suitable for the analysis of higher concentration samples or for preliminary studies.[8][9]
Quantitative Performance Data
The following tables summarize the key validation parameters for the newly developed LC-MS/MS method for LPD-001 compared to a standard HPLC-UV method for a similar compound.
Table 1: Linearity and Sensitivity
| Parameter | LC-MS/MS Method (LPD-001) | HPLC-UV Method (Alternative) |
| Linearity Range | 0.1 - 100 ng/mL | 10 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 10 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL | 5 ng/mL |
Table 2: Accuracy and Precision
| Quality Control Sample | LC-MS/MS Method (LPD-001) | HPLC-UV Method (Alternative) |
| Accuracy (% Bias) | Precision (%RSD) | |
| Low QC (0.3 ng/mL / 30 ng/mL) | ± 5.2% | < 6.8% |
| Medium QC (50 ng/mL / 500 ng/mL) | ± 3.8% | < 4.5% |
| High QC (80 ng/mL / 800 ng/mL) | ± 2.5% | < 3.1% |
Table 3: Recovery and Matrix Effect
| Parameter | LC-MS/MS Method (LPD-001) | HPLC-UV Method (Alternative) |
| Extraction Recovery | 85.2% - 92.5% | 75.8% - 83.1% |
| Matrix Effect | Minimal (< 5% suppression/enhancement) | Significant (potential for interference) |
Table 4: Stability
| Stability Condition | LC-MS/MS Method (LPD-001) - % Recovery | HPLC-UV Method (Alternative) - % Recovery |
| Bench-top (6 hours at RT) | 96.8% | 94.5% |
| Freeze-thaw (3 cycles) | 95.2% | 92.8% |
| Long-term (-80°C for 30 days) | 97.5% | 95.1% |
Experimental Protocols
LC-MS/MS Method for LPD-001
1. Sample Preparation (Solid-Phase Extraction)
-
To 100 µL of human plasma, add 10 µL of internal standard (Loperamide-d6, 100 ng/mL).
-
Add 200 µL of 4% phosphoric acid and vortex.
-
Load the mixture onto a pre-conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of 5% methanol in water.
-
Elute the analyte with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
3. Mass Spectrometric Detection
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
LPD-001: [M+H]+ → fragment ion 1 (quantifier), [M+H]+ → fragment ion 2 (qualifier)
-
Loperamide-d6 (IS): [M+H]+ → fragment ion
-
HPLC-UV Method (Alternative)
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of human plasma, add 50 µL of internal standard (e.g., a structurally similar compound).
-
Add 100 µL of 1M NaOH and vortex.
-
Add 3 mL of a mixture of n-hexane and isoamyl alcohol (99:1, v/v).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 150 µL of the mobile phase.
2. Chromatographic Conditions
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of acetonitrile and phosphate buffer (pH 3.5) (40:60, v/v).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Injection Volume: 20 µL.
-
Detection Wavelength: 220 nm.
Visualizations
Caption: Bioanalytical Method Workflow.
Caption: Hypothetical Signaling Pathway of LPD-001.
References
- 1. How to validate a bioanalytical LC-MS/MS method for PK studies? [synapse.patsnap.com]
- 2. Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. japsonline.com [japsonline.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Loperamide vs. Diphenoxylate: A Structural and Functional Showdown for Antidiarrheal Efficacy
A deep dive into the comparative analysis of two preeminent antidiarrheal agents, loperamide and diphenoxylate, reveals nuanced yet critical differences in their structure-activity relationships. These distinctions fundamentally dictate their clinical profiles, particularly concerning efficacy and central nervous system (CNS) side effects. This guide provides a comprehensive comparison, supported by experimental data, to inform researchers and drug development professionals.
Both loperamide and diphenoxylate are synthetic opioids that exert their antidiarrheal effects by acting as agonists at the μ-opioid receptors in the myenteric plexus of the large intestine.[1] This agonism inhibits the release of acetylcholine and prostaglandins, leading to decreased propulsive peristalsis and an increase in intestinal transit time.[2][3] The result is increased absorption of water and electrolytes from the gut, leading to firmer stools and reduced frequency of defecation.[1][4]
Despite this shared primary mechanism, their molecular structures give rise to significant differences in their pharmacokinetic and pharmacodynamic properties. Loperamide was specifically designed to have minimal CNS effects, a goal achieved through its low oral absorption and, crucially, its poor penetration of the blood-brain barrier (BBB).[3] It is a substrate for the efflux transporter P-glycoprotein, which actively removes it from the brain.[1] In contrast, diphenoxylate can cross the BBB, leading to potential CNS side effects, and is therefore co-formulated with a subtherapeutic dose of atropine to discourage abuse.[2]
Quantitative Comparison of Pharmacodynamic and Pharmacokinetic Parameters
To objectively compare the activity of loperamide and diphenoxylate, a summary of key quantitative data from preclinical and in vitro studies is presented below.
| Parameter | Loperamide | Diphenoxylate | Significance |
| μ-Opioid Receptor Binding Affinity (Ki, nM) | 0.18 | 3.0 | Loperamide exhibits a significantly higher affinity for the μ-opioid receptor, suggesting greater potency at the target site. |
| δ-Opioid Receptor Binding Affinity (Ki, nM) | 13 | Not Reported | Loperamide shows some affinity for the δ-opioid receptor. |
| κ-Opioid Receptor Binding Affinity (Ki, nM) | 20 | Not Reported | Loperamide has a lower affinity for the κ-opioid receptor compared to the μ-opioid receptor. |
| Antidiarrheal Efficacy (ED50, mg/kg) | 0.15 (1-hour protection) | Not explicitly stated, but therapeutic ratio is lower | Loperamide demonstrates potent antidiarrheal activity at a low dose in a preclinical model. |
| Therapeutic Ratio (LD50/ED50) | 125 | 55 | Loperamide has a wider therapeutic window, indicating a greater margin of safety compared to diphenoxylate. |
| Blood-Brain Barrier Penetration | Very low; substrate for P-glycoprotein efflux. Kp,uu,brain in mice is approximately 0.04. | Can cross the BBB; no direct Kp,uu,brain value found. | Loperamide's limited CNS penetration is a key safety advantage, minimizing the risk of central opioid side effects. |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the common signaling pathway for both drugs and the typical experimental workflows used to evaluate their properties.
References
- 1. A conformationally-gated model of methadone and loperamide transport by P-glycoprotein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Translational CNS Steady-State Drug Disposition Model in Rats, Monkeys, and Humans for Quantitative Prediction of Brain-to-Plasma and Cerebrospinal Fluid-to-Plasma Unbound Concentration Ratios - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
Loperamide's Interference in Fentanyl Immunoassays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The increasing prevalence of fentanyl and its analogs has necessitated robust and reliable screening methods. However, the potential for cross-reactivity with other substances, such as the commonly used anti-diarrheal medication loperamide, presents a significant challenge, potentially leading to false-positive results in urine drug screenings.[1][2] This guide provides a comprehensive comparison of the cross-reactivity of loperamide and its phenyl analogs in various commercial fentanyl immunoassays, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cross-Reactivity
Several studies have investigated the cross-reactivity of loperamide and its primary metabolites, N-desmethyl loperamide (dLop) and N-didesmethyl loperamide (ddLop), in a range of fentanyl immunoassays. The data reveals significant variability in the susceptibility of different assays to interference from these compounds.
| Immunoassay | Compound | Minimum Concentration for Positive Result (mg/L) | Reference(s) |
| Immunalysis SEFRIA | Loperamide | 14.7 | [1][2] |
| dLop | 13.1 | [1][2] | |
| ddLop | 17.0 | [1][2] | |
| Thermo Fisher DRI | Loperamide | 5.72 | [3][4] |
| dLop | 6.9 | [3][4] | |
| ddLop | 33.1 | [1][2] | |
| Immunalysis HEIA | Loperamide | Reactive (specific concentration not stated) | [1][2] |
| dLop | Reactive (specific concentration not stated) | [1][2] | |
| ddLop | Not Reactive | [1][2] | |
| Abbott iCassette | Loperamide | No Cross-reactivity | [1][2] |
| Metabolites | No Cross-reactivity | [1][2] | |
| ARK Fentanyl II | Loperamide | No Cross-reactivity | [1][2] |
| Metabolites | No Cross-reactivity | [1][2] | |
| Lin-Zhi LZI II | Loperamide | No Cross-reactivity | [1][2] |
| Metabolites | No Cross-reactivity | [1][2] |
Experimental Protocols
The data presented above was generated using standardized laboratory procedures to assess the cross-reactivity of loperamide and its metabolites. A general experimental workflow is outlined below.
Sample Preparation and Analysis
A common methodology involves the preparation of drug-free urine samples spiked with known concentrations of loperamide, N-desmethyl loperamide (dLop), or N-didesmethyl loperamide (ddLop).[1][3][4] These fortified samples are then analyzed using various commercial fentanyl immunoassays on automated chemistry analyzers.[1][2] The assays are typically enzyme immunoassays or lateral flow assays.[1]
The general workflow for this type of analysis is as follows:
Confirmatory analysis of positive screening results is often performed using more specific techniques like high-resolution mass spectrometry (MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) to verify the presence of loperamide and its metabolites and to rule out the presence of fentanyl.[3][4]
Understanding the Mechanism of Cross-Reactivity
The cross-reactivity observed in some fentanyl immunoassays is due to the structural similarities between loperamide's phenyl analogs and the fentanyl molecule. Immunoassays rely on the specific binding of an antibody to its target antigen. If a non-target molecule has a sufficiently similar chemical structure, it can also bind to the antibody, leading to a false-positive result.
Mu-Opioid Receptor Signaling Pathway
Both fentanyl and loperamide are agonists of the mu-opioid receptor (MOR), a G-protein coupled receptor.[3] Activation of the MOR initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability and neurotransmitter release. Understanding this shared mechanism of action is crucial in the broader context of opioid pharmacology.
The binding of an agonist, such as fentanyl or loperamide, to the mu-opioid receptor triggers the dissociation of the G-protein subunits. The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. The Gβγ subunit can directly interact with and modulate ion channels, such as G-protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
Conclusion
The potential for cross-reactivity of loperamide and its metabolites with certain fentanyl immunoassays is a critical consideration for clinical and forensic toxicology laboratories. The data clearly indicates that while some assays are highly susceptible to this interference, others demonstrate no cross-reactivity. Laboratories should be aware of the specific limitations of the fentanyl immunoassays they employ and consider confirmatory testing for all positive screens, especially when loperamide misuse is suspected. This comparative guide provides researchers and drug development professionals with essential data to inform the selection and interpretation of fentanyl screening methodologies.
References
Comparing the efficacy of different phenyl-substituted loperamide analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the efficacy of various phenyl-substituted loperamide analogs as peripherally acting µ-opioid receptor agonists for the treatment of diarrhea. While a comprehensive side-by-side analysis of a homologous series of phenyl-substituted loperamide analogs is limited in publicly available literature, this document synthesizes the existing data on loperamide and related analogs to elucidate structure-activity relationships and guide future research.
Loperamide, a synthetic phenylpiperidine derivative, is a potent antidiarrheal agent that primarily functions by activating µ-opioid receptors in the myenteric plexus of the large intestine.[1][2] This activation inhibits the release of acetylcholine and prostaglandins, leading to decreased propulsive peristalsis and increased intestinal transit time, which allows for greater absorption of water and electrolytes.[1][3] A key characteristic of loperamide is its limited ability to cross the blood-brain barrier at therapeutic doses, thus minimizing central nervous system effects commonly associated with opioids.[4][5]
Quantitative Efficacy Data
The following table summarizes the available quantitative data for loperamide and a series of related aryl-cyano-piperidinoalkyl-thiazolidinone derivatives. It is important to note that the thiazolidinone derivatives are not direct analogs of loperamide's core structure but provide some insight into the impact of substitutions on antidiarrheal activity.
| Compound | Structure | Receptor Binding Affinity (Ki, nM) | In Vitro Functional Activity | In Vivo Antidiarrheal Activity (ED50, mg/kg) |
| Loperamide | 4-(4-chlorophenyl)-4-hydroxy-N,N-dimethyl-α,α-diphenyl-1-piperidinebutanamide | µ: 3, δ: 48, κ: 1156[6] | GTPγS Binding: EC50 = 56 nMcAMP Accumulation Inhibition: IC50 = 25 nM[6] | ~1.0 (mouse, castor oil test)[7] |
| Thiazolidinone Analog 2 | 2-phenyl-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-one | Data not available | Data not available | 15[7] |
| Thiazolidinone Analog 3 | 2-(4-chlorophenyl)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-one | Data not available | Data not available | 25[7] |
| Thiazolidinone Analog 4 | 2-(4-methoxyphenyl)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-one | Data not available | Data not available | 40[7] |
| Thiazolidinone Analog 5 | 2-(4-nitrophenyl)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-one | Data not available | Data not available | 82[7] |
| Thiazolidinone Analog 6 | 2-(2,4-dichlorophenyl)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-one | Data not available | Data not available | 30[7] |
Note: The ED50 values for the thiazolidinone analogs were determined in a castor oil-induced diarrhea model in mice.[7] While these compounds exhibit antidiarrheal activity, they are significantly less potent than loperamide.[7]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.
Radioligand Binding Assay for Opioid Receptors
This protocol is a generalized procedure for determining the binding affinity of test compounds to µ, δ, and κ opioid receptors expressed in cell membranes.
1. Materials and Reagents:
-
Cell membranes expressing the human µ, δ, or κ opioid receptor.
-
Radioligand: [³H]DAMGO (for µ), [³H]DPDPE (for δ), or [³H]U-69,593 (for κ).
-
Non-specific binding control: Naloxone.
-
Test compounds (phenyl-substituted loperamide analogs).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
2. Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the binding buffer, cell membranes, radioligand, and either the test compound, buffer (for total binding), or naloxone (for non-specific binding).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the competition binding data.
-
Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Castor Oil-Induced Diarrhea in Rodents
This in vivo assay is a standard model for evaluating the antidiarrheal activity of test compounds.
1. Animals:
-
Male or female mice (e.g., Swiss albino) or rats, fasted for 18-24 hours with free access to water.
2. Materials and Reagents:
-
Test compounds (phenyl-substituted loperamide analogs).
-
Vehicle (e.g., 1% Tween 80 in saline).
-
Positive control: Loperamide (e.g., 5 mg/kg).
-
Castor oil.
-
Cages with blotting paper or filter paper lining the floor.
3. Procedure:
-
Administer the test compounds or vehicle orally to different groups of animals. Administer the positive control (loperamide) to another group.
-
After a set period (e.g., 60 minutes), administer castor oil orally (e.g., 0.5-1.0 mL) to all animals to induce diarrhea.
-
Observe the animals for a defined period (e.g., 4-6 hours).
-
Record the onset of diarrhea, the total number of fecal droppings, and the number of wet (diarrheic) feces for each animal.
-
The percentage inhibition of defecation can be calculated using the formula: % Inhibition = [(Mean number of wet feces in control group - Mean number of wet feces in test group) / Mean number of wet feces in control group] x 100.
4. Data Analysis:
-
Determine the ED50 value (the dose of the test compound that produces 50% of the maximum antidiarrheal effect) using a dose-response curve.
Visualizations
Signaling Pathway
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Loperamide. Survey of studies on mechanism of its antidiarrheal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Loperamide (ADL 2-1294), an opioid antihyperalgesic agent with peripheral selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and pharmacological activity of 2-(substituted)-3-{2-[(4-phenyl-4-cyano)piperidino]ethyl}-1,3-thiazolidin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Preclinical Head-to-Head Comparison of Loperamide and Eluxadoline for Gastrointestinal Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical data for two peripherally acting opioid receptor modulators, loperamide and eluxadoline. Both agents are utilized in the management of diarrheal syndromes, but their distinct pharmacological profiles lead to differences in efficacy and potential side effects. This document synthesizes available preclinical data to inform further research and drug development in gastroenterology.
Mechanism of Action: A Tale of Two Opioid Modulators
Loperamide and eluxadoline both exert their effects on the enteric nervous system to modulate gastrointestinal function. However, their receptor activity profiles are a key differentiator.
Loperamide is a synthetic phenylpiperidine opioid that primarily acts as a potent agonist at the μ-opioid receptor (MOR) in the myenteric plexus of the large intestine.[1][2][3] This agonism inhibits the release of acetylcholine and prostaglandins, leading to decreased propulsive peristalsis and increased intestinal transit time.[1] Loperamide's structure limits its ability to cross the blood-brain barrier at therapeutic doses, thus minimizing central nervous system effects.[2][4]
Eluxadoline , in contrast, possesses a mixed pharmacological profile. It is a μ-opioid receptor (MOR) agonist and a κ-opioid receptor (KOR) agonist , while also acting as a δ-opioid receptor (DOR) antagonist .[5][6][7] This combination of activities is thought to contribute to its efficacy in treating both diarrhea and abdominal pain associated with irritable bowel syndrome with diarrhea (IBS-D), with a potentially lower risk of constipation compared to pure MOR agonists.[5][6][8]
Below is a diagram illustrating the distinct signaling pathways of loperamide and eluxadoline.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of loperamide and eluxadoline. It is important to note that direct comparisons should be made with caution, as experimental conditions may vary between studies.
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |
| Loperamide | High affinity (specific values not consistently reported in preclinical summaries) | Low affinity | Low affinity |
| Eluxadoline | 1.7 - 1.8 | 367 - 430 | 55 |
Data compiled from multiple sources.[9][10]
Table 2: Effects on Gastrointestinal Motility in Preclinical Models
| Parameter | Loperamide | Eluxadoline |
| Primary Effect | Slows intestinal motility, increases transit time.[1] | Normalizes gut motility.[5] |
| Constipation Potential | High, used to induce constipation in animal models.[11][12] | Lower than loperamide, mitigates excessive slowing of motility.[5][13] |
| Model | Castor oil-induced diarrhea in rats.[14][15] | Stress-induced fecal output in mice.[5] |
| Observation | Dose-dependent inhibition of diarrhea and normalization of intestinal propulsion.[14][15] | Reduced fecal output to control levels over a wide dose range without significant suppression below baseline.[5] |
Table 3: Effects on Visceral Hypersensitivity in Preclinical Models
| Parameter | Loperamide | Eluxadoline |
| Primary Effect | Primarily targets motility, limited direct evidence on visceral pain in preclinical models. | Demonstrates an analgesic effect in models of visceral hyperalgesia.[5] |
| Model | Not a primary focus of preclinical evaluation for this endpoint. | Repetitive intracolonic balloon distension in rats.[5] |
| Observation | Not applicable. | Showed a significant elevation in pain threshold.[16][17] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used to evaluate loperamide and eluxadoline.
Receptor Binding Assays
Objective: To determine the binding affinity (Ki) of the compounds for different opioid receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the opioid receptor of interest (e.g., CHO cells transfected with human μ, δ, or κ opioid receptors) or from animal tissues known to be rich in these receptors (e.g., rodent brain).
-
Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand for the receptor being studied (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, [³H]U-69593 for KOR).
-
Competition Assay: A range of concentrations of the test compound (loperamide or eluxadoline) are added to compete with the radioligand for binding to the receptor.
-
Separation and Counting: Bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the filter is quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
The following diagram illustrates the general workflow of a competitive receptor binding assay.
Gastrointestinal Motility Assays
Objective: To assess the in vivo effect of the compounds on intestinal transit.
Castor Oil-Induced Diarrhea Model (for Loperamide):
-
Induction of Diarrhea: Animals are orally administered castor oil, which induces diarrhea.
-
Drug Administration: Test compounds (loperamide or vehicle control) are administered orally at various doses prior to or after the castor oil challenge.
-
Observation: The animals are observed for the onset, frequency, and consistency of diarrheal stools over a defined period.
-
Endpoint: The primary endpoint is the inhibition of diarrhea, often quantified as a percentage reduction in the number of wet feces.
Stress-Induced Fecal Output Model (for Eluxadoline):
-
Animal Model: Mice are commonly used in this model.[5]
-
Induction of Stress: Animals are subjected to a stressor, such as a novel environment, which typically increases fecal output.
-
Drug Administration: Eluxadoline or a vehicle control is administered at various doses prior to the stress exposure.
-
Measurement: The total number of fecal pellets excreted over a specific time period (e.g., 1 hour) is counted.
-
Endpoint: The ability of the drug to reduce the stress-induced increase in fecal output to baseline levels is the primary measure of efficacy.
Visceral Hypersensitivity Model
Objective: To evaluate the analgesic effect of the compounds on visceral pain.
Intracolonic Balloon Distension Model (for Eluxadoline):
-
Animal Model: Rats are frequently used for this procedure.[5]
-
Surgical Preparation: A balloon catheter is inserted into the colon of the animal.
-
Induction of Hypersensitivity: Visceral hypersensitivity can be induced by prior inflammation or repeated balloon distensions.
-
Drug Administration: The test compound (eluxadoline or vehicle) is administered.
-
Measurement of Pain Response: The balloon is inflated to various pressures, and the animal's pain response is measured. This can be a behavioral response (e.g., abdominal withdrawal reflex) or a physiological response (e.g., electromyographic recording of abdominal muscle contractions).
-
Endpoint: An increase in the pressure threshold required to elicit a pain response indicates an analgesic effect.
The logical relationship for assessing visceral hypersensitivity is depicted below.
Conclusion
Preclinical data demonstrate that both loperamide and eluxadoline are effective in modulating gastrointestinal motility through opioid receptor agonism. Loperamide's potent and selective μ-opioid agonism makes it a highly effective anti-diarrheal agent, though this can be associated with a significant risk of constipation. Eluxadoline's mixed pharmacological profile as a MOR and KOR agonist and DOR antagonist offers a broader mechanism of action that not only normalizes gut motility with a potentially lower risk of constipation but also addresses visceral hypersensitivity, a key component of IBS-D. These differences in preclinical profiles have important implications for their clinical applications and for the future development of novel therapies for functional bowel disorders. Further head-to-head preclinical studies under identical experimental conditions would be invaluable for a more direct and definitive comparison.
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. stopioid.com [stopioid.com]
- 5. The place of eluxadoline in the management of irritable bowel syndrome with diarrhea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Eluxadoline in irritable bowel syndrome with diarrhea: rationale, evidence and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Abuse Potential and Pharmacodynamic Characteristics of Oral and Intranasal Eluxadoline, a Mixed μ- and κ-Opioid Receptor Agonist and δ-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting mu opioid receptors to modulate gastrointestinal function: what have we learnt so far from the studies in functional bowel disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Improvement of loperamide-hydrochloride-induced intestinal motility disturbance by Platycodon grandiflorum polysaccharides through effects on gut microbes and colonic serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dovepress.com [dovepress.com]
- 14. Loperamide. Survey of studies on mechanism of its antidiarrheal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Loperamide. Survey of studies on mechanism of its antidiarrheal activity. (1993) | Frans Awouters | 137 Citations [scispace.com]
- 16. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The Role of Visceral Hypersensitivity in Irritable Bowel Syndrome: Pharmacological Targets and Novel Treatments [jnmjournal.org]
Comparative binding affinities of loperamide analogs to mu, delta, and kappa opioid receptors
For Immediate Release
This guide provides a detailed comparison of the binding affinities of the peripherally acting mu-opioid receptor agonist, loperamide, and its analogs to the mu (μ), delta (δ), and kappa (κ) opioid receptors. Designed for researchers, scientists, and professionals in drug development, this document synthesizes key experimental data to offer an objective performance comparison, supported by detailed methodologies and visual representations of critical pathways and workflows.
Loperamide, a synthetic phenylpiperidine derivative, is well-known for its antidiarrheal effects, which are mediated through its agonist activity at opioid receptors in the gastrointestinal tract. Its limited ability to cross the blood-brain barrier minimizes central nervous system effects, making its peripheral selectivity a key area of interest. This guide will delve into the binding characteristics of loperamide, its primary metabolite N-desmethyl-loperamide, and the structurally related antidiarrheal, diphenoxylate.
Core Signaling and Experimental Framework
To understand the interaction of these compounds with opioid receptors, it is essential to visualize both the biological signaling cascade they initiate and the experimental process used to measure their binding affinity.
Figure 1: Simplified Mu-Opioid Receptor Signaling Pathway
The binding affinity of these compounds is typically determined through competitive radioligand binding assays. The general workflow for such an experiment is outlined below.
Figure 2: General Workflow for Radioligand Competition Binding Assay
Quantitative Comparison of Binding Affinities
The binding affinities of loperamide and its analogs are represented by the inhibition constant (Kᵢ), which indicates the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity. The data presented below is compiled from various in vitro studies using cloned human or rodent opioid receptors.
| Compound | μ-Opioid Receptor (Kᵢ, nM) | δ-Opioid Receptor (Kᵢ, nM) | κ-Opioid Receptor (Kᵢ, nM) |
| Loperamide | 2 - 3[1][2] | 48[1][2] | 1156[1][2] |
| N-Desmethyl-loperamide | ~3.4 | Data Not Available | Data Not Available |
| Diphenoxylate | 25.87 | Data Not Available | Data Not Available |
Note: The Kᵢ value for N-Desmethyl-loperamide is inferred from its relative potency, and the value for Diphenoxylate is from a single study on human mu-opioid receptors.
From the available data, loperamide demonstrates a high affinity and significant selectivity for the μ-opioid receptor compared to the δ- and κ-opioid receptors.[1][2] This profile is consistent with its primary mechanism of action in reducing gastrointestinal motility. Its major metabolite, N-desmethyl-loperamide, also shows potent activity at the μ-opioid receptor. Diphenoxylate, another phenylpiperidine derivative used for diarrhea, also binds to the mu-opioid receptor, though with a lower affinity than loperamide in the cited study.
Detailed Experimental Protocols
The binding affinity values cited in this guide are predominantly determined using in vitro radioligand competition binding assays . The following is a representative protocol synthesized from standard methodologies in the field.
1. Preparation of Cell Membranes:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells or Human Embryonic Kidney (HEK 293) cells are commonly used. These cells are stably transfected to express a high density of a single human opioid receptor subtype (μ, δ, or κ).
-
Harvesting and Homogenization: Cells are grown to confluence, harvested, and washed in a buffer (e.g., Tris-HCl). They are then homogenized using a Polytron homogenizer in an ice-cold buffer and centrifuged.
-
Membrane Isolation: The resulting pellet is resuspended and centrifuged again. The final pellet, containing the cell membranes, is resuspended in an assay buffer and stored at -80°C until use. Protein concentration is determined using a standard method like the Bradford assay.
2. Radioligand Binding Assay (Competition Format):
-
Radioligands: Specific, high-affinity radiolabeled ligands are used to label each receptor subtype.
-
μ-receptor: [³H]-DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin)
-
δ-receptor: [³H]-DPDPE ([D-Pen², D-Pen⁵]enkephalin)
-
κ-receptor: [³H]-U69,593
-
-
Assay Conditions: The assay is typically performed in 96-well plates. Each well contains:
-
A fixed concentration of cell membrane preparation.
-
A fixed concentration of the appropriate radioligand (typically near its Kₑ value).
-
Varying concentrations of the unlabeled competitor drug (loperamide or its analog), typically ranging over several orders of magnitude.
-
-
Incubation: The plates are incubated for a set period (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed multiple times with ice-cold buffer to remove any non-specifically bound ligand.
-
Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity trapped on the filters is counted using a liquid scintillation counter.
3. Data Analysis:
-
Competition Curves: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the competitor concentration.
-
IC₅₀ Determination: A non-linear regression analysis is used to fit a sigmoidal dose-response curve to the data, from which the IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
Kᵢ Calculation: The IC₅₀ value is converted to an inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.
Conclusion
The experimental data clearly indicate that loperamide is a potent and highly selective agonist for the μ-opioid receptor. This selectivity underpins its efficacy as a peripherally restricted antidiarrheal agent. While data for its analogs are less complete, the available information suggests that key structural features of the phenylpiperidine scaffold are crucial for high-affinity binding to the μ-opioid receptor. Further studies to fully characterize the binding profiles of N-desmethyl-loperamide and diphenoxylate at the δ- and κ-receptors would provide a more complete understanding of their pharmacological profiles and potential off-target effects. This guide provides a foundational dataset and methodological framework for researchers engaged in the study of opioid pharmacology and the development of novel peripherally acting therapeutics.
References
Navigating the Blood-Brain Barrier: A Comparative Guide to the CNS Penetration of Novel Loperamide Phenyl Compounds
For researchers, scientists, and drug development professionals, overcoming the blood-brain barrier (BBB) remains a pivotal challenge in the quest for effective central nervous system (CNS) therapeutics. Loperamide, a potent µ-opioid receptor agonist, is famously excluded from the CNS by the P-glycoprotein (P-gp) efflux pump, relegating its action to the periphery. This has made its chemical scaffold a compelling starting point for designing novel CNS-active agents. This guide provides a comparative evaluation of the CNS penetration of loperamide and its analogs, supported by experimental data and detailed methodologies.
While extensive research has been conducted on loperamide's interaction with the BBB, public domain data on the CNS penetration of newly synthesized loperamide phenyl compounds is limited. However, by examining loperamide and its primary metabolite, N-desmethyl loperamide, we can gain valuable insights into how structural modifications can influence brain permeability.
Comparative Analysis of CNS Penetration
The following tables summarize key in vivo and in vitro data for loperamide and its N-desmethyl metabolite, illustrating the profound impact of P-gp on their CNS distribution.
Table 1: In Vivo Brain-to-Plasma Concentration Ratios of Loperamide in Rodent Models
| Compound | Animal Model | P-gp Status | Brain-to-Plasma Ratio (Kp) | Fold Increase in Kp (vs. Wild-Type) | Reference |
| Loperamide | Rat | Wild-Type | 0.36 - 0.42 | - | [1] |
| Loperamide | Rat | Mdr1a (-/-) | 7 - 23 | ~20 - 55 | [1] |
| Loperamide | Rat | Wild-Type + Tariquidar (P-gp inhibitor) | ~0.94 | 2.3 | [2][3] |
| Loperamide | Rat | Wild-Type + Elacridar (P-gp inhibitor) | ~1.42 | 3.5 | [2][3] |
Data synthesized from multiple sources to provide a comparative overview.
Table 2: In Vitro Blood-Brain Barrier Permeability and P-gp Efflux
| Compound | In Vitro Model | Apparent Permeability (Papp) A→B (10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) | P-gp Substrate | Reference |
| Loperamide | Caco-2 | Data not specified | >2 (General observation) | Yes | [4][5] |
| N-desmethyl loperamide | MDCKII-hMDR1 | Data not specified | High | Yes | [6] |
Note: Specific Papp values for loperamide in Caco-2 assays are not consistently reported across the literature, but it is well-established as a P-gp substrate with a high efflux ratio.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of CNS penetration studies. Below are protocols for key in vitro and in vivo experiments.
In Vitro Caco-2 Permeability Assay
The Caco-2 cell permeability assay is a widely used in vitro model to predict human intestinal absorption and interaction with efflux transporters like P-gp, which are also present at the BBB.
Objective: To determine the bidirectional permeability of a test compound across a Caco-2 cell monolayer to assess its potential for intestinal absorption and as a substrate for efflux transporters.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on a semi-permeable membrane in a Transwell® insert and cultured for 21-25 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.
-
Transport Buffer: A suitable transport buffer, such as Hank's Balanced Salt Solution (HBSS) with 25 mM HEPES and 1% DMSO, is used.
-
Assay Procedure:
-
Apical to Basolateral (A→B) Permeability: The test compound is added to the apical (donor) side, and the concentration of the compound that permeates to the basolateral (receiver) side is measured over time.
-
Basolateral to Apical (B→A) Permeability: The test compound is added to the basolateral (donor) side, and the concentration of the compound that permeates to the apical (receiver) side is measured over time.
-
-
Sample Analysis: Samples are collected from the receiver compartment at various time points and analyzed by LC-MS/MS to determine the compound concentration.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux rate.
-
A is the surface area of the membrane.
-
C₀ is the initial concentration in the donor compartment.
-
-
Efflux Ratio: The efflux ratio is calculated as Papp (B→A) / Papp (A→B). An efflux ratio greater than 2 suggests that the compound is a substrate of an efflux transporter.[4][5]
In Vivo Rodent Brain Penetration Study
In vivo studies in rodents provide a direct measure of a compound's ability to cross the BBB and accumulate in the brain.
Objective: To determine the brain-to-plasma concentration ratio (Kp) of a test compound in rodents.
Methodology:
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. For studying the specific role of P-gp, Mdr1a/b knockout mice can be utilized.
-
Compound Administration: The test compound is administered intravenously (IV) or orally (PO) at a specified dose.
-
Sample Collection: At predetermined time points after administration, blood samples are collected via cardiac puncture, and the brain is perfused and harvested.
-
Sample Preparation: Plasma is separated from the blood by centrifugation. The brain tissue is homogenized.
-
Bioanalysis: The concentration of the test compound in plasma and brain homogenate is quantified using a validated LC-MS/MS method.[7]
-
Data Analysis: The brain-to-plasma concentration ratio (Kp) is calculated as: Kp = Cbrain / Cplasma Where:
-
Cbrain is the concentration of the compound in the brain.
-
Cplasma is the concentration of the compound in the plasma.
-
Visualizing Key Processes and Relationships
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate critical pathways and workflows.
Caption: Experimental workflow for evaluating CNS penetration.
Caption: P-glycoprotein mediated efflux of loperamide at the BBB.
Caption: Structural relationship of loperamide and its analogs.
Conclusion
The data clearly demonstrates that loperamide's limited CNS penetration is primarily due to its recognition and efflux by P-glycoprotein at the blood-brain barrier. The dramatically increased brain concentrations in P-gp deficient or inhibited animal models underscore the potential for achieving significant CNS exposure of loperamide-like compounds by circumventing this efflux mechanism.
For drug development professionals, these findings highlight several key strategies for designing novel this compound compounds with enhanced CNS penetration:
-
Structural modifications to reduce P-gp recognition: Altering the chemical structure to decrease its affinity for P-gp is a primary approach.
-
Co-administration with P-gp inhibitors: While effective, this strategy carries the risk of drug-drug interactions.
-
Prodrug approaches: Designing a prodrug that masks the P-gp recognition site and is cleaved to the active compound within the CNS.
The experimental protocols and comparative data presented in this guide provide a foundational framework for the systematic evaluation of novel loperamide analogs. By employing these in vitro and in vivo models, researchers can effectively screen and optimize compounds for their potential as next-generation CNS therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Efflux ratio cannot assess P-glycoprotein-mediated attenuation of absorptive transport: asymmetric effect of P-glycoprotein on absorptive and secretory transport across Caco-2 cell monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Successful Prediction of Human Steady‐State Unbound Brain‐to‐Plasma Concentration Ratio of P‐gp Substrates Using the Proteomics‐Informed Relative Expression Factor Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determination of loperamide in mdr1a/1b knock-out mouse brain tissue using matrix-assisted laser desorption/ionization mass spectrometry and comparison with quantitative electrospray-triple quadrupole mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the metabolic stability of new loperamide derivatives against the parent drug
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for evaluating the metabolic stability of novel loperamide derivatives against the parent drug. While extensive data exists for loperamide, publicly available metabolic stability data for novel derivatives remains scarce. This document outlines the established metabolic pathways of loperamide and details the experimental protocols necessary to generate comparative data for new chemical entities.
Executive Summary
Loperamide, a potent peripherally acting µ-opioid receptor agonist, is subject to extensive first-pass metabolism, primarily in the liver. This metabolic characteristic is a key determinant of its low bioavailability and peripheral restriction. The primary metabolic pathway is oxidative N-demethylation, predominantly catalyzed by Cytochrome P450 (CYP) isoenzymes CYP3A4 and CYP2C8. Any new derivative of loperamide must be evaluated against this metabolic profile to predict its pharmacokinetic behavior, potential for drug-drug interactions, and overall viability as a clinical candidate. This guide provides the necessary protocols and conceptual frameworks for such an evaluation.
Loperamide: A Profile of Metabolic Vulnerability
Loperamide's therapeutic efficacy as an anti-diarrheal agent is intrinsically linked to its metabolic instability. The key features of its metabolism are summarized below.
Table 1: Metabolic Profile of Loperamide
| Parameter | Description | Key Enzymes Involved |
| Primary Metabolic Pathway | Oxidative N-demethylation | CYP3A4, CYP2C8[1][2][3][4] |
| Major Metabolite | N-desmethylloperamide | - |
| Other Contributing Enzymes | CYP2D6, CYP2B6 (minor role)[2] | - |
| Bioavailability | <1% due to extensive first-pass metabolism[1] | - |
| Transporter Interactions | Substrate of P-glycoprotein (P-gp) efflux pump | P-glycoprotein (ABCB1)[5][6][7] |
This extensive metabolism significantly reduces the systemic exposure of the parent drug, preventing it from crossing the blood-brain barrier in significant amounts at therapeutic doses. Furthermore, its interaction with the P-glycoprotein efflux transporter further limits its central nervous system penetration.[5][7]
Visualizing Loperamide's Metabolic Fate
The metabolic conversion of loperamide to its primary metabolite, N-desmethylloperamide, is a critical step in its clearance. The following diagram illustrates this key metabolic pathway.
Experimental Protocols for Comparative Metabolic Stability Assessment
To benchmark new loperamide derivatives, a series of in vitro experiments are essential. These assays provide quantitative data on metabolic stability, identify the enzymes responsible for metabolism, and predict potential transporter-mediated efflux.
In Vitro Metabolic Stability Assay Using Liver Microsomes
This assay is the gold standard for determining the intrinsic clearance of a compound and predicting its hepatic metabolism.
Objective: To determine the rate of disappearance of the test compound (loperamide derivative) when incubated with human liver microsomes.
Methodology:
-
Preparation of Incubation Mixture:
-
A reaction mixture is prepared containing human liver microsomes (pooled from multiple donors to account for inter-individual variability), a phosphate buffer (pH 7.4), and the test compound at a known concentration.
-
-
Initiation of Reaction:
-
The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP450 enzymes.
-
-
Time Course Incubation:
-
The mixture is incubated at 37°C. Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
-
Reaction Termination:
-
The reaction in each aliquot is stopped by the addition of a cold organic solvent (e.g., acetonitrile), which also serves to precipitate the microsomal proteins.
-
-
Sample Analysis:
-
The samples are centrifuged, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining concentration of the parent compound.
-
-
Data Analysis:
-
The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line represents the rate of metabolism. From this, key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.
-
Table 2: Hypothetical Comparative Metabolic Stability Data
| Compound | In Vitro t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Loperamide | Data to be generated | Data to be generated |
| Derivative A | Data to be generated | Data to be generated |
| Derivative B | Data to be generated | Data to be generated |
| Derivative C | Data to be generated | Data to be generated |
Cytochrome P450 Reaction Phenotyping
This experiment identifies which specific CYP450 isoenzymes are responsible for the metabolism of the loperamide derivative.
Objective: To determine the relative contribution of major CYP450 enzymes to the metabolism of the test compound.
Methodology:
-
Incubation with Recombinant CYP Enzymes:
-
The test compound is incubated individually with a panel of recombinant human CYP450 enzymes (e.g., CYP3A4, CYP2C8, CYP2D6, CYP2C9, CYP2C19, CYP1A2).
-
-
Incubation with Chemical Inhibitors:
-
Alternatively, the test compound is incubated with human liver microsomes in the presence of specific chemical inhibitors for each major CYP450 isoenzyme. A reduction in metabolism in the presence of a specific inhibitor indicates the involvement of that enzyme.
-
-
Analysis:
-
The rate of metabolism in each condition is determined by quantifying the disappearance of the parent compound or the formation of metabolites using LC-MS/MS.
-
Caco-2 Permeability Assay for P-glycoprotein Interaction
This assay assesses the potential for a compound to be a substrate of the P-gp efflux transporter.
Objective: To determine the bidirectional permeability of the loperamide derivative across a Caco-2 cell monolayer, a model of the intestinal epithelium.
Methodology:
-
Cell Culture:
-
Caco-2 cells are cultured on permeable filter supports for 21 days to allow them to differentiate and form a polarized monolayer with tight junctions.
-
-
Permeability Measurement:
-
The test compound is added to either the apical (AP) or basolateral (BL) side of the monolayer.
-
The amount of compound that permeates to the opposite side is measured over time.
-
The apparent permeability coefficient (Papp) is calculated for both directions (AP to BL and BL to AP).
-
-
Efflux Ratio Calculation:
-
The efflux ratio is calculated as the ratio of Papp (BL to AP) / Papp (AP to BL). An efflux ratio significantly greater than 2 suggests that the compound is a substrate for an efflux transporter like P-gp.
-
Experimental Workflow Visualization
The following diagram outlines the logical flow of experiments for assessing the metabolic stability of new loperamide derivatives.
Conclusion and Future Directions
The metabolic stability of new loperamide derivatives is a critical factor in determining their potential as therapeutic agents. By following the detailed experimental protocols outlined in this guide, researchers can generate the necessary data to perform a robust comparison against the parent drug, loperamide. A thorough understanding of a derivative's metabolic fate, including its susceptibility to CYP450-mediated metabolism and interaction with efflux transporters, will enable the selection of candidates with optimized pharmacokinetic profiles for further development. The lack of publicly available data on novel loperamide analogs highlights a significant opportunity for research in this area. Future publications that include such comparative data will be invaluable to the drug development community.
References
- 1. Loperamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Functional characteristics of CYP3A4 allelic variants on the metabolism of loperamide in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. Loperamide | C29H33ClN2O2 | CID 3955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. P-glycoprotein increases portal bioavailability of loperamide in mouse by reducing first-pass intestinal metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. frontiersin.org [frontiersin.org]
Safety Operating Guide
Proper Disposal of Loperamide Phenyl Compounds in a Laboratory Setting: A Comprehensive Guide
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of loperamide phenyl compounds, which should be handled as toxic solid organic hazardous waste. Adherence to these procedures is critical to ensure the safety of all personnel, prevent environmental contamination, and maintain regulatory compliance. Improper disposal can lead to the contamination of soil and water.[1] This guidance is intended for researchers, scientists, and drug development professionals.
Core Principles of this compound Disposal
The foundational principle for disposing of this compound waste is to treat it as hazardous chemical waste. Under no circumstances should it be discarded in standard laboratory trash, flushed down the drain, or mixed with non-hazardous waste streams.[1] Disposal must be conducted in strict accordance with all applicable local, regional, national, and international regulations. In the United States, this includes regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1][2]
Quantitative Data for Disposal and Transport
The following table summarizes key quantitative and classification data for the transportation of loperamide-related hazardous waste, based on information for loperamide oxide. This information is critical for the correct labeling and handling of waste containers for off-site disposal.
| Property | Value | Source |
| UN Number | UN2811 | BenchChem[1] |
| Proper Shipping Name | Toxic solid, organic, n.o.s. (Loperamide related compound) | BenchChem[1] |
| Transport Hazard Class | 6.1 (Toxic) | BenchChem[1] |
| Packing Group | III | BenchChem[1] |
| Signal Word | Danger | BenchChem[1] |
| Hazard Statement | H301: Toxic if swallowed | BenchChem[1] |
Step-by-Step Disposal Protocol for this compound Waste
This protocol outlines the necessary steps for the safe handling and disposal of waste containing this compound compounds generated from research and development activities.
1. Waste Identification and Segregation:
-
Characterize the Waste: All waste containing this compound, including the pure substance, contaminated labware (e.g., weighing boats, gloves, pipette tips), and experimental residues, must be classified as hazardous waste.[1]
-
Segregate at the Source: Do not mix this compound waste with other waste streams, especially non-hazardous waste.[1] It is also crucial to avoid mixing incompatible chemicals; for instance, acidic and basic waste streams should be kept separate.[1]
2. Personal Protective Equipment (PPE):
-
Minimum PPE: When handling this compound waste, wear standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[1]
3. Waste Accumulation and Storage:
-
Designated Satellite Accumulation Area (SAA): Establish a designated SAA in the laboratory where the waste is generated. This area must be under the control of laboratory personnel.[1]
-
Container Selection: Use a dedicated, properly labeled hazardous waste container for the accumulation of this compound waste. The container must be:
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound Waste," and a clear indication of the hazard (e.g., "Toxic").[1][3] Hazardous pharmaceutical waste is typically collected in black containers.[3]
4. Spill Management:
-
Minor Spills: For small spills of solid this compound, carefully sweep or vacuum the material into a designated hazardous waste container. Avoid generating dust. The area should then be decontaminated with an appropriate cleaning agent, and all cleaning materials must be disposed of as hazardous waste.[1][4]
-
Major Spills: In the event of a large spill, evacuate the area and follow your institution's emergency procedures for hazardous material spills.[1]
5. Final Disposal:
-
Engage a Certified Waste Management Vendor: The disposal of this compound waste must be handled by a licensed and certified hazardous waste management company.[1] Do not attempt to treat or dispose of this chemical waste through in-lab procedures.[1]
-
Documentation: Maintain accurate records of the amount of this compound waste generated and disposed of, in accordance with your institution's policies and regulatory requirements.[1]
Experimental Protocols and Methodologies
The procedures outlined above constitute the standard operating protocol for the safe disposal of this compound waste. No in-lab experimental treatment or disposal methods are recommended.[1] The primary methodology is segregation, proper containment, and transfer to a certified waste management vendor.
Logical Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Loperamide phenyl
This guide provides immediate, essential safety and logistical information for laboratory professionals handling Loperamide phenyl. It outlines procedural steps for safe operation, emergency response, and proper disposal to ensure the well-being of researchers and compliance with safety standards.
Note on "this compound": The following guidance is based on the widely available safety data for Loperamide Hydrochloride, the common salt form of Loperamide. "this compound" is understood to refer to the base molecule which contains phenyl groups. The safety and handling precautions for the base are expected to be very similar to those for the hydrochloride salt.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure when handling this compound, which is classified as a toxic solid.[1][2][3] The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles or Face Shield | Wear chemical safety goggles that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4] A face shield should be worn over safety goggles when there is a risk of splashing or dust generation. |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are commonly recommended for short-term protection against a broad range of chemicals.[5] Given the toxic nature of Loperamide, it is advisable to double-glove. Always inspect gloves for integrity before use and change them immediately if contaminated. For prolonged contact, consult the glove manufacturer's chemical resistance data. |
| Body Protection | Laboratory Coat | A buttoned, long-sleeved lab coat should be worn to protect the skin. |
| Respiratory Protection | Dust Mask or Respirator | Use a NIOSH-approved dust respirator or work in a chemical fume hood when handling the powder form to avoid inhalation of dust particles.[3][6] |
Operational Handling Plan
Engineering Controls:
-
Always handle this compound in a well-ventilated area.
-
Use a chemical fume hood for all weighing and solution preparation activities to minimize inhalation exposure.
General Hygiene and Handling Practices:
-
Avoid the formation of dust and aerosols during handling.
-
Do not eat, drink, or smoke in areas where this compound is handled or stored.
-
Wash hands thoroughly with soap and water after handling the compound and before breaks.
-
Remove any contaminated clothing immediately.
Spill Response Plan
In the event of a spill, follow these procedural steps to ensure a safe and effective cleanup.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection: Collect all waste materials, including contaminated PPE, spill cleanup materials, and empty containers, in a designated, sealed, and clearly labeled hazardous waste container.[2][7]
-
Disposal Regulations: Dispose of the waste in accordance with all applicable local, state, and federal regulations.[7] This typically involves arranging for pickup and disposal by a licensed hazardous waste management company. Do not dispose of this compound down the drain or in regular trash.[1]
-
Container Management: Ensure that waste containers are kept closed and are stored in a secure, designated area away from incompatible materials while awaiting disposal.[6]
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
